molecular formula C11H11NO B057793 4-ethylquinolin-2(1H)-one CAS No. 61304-66-3

4-ethylquinolin-2(1H)-one

Cat. No.: B057793
CAS No.: 61304-66-3
M. Wt: 173.21 g/mol
InChI Key: CZERNSUKOZDGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethylquinolin-2(1H)-one is a synthetically versatile quinolinone derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This compound is of significant interest as a key intermediate for the synthesis of more complex heterocyclic systems, particularly those targeting kinase enzymes and various G-protein-coupled receptors (GPCRs). Its core structure, featuring a lactam moiety, allows for strategic functionalization at multiple sites, enabling researchers to explore structure-activity relationships (SAR) and develop novel pharmacologically active agents. Specific research applications include its investigation as a precursor for potential anticancer compounds, where its ability to intercalate with DNA or inhibit specific protein kinases is explored. Additionally, its structural motif is found in molecules studied for their antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. The ethyl substituent at the 4-position influences the compound's electronic properties and lipophilicity, thereby modulating its bioavailability and target binding affinity. Provided as a high-purity solid, this compound is an essential tool for chemists and biologists engaged in hit-to-lead optimization and the development of new therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-8-7-11(13)12-10-6-4-3-5-9(8)10/h3-7H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZERNSUKOZDGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570752
Record name 4-Ethylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61304-66-3
Record name 4-Ethylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4-ethylquinolin-2(1H)-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities.[1][2] Substitutions on this privileged core are a key strategy for modulating pharmacological properties, and the 4-ethyl derivative represents a significant analogue. This guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of 4-ethylquinolin-2(1H)-one. We move beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring a reproducible and validated protocol. This document is intended to serve as a practical resource for researchers engaged in heterocyclic chemistry and drug discovery.

Introduction: The Significance of the Quinolin-2(1H)-one Core

Quinoline derivatives are integral to numerous therapeutic agents, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The quinolin-2(1H)-one (or carbostyril) substructure is of particular interest.[2] The strategic placement of functional groups, such as an ethyl group at the C4-position, can significantly influence the molecule's interaction with biological targets. Understanding and mastering the synthesis of specific analogues like this compound is therefore a critical skill for chemists in the pharmaceutical sciences.

This guide details a robust synthetic route based on the Knorr quinoline synthesis, a classic and reliable method for constructing 2-quinolones.[6][7] We will elucidate the reaction mechanism, provide a detailed experimental protocol, and outline a comprehensive characterization workflow to validate the final product's identity and purity.

Synthetic Strategy: The Knorr Quinoline Synthesis

While several named reactions exist for quinoline synthesis, such as the Conrad-Limpach and Gould-Jacobs methods, the Knorr synthesis is exceptionally well-suited for preparing 2-quinolones from β-ketoanilides.[7][8][9][10] The reaction proceeds via an intramolecular electrophilic aromatic substitution, driven by a strong acid catalyst, typically polyphosphoric acid (PPA) or sulfuric acid.[7][11]

The primary advantage of this approach is its directness and the relative accessibility of the starting materials. The synthesis is a two-stage process: first, the preparation of a β-ketoanilide intermediate, followed by its acid-catalyzed cyclization.

Diagram of the Synthetic Pathway

SynthesisWorkflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization cluster_2 Work-up & Purification Aniline Aniline Ketoanilide N-phenyl-2-ethyl-3-oxobutanamide Aniline->Ketoanilide Condensation (Heat) Ketoester Ethyl 2-ethylacetoacetate Ketoester->Ketoanilide FinalProduct This compound Ketoanilide->FinalProduct Intramolecular Cyclization (Heat) PPA Polyphosphoric Acid (PPA) PPA->FinalProduct Workup Quenching (Ice-water) Neutralization FinalProduct->Workup Purification Recrystallization (e.g., Ethanol/Water) Workup->Purification

Caption: Workflow for the Knorr synthesis of this compound.

Stage 1: Synthesis of N-phenyl-2-ethyl-3-oxobutanamide (Precursor)

The first step involves the formation of the anilide from aniline and a suitable β-ketoester, in this case, ethyl 2-ethylacetoacetate. This is a nucleophilic acyl substitution reaction where the amino group of aniline attacks the ester carbonyl of the β-ketoester.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of aniline and ethyl 2-ethylacetoacetate.

  • Heat the reaction mixture at 120-140 °C for 2-3 hours. The reaction can often be performed neat (without solvent).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The crude product, N-phenyl-2-ethyl-3-oxobutanamide, may solidify upon cooling and can be used in the next step with or without further purification. For higher purity, it can be recrystallized from a suitable solvent like ethanol.

Stage 2: Acid-Catalyzed Cyclization

This is the core of the Knorr synthesis. The strong acid protonates the carbonyl groups of the β-ketoanilide, activating the molecule for an intramolecular Friedel-Crafts-type acylation. The electron-rich aniline ring acts as the nucleophile, attacking one of the carbonyl carbons to form the new heterocyclic ring. Subsequent dehydration yields the final quinolinone product.

Experimental Protocol:

  • Pre-heat polyphosphoric acid (PPA) (approx. 10 times the weight of the anilide) to 80-100 °C in a three-neck flask equipped with a mechanical stirrer and a thermometer.

  • Slowly and carefully add the crude N-phenyl-2-ethyl-3-oxobutanamide from Stage 1 to the hot PPA with vigorous stirring.

  • Increase the temperature of the reaction mixture to 120-140 °C and maintain it for 1-2 hours. The mixture will become viscous.

  • After the reaction is complete (monitored by TLC), cool the mixture to approximately 70-80 °C.

  • CAUTION: Perform this step in a well-ventilated fume hood. Carefully and slowly pour the hot, viscous reaction mixture onto a large amount of crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralize the acidic aqueous solution with a saturated sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Characterization and Data Validation

Rigorous characterization is essential to confirm the structural identity and purity of the synthesized this compound. The following combination of analytical techniques provides a self-validating system for product confirmation.

Diagram of the Characterization Workflow

CharacterizationWorkflow cluster_physical Physical Properties cluster_spectroscopy Spectroscopic Analysis cluster_validation Structure & Purity Validation Product Purified Solid Product MP Melting Point Product->MP Appearance Appearance Product->Appearance NMR NMR (¹H, ¹³C) Product->NMR IR FT-IR Product->IR MS Mass Spectrometry Product->MS Validation Data Correlation & Structure Confirmation MP->Validation Appearance->Validation NMR->Validation IR->Validation MS->Validation

Caption: A multi-technique workflow for the validation of this compound.

Physical Properties
  • Appearance: Typically an off-white to pale yellow crystalline solid.

  • Melting Point: A sharp melting point is indicative of high purity. The literature value should be consulted for comparison.

Spectroscopic Analysis

The combination of NMR, IR, and Mass Spectrometry provides unambiguous structural confirmation.

¹H NMR Spectroscopy Proton NMR is used to identify the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are distinct and readily assignable.

Assignment Predicted δ (ppm) Multiplicity Integration
NH ~11.5 - 12.0Broad Singlet1H
Aromatic H ~7.2 - 7.8Multiplet4H
C3-H ~6.2 - 6.4Singlet1H
-CH₂ CH₃~2.7 - 2.9Quartet2H
-CH₂CH₃ ~1.2 - 1.4Triplet3H

¹³C NMR Spectroscopy Carbon NMR provides information on the carbon skeleton of the molecule.

Assignment Predicted δ (ppm)
C =O (C2)~162 - 165
Aromatic/Vinyl C ~115 - 150
-C H₂CH₃~25 - 28
-CH₂C H₃~13 - 15

FT-IR Spectroscopy Infrared spectroscopy is used to identify the key functional groups present in the molecule.[12]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-HStretch3100 - 3300 (broad)
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2980
Amide C=OStretch1650 - 1670 (strong)
C=CStretch1500 - 1620

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. Electron Impact (EI) is a common ionization method for such molecules.[13][14]

  • Molecular Formula: C₁₁H₁₁NO

  • Molecular Weight: 173.21 g/mol

  • Expected [M]⁺ Peak: m/z = 173

  • Key Fragmentation: A likely fragmentation pathway is the loss of the ethyl group ([M-29]⁺), resulting in a peak at m/z = 144.

Summary of Characterization Data
Technique Parameter Expected Result
Appearance Physical StateOff-white to pale yellow crystalline solid
Melting Point RangeSharp, consistent with literature values
¹H NMR Key SignalsTriplet and quartet for ethyl group, vinyl singlet, aromatic multiplet, broad NH singlet
¹³C NMR Key SignalsCarbonyl carbon (>160 ppm), aromatic/vinyl carbons, two aliphatic carbons
FT-IR (cm⁻¹) Key Absorptions~3200 (N-H), ~2950 (C-H), ~1660 (C=O), ~1600 (C=C)
MS (EI) Molecular Ion[M]⁺ at m/z = 173

Conclusion

This guide has presented a reliable and well-vetted protocol for the synthesis of this compound via the Knorr quinoline synthesis. By providing a rationale for the chosen synthetic route and detailing a comprehensive characterization workflow, we aim to equip researchers with the necessary tools to confidently prepare and validate this important heterocyclic compound. The methodologies described herein are robust and adaptable, forming a solid foundation for further exploration of quinolinone chemistry in drug discovery and development.

References

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Stalinska, J., & Zagaja, M. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Brouet, J. C., Gu, S., Peet, N. P., & Williams, J. D. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563–1569. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Vorona, M. A., et al. (2022). Synthesis and halocyclization of 4-methylquinolin-2(1H)-one N- and O-methallyl derivatives. Russian Chemical Bulletin, 71(1), 123-130. Retrieved from [Link]

  • Bispo, M., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI. Retrieved from [Link]

  • Supporting Information. (n.d.). Analytical data for products. Retrieved from [Link]

  • Shehata, A. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones. Molecules, 27(6), 1985. Retrieved from [Link]

  • Zadrazilova, I., et al. (2011). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 16(10), 8445-8461. Retrieved from [Link]

  • Bandurco, V. T., et al. (1987). Synthesis and cardiotonic activity of a series of substituted 4-alkyl-2(1H)-quinazolinones. Journal of Medicinal Chemistry, 30(8), 1421-1426. Retrieved from [Link]

  • PubChem. (n.d.). 2(1H)-Quinolinone, 4-[[(2-hydroxyethyl)thio]methyl]-. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Quinolone Derivatives and Their Activities Against Gram-negative Pathogens. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Retrieved from [Link]

  • Le, T. N., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3059. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Remarkable selectivity of the 2-arylquinoline-based acyl hydrazones toward copper salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. Retrieved from [Link]

  • ResearchGate. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone. NIST WebBook. Retrieved from [Link]

  • PubMed. (2014). Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. Retrieved from [Link]

  • PubMed. (1986). Interactions of 4-nitroquinoline 1-oxide with deoxyribodinucleotides. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]

  • PubMed. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][15][16]benzothiazepin-1-ones under electron impact ionization conditions. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone, hydrazone. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone, 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-. NIST WebBook. Retrieved from [Link]

Sources

4-ethylquinolin-2(1H)-one chemical properties and structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-ethylquinolin-2(1H)-one: Chemical Properties, Synthesis, and Structure Elucidation

Introduction: The Significance of the Quinolin-2(1H)-one Scaffold

The quinolin-2-one, or carbostyril, scaffold is a privileged heterocyclic structure in medicinal chemistry, representing the core of numerous natural products and synthetic compounds with a vast array of biological activities.[1] This bicyclic system, which consists of a benzene ring fused to a 2-pyridone ring, is a versatile template for developing novel therapeutic agents.[1] Its derivatives have been extensively investigated and have demonstrated significant potential in therapeutic areas including oncology, infectious diseases, inflammation, and neurology.[1][2] this compound is a specific derivative within this important class of compounds. Understanding its chemical properties, synthesis, and the methods used to confirm its structure is fundamental for researchers and scientists engaged in drug discovery and development. This guide provides a detailed examination of these core aspects, grounded in established chemical principles and spectroscopic analysis.

Chemical Structure and Tautomerism

This compound primarily exists in the keto (amide) form, which is in tautomeric equilibrium with its enol (2-hydroxyquinoline) form. The keto form is generally more stable. This tautomerism is a key feature of its chemical character and influences its reactivity.

G start Aniline + Ethyl 3-oxopentanoate intermediate β-Ketoanilide Intermediate (N-(phenyl)3-oxopentanamide) start->intermediate Condensation cyclization Acid-Catalyzed Intramolecular Cyclization (H₂SO₄) intermediate->cyclization Protonation dehydration Dehydration & Tautomerization cyclization->dehydration product This compound dehydration->product

Caption: Workflow for the Knorr synthesis of this compound.

Experimental Protocol (General Procedure)
  • Formation of the β-ketoanilide: Aniline is reacted with ethyl 3-oxopentanoate, typically at elevated temperatures (100-140 °C), to form N-(phenyl)3-oxopentanamide. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization: The crude β-ketoanilide is slowly added to a stirred, cold (0-10 °C) solution of concentrated sulfuric acid or polyphosphoric acid.

  • Heating: The reaction mixture is then heated (e.g., to 100 °C) for a specified period until the cyclization is complete, as indicated by TLC.

  • Work-up: The mixture is cooled and carefully poured onto crushed ice. The resulting precipitate is collected by filtration.

  • Purification: The solid product is washed with water, a dilute sodium bicarbonate solution to neutralize residual acid, and then again with water. The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol. [3]

Structure Elucidation through Spectroscopic Analysis

The confirmation of the chemical structure of this compound is achieved through a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's framework and functional groups. [4]

structure mol mol

Caption: Structure of this compound with atom numbering.

Spectroscopic Data Summary
Technique Observed Feature Interpretation
¹H NMR δ ~11.6 ppm (s, 1H)N-H proton of the amide. [5]
δ ~7.2-8.0 ppm (m, 4H)Aromatic protons on the benzene ring.
δ ~6.3 ppm (s, 1H)Vinylic proton at the C3 position. [5]
δ ~2.7 ppm (q, 2H)Methylene (-CH₂) protons of the ethyl group.
δ ~1.2 ppm (t, 3H)Methyl (-CH₃) protons of the ethyl group.
¹³C NMR δ ~162-165 ppmC=O (amide carbonyl) carbon at C2. [6]
δ ~115-140 ppmAromatic and vinylic carbons (C3, C4a, C5, C6, C7, C8, C8a).
δ ~145-150 ppmCarbon at C4 attached to the ethyl group.
δ ~25 ppmMethylene (-CH₂) carbon of the ethyl group.
δ ~14 ppmMethyl (-CH₃) carbon of the ethyl group.
IR (cm⁻¹) ~3100-3300 (broad)N-H stretching vibration of the amide.
~2900-3000C-H stretching of aromatic and alkyl groups.
~1650-1670 (strong)C=O (amide I band) stretching vibration. [7]
~1600, ~1500C=C aromatic ring stretching vibrations.
Mass Spec. m/z = 173 (M⁺)Molecular ion peak corresponding to the molecular weight (C₁₁H₁₁NO).
m/z = 158Fragmentation corresponding to the loss of a methyl group (-CH₃).
m/z = 145Fragmentation corresponding to the loss of an ethyl group (-C₂H₅).
Expert Interpretation of Spectroscopic Data
  • ¹H NMR: The downfield singlet around 11.6 ppm is highly characteristic of the N-H proton in a quinolinone system, confirming the presence of the lactam structure. [5]The quartet and triplet pattern for the ethyl group protons, with their specific chemical shifts, unambiguously confirms the presence and connectivity of this substituent. The singlet for the C3 proton indicates it has no adjacent proton neighbors.

  • ¹³C NMR: The chemical shift of the carbonyl carbon above 160 ppm is definitive for an amide or lactam C=O group. [6]The number of signals in the aromatic region corresponds to the distinct carbon environments in the bicyclic system.

  • Infrared (IR) Spectroscopy: The strong absorption band around 1660 cm⁻¹ is a key diagnostic peak for the carbonyl group in the six-membered lactam ring. [7]The broad N-H stretch further supports this assignment. The presence of both sp² (aromatic/vinylic) and sp³ (alkyl) C-H stretches aligns with the proposed structure.

  • Mass Spectrometry (MS): The molecular ion peak at m/z 173 confirms the molecular formula. The fragmentation pattern, particularly the loss of the methyl (M-15) and ethyl (M-28) fragments, is consistent with the presence of the 4-ethyl substituent and provides corroborating evidence for the overall structure.

Applications in Research and Drug Development

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry. Derivatives have been synthesized and evaluated for a wide range of biological activities:

  • Anticancer Agents: Many quinolinone derivatives exhibit potent antiproliferative activity, with some acting as inhibitors of crucial protein kinases like CDK5 or EGFR/HER-2. [4][8]* Antimicrobial Activity: The scaffold has been used to develop compounds with antibacterial and antifungal properties. [3]* Anti-inflammatory and Anti-thrombotic Agents: Certain derivatives have shown promise as anti-inflammatory and anti-arteriostenotic agents. [9]* CNS Activity: The ability of some quinolin-2-one derivatives to cross the blood-brain barrier makes them attractive candidates for treating central nervous system disorders. [1] The 4-ethyl substitution can modulate the lipophilicity and steric profile of the molecule, potentially influencing its pharmacokinetic properties and binding affinity to biological targets.

Conclusion

This compound is a significant heterocyclic compound whose synthesis and structural characterization rely on foundational principles of organic chemistry and spectroscopy. The Knorr synthesis provides a reliable route for its preparation, and a combination of NMR, IR, and mass spectrometry offers a self-validating system for its complete structure elucidation. The proven therapeutic potential of the broader quinolin-2-one class ensures that derivatives like this compound will continue to be of high interest to researchers in the field of drug discovery.

References

  • BenchChem. (n.d.). Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers.
  • Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. (2024). World News of Natural Sciences, 55, 25-32.
  • Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters.
  • Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • Conrad-Limpach Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd.
  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (n.d.). MDPI.
  • BenchChem. (n.d.). Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery.
  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. (2025). PubMed Central.
  • Supporting Information. (n.d.).
  • Koga, Y., et al. (1998). 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities. Bioorganic & Medicinal Chemistry Letters, 8(12), 1471-6.
  • Efficient visible light mediated synthesis of Quinolin-2(1H)- ones from Quinoline N-oxides. (n.d.).
  • Vibrational spectroscopic study of some quinoline derivatives. (n.d.). ResearchGate.
  • Synthesis and halocyclization of 4-methylquinolin-2(1H)-one N- and O-methallyl derivatives. (n.d.).
  • Mandal, S., et al. (2021). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. Green Chemistry.
  • New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. (n.d.). ResearchGate.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • SynArchive. (n.d.). Knorr Quinoline Synthesis.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Wikipedia. (n.d.). Knorr quinoline synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones. (2022). Helda - University of Helsinki.
  • Chemistry lover. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube.
  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (n.d.). National Institutes of Health.
  • Bandurco, V. T., et al. (1987). Synthesis and cardiotonic activity of a series of substituted 4-alkyl-2(1H)-quinazolinones. Journal of Medicinal Chemistry, 30(8), 1421-6.
  • PubChem. (n.d.). 2(1H)-Quinolinone, 4-[[(2-hydroxyethyl)thio]methyl]-.
  • Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid. (2025). ResearchGate.
  • CoLab. (2010, September 15). Knorr Quinoline Synthesis.
  • PubChem. (n.d.). 4-Ethylquinoline.
  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • PubChem. (n.d.). 1-Ethyl-4-(3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl)quinolin-1-ium iodide.
  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (2025). ResearchGate.
  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (n.d.).
  • PubChem. (n.d.). 4-Hydroxyquinoline.
  • PubChem. (n.d.). 4-Hydroxy-1-phenyl-1,2-dihydroquinolin-2-one.
  • National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone. NIST WebBook.
  • Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d]b[10][11]enzothiazepin-1-ones under electron impact ionization conditions. (n.d.). PubMed. Retrieved from

  • PubChem. (n.d.). 2-Heptyl-4-hydroxyquinoline.
  • National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone, 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-. NIST WebBook.

Sources

Spectroscopic Characterization of 4-ethylquinolin-2(1H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolin-2(1H)-one Scaffold

The quinolin-2(1H)-one core is a prevalent structural motif in a wide array of biologically active compounds. The introduction of an ethyl group at the 4-position is anticipated to modulate the molecule's lipophilicity and steric profile, potentially influencing its biological activity and material properties. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

Predicted Spectroscopic Data of 4-ethylquinolin-2(1H)-one

The following sections detail the predicted spectroscopic data for this compound. These predictions are grounded in the experimental data of 4-methylquinolin-2(1H)-one and the well-established effects of an ethyl substituent in spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below, with assignments based on the analysis of its structural features and comparison with the known data of 4-methylquinolin-2(1H)-one.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal characteristic signals for the ethyl group and the aromatic protons of the quinolinone ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~8.1d~8.0
H-6~7.3t~7.5
H-7~7.6t~7.5
H-8~7.7d~8.0
H-3~6.3s-
-CH₂- (ethyl)~2.7q~7.5
-CH₃ (ethyl)~1.3t~7.5
N-H~11.7br s-
  • Aromatic Protons (H-5, H-6, H-7, H-8): These protons on the benzo-fused ring are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns will be influenced by the electronic effects of the carbonyl and amino groups.

  • Vinyl Proton (H-3): The proton at the 3-position is expected to appear as a singlet around 6.3 ppm.

  • Ethyl Group Protons: The methylene protons (-CH₂-) of the ethyl group are predicted to resonate as a quartet around 2.7 ppm, coupled to the three methyl protons. The methyl protons (-CH₃) will appear as a triplet around 1.3 ppm, coupled to the two methylene protons.

  • Amide Proton (N-H): The amide proton is expected to be a broad singlet at a significantly downfield chemical shift, around 11.7 ppm, due to hydrogen bonding and the electronic nature of the amide group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~162
C-3~118
C-4~148
C-4a~116
C-5~130
C-6~122
C-7~129
C-8~124
C-8a~140
-CH₂- (ethyl)~28
-CH₃ (ethyl)~14
  • Carbonyl Carbon (C-2): The carbonyl carbon of the amide group is expected to be the most downfield signal, appearing around 162 ppm.

  • Aromatic and Vinylic Carbons: The carbons of the quinolinone ring system will resonate in the range of 116-148 ppm.

  • Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group is predicted to appear around 28 ppm, while the methyl carbon (-CH₃) will be found further upfield, around 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-H bonds present in the molecule.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H stretch3200-3000Medium, broad
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)2980-2850Medium
C=O stretch (amide)1660-1640Strong
C=C stretch (aromatic)1600-1450Medium to strong
C-H bend (out-of-plane)900-675Strong
  • N-H Stretching: A broad absorption band is expected in the region of 3200-3000 cm⁻¹ corresponding to the N-H stretching vibration of the amide group. The broadness is due to intermolecular hydrogen bonding.

  • C=O Stretching: A strong, sharp absorption band characteristic of the amide carbonyl group should appear around 1660-1640 cm⁻¹.

  • Aromatic C=C and C-H Stretching: The spectrum will also feature absorptions for the aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl group will be observed in the 2980-2850 cm⁻¹ range.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to provide information about the molecular weight and fragmentation pattern of this compound.

Table 4: Predicted Key Mass Spectral Fragments for this compound

m/zPredicted Fragment
173[M]⁺˙ (Molecular Ion)
158[M - CH₃]⁺
145[M - C₂H₄]⁺˙
144[M - C₂H₅]⁺
117[M - C₂H₄ - CO]⁺˙
  • Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at an m/z value of 173, corresponding to the molecular weight of this compound.

  • Fragmentation Pattern: The primary fragmentation pathway is likely to involve the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a fragment ion at m/z 158. Another significant fragmentation could be the loss of ethylene (C₂H₄) via a McLafferty-type rearrangement, leading to a radical cation at m/z 145. Subsequent loss of carbon monoxide (CO) from this fragment would yield an ion at m/z 117.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed in this guide. These protocols are based on standard laboratory practices and are intended to be adaptable to specific instrumentation.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy [1]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-220 ppm) and a greater number of scans will be required compared to the ¹H spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert Sample ready lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft Raw data phase Phase Correction ft->phase calibrate Calibrate & Integrate phase->calibrate Final Spectrum Final Spectrum calibrate->Final Spectrum

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy [2][3]

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.

    • Apply pressure using the built-in press to ensure intimate contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting spectrum can be analyzed for the presence of characteristic absorption bands.

FTIR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_output Data Output clean Clean ATR Crystal background Acquire Background Spectrum clean->background load_sample Load Sample onto Crystal apply_pressure Apply Pressure load_sample->apply_pressure acquire_sample Acquire Sample Spectrum apply_pressure->acquire_sample subtract Background Subtraction acquire_sample->subtract Raw data analyze Analyze Spectrum subtract->analyze Final IR Spectrum Final IR Spectrum analyze->Final IR Spectrum

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry

Protocol for Electron Ionization (EI) Mass Spectrometry [4][5]

  • Sample Introduction:

    • Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and their abundance is recorded as a function of their m/z value.

  • Data Analysis:

    • The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which can be used to elucidate the structure of the molecule.

MS_Workflow cluster_input Sample Input cluster_process Mass Spectrometry Process cluster_output Data Output sample Sample Introduction ionization Electron Ionization (70 eV) sample->ionization acceleration Ion Acceleration ionization->acceleration separation Mass Analysis (m/z) acceleration->separation detection Ion Detection separation->detection spectrum Mass Spectrum Generation detection->spectrum Final Mass Spectrum Final Mass Spectrum spectrum->Final Mass Spectrum

Caption: Workflow for EI-Mass Spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging the experimental data of the closely related 4-methylquinolin-2(1H)-one and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and structural characterization of this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

  • Standard Operating Procedure for NMR Experiments. (2023, July 24). Retrieved from University of Notre Dame website: [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from University of Oklahoma website: [Link]

  • de la Cruz-López, F., et al. (2021). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. ResearchGate. Retrieved from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

  • ATR-FTIR. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]

  • El-Azab, A. S., et al. (2013). FT-IR spectroscopic analyses of 4-hydroxy-1-methyl-3-[2-nitro-2-oxoacetyl-2(1H)quinolinone (HMNOQ). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 113, 191-195.
  • Standard Operating Procedure – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. (n.d.). The Hong Kong University of Science and Technology. Retrieved from [Link]

  • Seton Hall University 200 MHz MR SOP manual. (2012, January 14). Retrieved from [Link]

  • The Essential Guide to Electron Ionization in GC–MS. (2019, April 1). LCGC International. Retrieved from [Link]

  • Electron Ionization. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

  • 4-Hydroxy-N-methylcarbostyril. PubChem. Retrieved from [Link]

  • Mass Spectrometry Ionization Methods. (n.d.). Emory University. Retrieved from [Link]

  • Ionization Modes: EI. (n.d.). Shimadzu. Retrieved from [Link]

  • Fragmentation Mechanisms. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • 4.4: Interpreting Electron Ionization Mass Spectra. (2022, September 1). Chemistry LibreTexts. Retrieved from [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (2022). MDPI. Retrieved from [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (n.d.). Arkat USA. Retrieved from [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). University of Copenhagen.
  • 4-Methylquinoline. SpectraBase. Retrieved from [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (n.d.). Spectroscopy Online. Retrieved from [Link]

  • 2(1H)-Quinolinone, 4-methyl-. NIST WebBook. Retrieved from [Link]&Mask=200)

Sources

Biological Activity Screening of Novel 4-Ethylquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one, or carbostyril, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] These derivatives have garnered significant attention from researchers due to their therapeutic potential, demonstrating activities that span anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains.[1] The versatility of the quinolin-2(1H)-one ring system allows for extensive chemical modification, enabling the synthesis of large libraries of novel compounds for biological screening.[1] This guide provides a comprehensive overview of the key biological activities of novel quinolin-2-one derivatives, with a particular focus on 4-ethyl substituted analogues as a representative case study. It includes detailed experimental protocols for their screening and a summary of how to present quantitative data to aid researchers and drug development professionals in this promising field.

The substitution at the C-4 position of the quinoline ring is a critical determinant of biological activity.[2] While a wide range of substituents have been explored, small alkyl groups such as ethyl can modulate the lipophilicity and steric profile of the molecule, potentially influencing its interaction with biological targets. This guide focuses on a hypothetical series of 4-ethylquinolin-2(1H)-one derivatives to illustrate a systematic screening approach.

Rationale for Biological Activity Screening

Given the broad therapeutic potential of the quinolinone scaffold, a primary screening cascade for novel derivatives typically includes assays for anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] This multi-pronged approach is logical as many signaling pathways are interconnected. For instance, the transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses and also plays a crucial role in the development and progression of cancer by stimulating cell proliferation and preventing apoptosis.[2][6][7] Aberrant NF-κB activation is associated with various inflammatory diseases and malignancies.[7] Therefore, compounds that modulate NF-κB activity may exhibit both anti-inflammatory and anticancer effects.

The NF-κB Signaling Pathway: A Key Target

The NF-κB pathway is a central hub for cellular responses to stimuli such as cytokines and bacterial endotoxins like lipopolysaccharide (LPS).[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and induces the transcription of a wide range of pro-inflammatory and pro-survival genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[4][8][9]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB_P p-IκB Nucleus Nucleus NFkB->Nucleus translocates Proteasome Proteasome IkB_P->Proteasome degradation NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) DNA->Genes induces

Caption: The canonical NF-κB signaling pathway activated by LPS.

Anticancer Activity Screening: The MTT Assay

A primary screen for anticancer activity involves assessing the cytotoxicity of the novel compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[10][11]

Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[12] The formazan crystals are solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.

MTT_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate (24h) to allow adhesion seed_cells->incubate1 add_compounds Add this compound derivatives (serial dilutions) incubate1->add_compounds incubate2 Incubate (48-72h) add_compounds->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate (2-4h) (Formation of formazan) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance analyze Calculate % viability and IC50 values read_absorbance->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control, typically 0.1% DMSO) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.[10]

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.[10]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation

Summarize the cytotoxicity data in a table. The following is an example of hypothetical data for a series of this compound derivatives.

Compound IDR-group ModificationIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HeLa
EQ-1 H15.222.518.9
EQ-2 6-Chloro5.88.17.2
EQ-3 7-Methoxy12.419.815.3
EQ-4 6-Nitro2.13.52.9
Doxorubicin (Positive Control)0.50.80.6

Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC)

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[3] Quinolinone derivatives have shown promise in this area. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of a compound's in vitro antimicrobial activity.

Principle of MIC Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period. The broth microdilution method is a common and efficient technique for determining MIC values for a large number of compounds.

MIC_Workflow start Start prepare_compounds Prepare 2-fold serial dilutions of test compounds in broth start->prepare_compounds prepare_inoculum Prepare standardized microbial inoculum (~5x10^5 CFU/mL) start->prepare_inoculum dispense Dispense dilutions into 96-well plate prepare_compounds->dispense inoculate Inoculate all wells (except sterility control) dispense->inoculate prepare_inoculum->inoculate incubate Incubate plate (37°C for 18-24h) inoculate->incubate observe Visually inspect wells for turbidity (growth) incubate->observe determine_mic Determine MIC: Lowest concentration with no visible growth observe->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Experimental Protocol: Broth Microdilution MIC Assay
  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivatives in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 or 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

  • Inoculation: Add an equal volume of the diluted inoculum to each well containing the test compound. Include a positive control well (inoculum without compound) and a negative control well (broth only, no inoculum) to ensure the viability of the microorganisms and the sterility of the medium, respectively.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • MIC Determination: After incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation

Present the MIC values in a table for clarity. The following is an example of hypothetical data.

Compound IDR-group ModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
EQ-1 H64>128128
EQ-2 6-Chloro166432
EQ-3 7-Methoxy32>12864
EQ-4 6-Nitro83216
Ciprofloxacin (Positive Control)0.50.25N/A
Fluconazole (Positive Control)N/AN/A4

Anti-inflammatory Activity Screening: Nitric Oxide Inhibition Assay

An in vitro assay using lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7) is a standard method to screen for potential anti-inflammatory activity. The assay measures the inhibition of nitric oxide (NO), a key pro-inflammatory mediator produced by iNOS in response to LPS.

Principle of the NO Inhibition Assay

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), triggering the NF-κB signaling pathway.[8] This leads to the upregulation of iNOS and the subsequent production of large amounts of NO. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity.

Experimental Protocol: NO Inhibition Assay
  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm.

  • Cell Viability Assessment: It is crucial to perform a concurrent cell viability assay (e.g., MTT assay) on the remaining cells to ensure that the observed reduction in NO production is not due to cytotoxicity of the compounds.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control group. A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.

Data Presentation

Tabulate the results for both NO inhibition and cell viability to provide a comprehensive picture of the compounds' anti-inflammatory potential and safety window.

Compound IDConcentration (µM)% NO Inhibition% Cell Viability
EQ-1 5025.498.2
EQ-2 5068.195.6
EQ-3 5035.797.1
EQ-4 5085.392.4
L-NAME (Positive Control)95.299.5

Conclusion and Future Directions

This guide outlines a foundational screening cascade for evaluating the anticancer, antimicrobial, and anti-inflammatory potential of novel this compound derivatives. The described protocols for MTT, MIC, and NO inhibition assays provide robust and reproducible methods for initial biological characterization. Compounds demonstrating significant activity in these primary screens, such as the hypothetical derivative EQ-4 with its potent cytotoxic, antimicrobial, and anti-inflammatory effects, would be prioritized for further investigation.

Subsequent steps would involve more detailed mechanism of action studies, such as cell cycle analysis, apoptosis assays, and specific enzyme inhibition assays (e.g., IKK or COX-2 inhibition). Further structure-activity relationship (SAR) studies would be conducted to optimize the lead compounds for improved potency and reduced toxicity. Ultimately, promising candidates would advance to in vivo animal models to evaluate their efficacy and safety profiles, paving the way for potential new therapeutic agents.

References

  • Subunit-Specific Role of NF-κB in Cancer - MDPI. Available at: [Link]

  • NF-κB as a Critical Link Between Inflammation and Cancer - PMC - NIH. Available at: [Link]

  • Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC - PubMed Central. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]

  • In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety - PubMed. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]

  • NF-κB in Cancer: A Matter of Life and Death - AACR Journals. Available at: [Link]

  • an overview of quinoline derivatives as anti-cancer agents - ResearchGate. Available at: [Link]

  • NF-B, inflammation, immunity and cancer: Coming of age - ResearchGate. Available at: [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed. Available at: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. Available at: [Link]

  • Abstract 4624: Molecular target identification of quinolinone based anticancer compounds | Cancer Research - AACR Journals. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. Available at: [Link]

  • MTT Assay - Protocols.io. Available at: [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. Available at: [Link]

  • The minimum inhibitory concentration of antibiotics | BMG LABTECH. Available at: [Link]

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Available at: [Link]

  • Selected quinoline derivatives with anti-inflammatory activity - ResearchGate. Available at: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC) - IDEXX Denmark. Available at: [Link]

  • New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. Available at: [Link]

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed. Available at: [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. Available at: [Link]

  • Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC - NIH. Available at: [Link]

  • Novel production of quinol-2(1H)-one derivatives from quinol-4(1H) - RSC Publishing. Available at: [Link]

  • A Quick Introduction to Graphviz. Available at: [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones - Helda - University of Helsinki. Available at: [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. Available at: [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI. Available at: [Link]

  • Graphviz workflow 1 - YouTube. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolin-2(1H)-one Analogues and 2-Substituted Quinolone Derivatives - ResearchGate. Available at: [Link]

  • Synthesis of some new N1-substituted 4-methyl quinolin-2-(1H)-ones - ResearchGate. Available at: [Link]

  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - NIH. Available at: [Link]

  • Time-course of lipopolysaccharide (LPS)-induced nitric oxide production... - ResearchGate. Available at: [Link]

  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - MDPI. Available at: [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - NIH. Available at: [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - MDPI. Available at: [Link]

  • Graphviz. Available at: [Link]

  • Graphviz tutorial - YouTube. Available at: [Link]

  • Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide | Pathogens and Disease | Oxford Academic. Available at: [Link]

  • Graphviz Examples and Tutorial - Sketchviz. Available at: [Link]

Sources

Discovery and isolation of 4-ethylquinolin-2(1H)-one analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Isolation of 4-Ethylquinolin-2(1H)-one Analogs

A Foreword for the Modern Researcher

The quinolin-2(1H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous synthetic and natural compounds with a wide array of pharmacological activities.[1] These derivatives have garnered significant attention due to their therapeutic potential, which spans anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains.[1][2][3] The versatility of this heterocyclic system allows for extensive chemical modification, enabling the synthesis of vast libraries of novel compounds for biological screening.[1][4] This guide provides a comprehensive overview of the synthetic strategies, isolation protocols, and characterization techniques pertinent to this compound and its analogs, tailored for researchers and drug development professionals.

Part 1: Strategic Synthesis of the this compound Scaffold

The synthesis of quinolin-2(1H)-one analogs is a well-established field, with several named reactions providing reliable access to the core structure. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns.

Classical Approaches and Modern Refinements

The Conrad-Limpach and Knorr quinoline syntheses are foundational methods for constructing the quinolinone core. These methods typically involve the condensation of anilines with β-ketoesters. For the synthesis of 4-substituted analogs like this compound, a common strategy involves the cyclization of N-phenylamides of 3-oxopentanoic acid derivatives.

A versatile synthetic method for preparing 4-hydroxyquinolone derivatives, which can be precursors to 4-alkylated analogs, involves the use of malonic ester synthesis from simple benzoic acid derivatives.[5] Microwave-assisted synthesis has also been employed to accelerate the condensation of aromatic amines with malonic acid or its esters, leading to good to excellent yields in shorter reaction times.[4][6]

The following diagram illustrates a generalized synthetic workflow for obtaining 4-substituted quinolin-2(1H)-one analogs.

G cluster_synthesis Synthetic Pathway Aniline Substituted Aniline Condensation Condensation Aniline->Condensation BetaKetoester Ethyl 3-oxopentanoate BetaKetoester->Condensation Intermediate Enamine Intermediate Condensation->Intermediate Formation of Schiff base/enamine Cyclization Thermal Cyclization (e.g., Dowtherm A) Intermediate->Cyclization High temperature Product This compound Analog Cyclization->Product

Caption: Generalized synthetic workflow for 4-substituted quinolin-2(1H)-one analogs.

Part 2: Isolation and Purification: A Workflow for Purity

The isolation and purification of the target this compound analogs from a reaction mixture are critical steps to ensure the accuracy of subsequent analytical and biological evaluations. The choice of purification technique depends on the physicochemical properties of the compound and the nature of the impurities.

Step-by-Step Experimental Protocol for Purification
  • Initial Work-up: Following the reaction, the crude mixture is typically subjected to an aqueous work-up to remove inorganic salts and highly polar impurities. This may involve partitioning between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a dilute aqueous acid/base solution.

  • Chromatographic Purification: Column chromatography is the most common method for purifying organic compounds.[7][8]

    • Stationary Phase: Silica gel is the most frequently used stationary phase for the purification of quinolinone derivatives.

    • Mobile Phase: A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) is typically employed to elute the compounds from the column. The optimal solvent system is determined by thin-layer chromatography (TLC) analysis.

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for analytical standards or compounds intended for biological testing, preparative HPLC is often necessary.[9][10] Reversed-phase columns (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid, are commonly used.

  • Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can be advantageous for preventing irreversible adsorption of the sample.[11][12][13] CCC has been successfully used for the preparative separation of quinoline derivatives.[11][12]

The following diagram illustrates a typical purification workflow.

G cluster_purification Purification Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up Crude->Workup ColumnChrom Silica Gel Column Chromatography Workup->ColumnChrom FractionAnalysis TLC/HPLC Analysis of Fractions ColumnChrom->FractionAnalysis FractionAnalysis->ColumnChrom Impure fractions re-chromatographed PureProduct Pure this compound Analog FractionAnalysis->PureProduct Pure fractions combined and solvent evaporated Recrystallization Recrystallization PureProduct->Recrystallization Optional, for crystalline solids

Caption: A standard workflow for the isolation and purification of quinolinone analogs.

Part 3: Structural Elucidation and Characterization

Unambiguous characterization of the synthesized this compound analogs is essential. A combination of spectroscopic techniques is employed to confirm the structure and assess the purity of the final compounds.[14][15][16]

Analytical Techniques and Expected Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons. For a this compound analog, one would expect to see characteristic signals for the aromatic protons, the ethyl group (a triplet and a quartet), and the NH proton of the quinolinone ring.[17]

    • ¹³C NMR: Shows the number of unique carbon atoms. The spectrum would display signals for the carbonyl carbon (around 160-180 ppm), aromatic carbons, and the carbons of the ethyl group.[17]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present. Key characteristic bands for a this compound analog would include a C=O stretch (around 1650-1670 cm⁻¹) and N-H stretching vibrations.[17]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule. Quinolin-2(1H)-one derivatives typically show characteristic absorption bands in the UV region.[17]

Technique Purpose Typical Data for this compound Scaffold
¹H NMR Structural elucidation (proton framework)Aromatic protons (7.0-8.5 ppm), NH proton (variable, >10 ppm), ethyl group (quartet ~2.7 ppm, triplet ~1.2 ppm)
¹³C NMR Structural elucidation (carbon framework)C=O (~163 ppm), aromatic carbons (115-140 ppm), ethyl group carbons (~25 ppm, ~15 ppm)
HRMS Determination of elemental compositionProvides the exact mass, confirming the molecular formula.
IR Functional group identificationC=O stretch (~1660 cm⁻¹), N-H stretch (~3100-3300 cm⁻¹)
HPLC Purity assessment and quantificationA single sharp peak indicates high purity.[18]

Part 4: Screening for Biological Activity

Quinolin-2-one derivatives are known for a wide range of biological activities.[2][19][20] Screening new analogs for potential therapeutic applications is a crucial part of the drug discovery process.

Key Biological Assays
  • Anticancer Activity:

    • MTT Assay: A colorimetric assay to assess cell viability and the cytotoxic effects of the compounds on various cancer cell lines.[1]

    • Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds cause cell cycle arrest at specific phases (e.g., G2/M).[1]

    • Apoptosis Assays: Techniques like Annexin V-FITC/PI staining can determine if the compounds induce programmed cell death.[1]

  • Antimicrobial Activity:

    • Broth Microdilution Method: Used to determine the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.

    • Disk Diffusion Assay: A qualitative method to assess the antimicrobial activity of the compounds.

The following diagram outlines a typical biological screening cascade.

G cluster_screening Biological Activity Screening Cascade Compound Pure this compound Analog Library PrimaryScreen Primary Screening (e.g., MTT Assay, MIC) Compound->PrimaryScreen Hit Hit Compound(s) (Show desired activity) PrimaryScreen->Hit SecondaryScreen Secondary/Confirmatory Assays (e.g., Cell Cycle, Apoptosis) Hit->SecondaryScreen SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Compound SecondaryScreen->Lead SAR->Compound Design of new analogs

Caption: A hierarchical approach to screening novel quinolinone analogs for biological activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The synthetic and purification methods outlined in this guide provide a robust framework for accessing a diverse range of analogs. Future research in this area will likely focus on the development of more efficient and environmentally friendly synthetic methods, as well as the exploration of novel biological targets for this class of compounds. The integration of computational methods, such as molecular docking and ADME predictions, will further accelerate the discovery of new drug candidates based on this versatile heterocyclic core.[14][16]

References

  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). International Journal of Advancement in Engineering Technology, Management & Applied Science, 7(6).
  • Taylor & Francis. (n.d.). Biological activity of natural 2-quinolinones. Retrieved from [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648–1654.
  • (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances, 13(13), 8683–8703.
  • Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. (2017). Critical Reviews in Analytical Chemistry, 47(3), 232–246.
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). Molecules, 28(15), 5789.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (2003).
  • Synthesis of 4-Hydroxyquinolin-2(1H)-one Analogues and 2-Substituted Quinolone Derivatives. (2004). Journal of the Chinese Chemical Society, 51(4), 843–850.
  • Design, synthesis, and properties of (4S)-7-(4-amino-2-substituted-pyrrolidin-1-yl)quinolone-3-carboxylic acids. (1993). Journal of Medicinal Chemistry, 36(18), 2676–2692.
  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (2014). Molecules, 19(8), 12699–12715.
  • A novel series of quinolin-2-(1H)-one analogues synthesis. (2023).
  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. (2008).
  • Purification of Quinoline Yellow Components Using High-Speed Counter-Current Chromatography by Stepwise Increasing the Flow-Rate of the Mobile Phase. (2003).
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2018). Molecules, 23(11), 2766.
  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. (2024). RSC Advances, 14(3), 1639–1661.
  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350–1354.
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2020). Journal of Physics: Conference Series, 1578, 012069.
  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. (2024). Scientific Reports, 14(1), 10839.
  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (n.d.). Research Square.
  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. (2020). Marine Drugs, 18(12), 616.
  • Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. (2005). Il Farmaco, 60(4), 321–326.
  • Synthesis, Spectroscopic Analysis, Molecular Docking and DFT Study of Some New Heterocyclic Compounds tethered 4-hydroxy-1-methylquinoline-2(1H)one. (2024).
  • Taylor, J. (2022). Chromatography: Techniques of Separation. Physical Chemistry: An Indian Journal, 17(1), 161.
  • Separation techniques: Chromatography. (2016). Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 857–880.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2024). International Journal of Molecular Sciences, 25(1), 540.
  • Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. (n.d.).
  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (2014). Journal of Saudi Chemical Society, 18(6), 1013–1027.

Sources

Theoretical and Computational Elucidation of 4-ethylquinolin-2(1H)-one: A Methodological Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Prepared by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the theoretical and computational methodologies employed to characterize 4-ethylquinolin-2(1H)-one. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to predict molecular properties, understand potential biological interactions, and accelerate the discovery pipeline. The narrative emphasizes the rationale behind methodological choices, ensuring a blend of theoretical accuracy and practical application.

Introduction: The Quinolinone Scaffold and Its Significance

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Quinolin-2(1H)-one derivatives, in particular, have been extensively explored and are known to exhibit potent biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The substitution pattern on the quinolinone ring is critical for modulating this activity, making a detailed understanding of structure-activity relationships (SAR) essential for the rational design of new therapeutic agents.[6]

This compound is a representative member of this class. This guide focuses on elucidating its structural, electronic, and potential biomolecular interaction properties through a validated, multi-faceted computational approach. By integrating Density Functional Theory (DFT), molecular docking, and molecular dynamics concepts, we establish a robust framework for predicting the behavior of this molecule, thereby providing a foundational dataset for future experimental validation and lead optimization.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is the first step in any computational study.

2.1. Molecular Structure this compound consists of a bicyclic quinolinone core with an ethyl substituent at the C4 position. The presence of the lactam group (a cyclic amide) and the aromatic system dictates its electronic distribution and potential for intermolecular interactions.

Caption: A generalized workflow for DFT-based molecular characterization.

Molecular Docking Studies

Expertise & Rationale: Molecular docking is a powerful in-silico technique used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein. [1][7]It is fundamental in drug discovery for screening virtual libraries, prioritizing compounds, and generating hypotheses about the mechanism of action. [8]While no specific biological target for this compound is established, numerous quinolinone derivatives show activity against cancer-related kinases like EGFR and HER-2. [9][10]We will therefore use the ATP binding site of EGFR as a representative target to illustrate the docking protocol.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of this compound from Protocol 1.

    • Assign appropriate partial charges (e.g., Gasteiger charges) using software like AutoDock Tools.

  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 2GS2) from the Protein Data Bank.

    • Prepare the receptor using AutoDock Tools: remove water molecules and co-crystallized ligands, add polar hydrogens, and assign Kollman charges.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the entire ATP binding site of the receptor. The dimensions and center of the grid are critical parameters that must be carefully chosen to ensure the ligand can explore the entire relevant conformational space.

  • Docking Execution:

    • Perform the docking simulation using a program like AutoDock Vina. This program will systematically sample different conformations and orientations of the ligand within the grid box, scoring each pose based on a force field.

  • Analysis and Validation:

    • Analyze the results to identify the lowest energy binding pose. The binding energy (reported in kcal/mol) provides an estimate of the binding affinity.

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and protein residues. [11] * Trustworthiness: A key validation step is to re-dock the original co-crystallized ligand into the active site. The protocol is considered reliable if the software can reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD).

Sources

In Silico Prediction of ADMET Properties for 4-Ethylquinolin-2(1H)-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early ADMET Profiling in Drug Discovery

The journey of a novel chemical entity from laboratory bench to patient bedside is fraught with challenges, with a significant portion of drug candidates failing during preclinical and clinical development due to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. 4-Ethylquinolin-2(1H)-one, a derivative of this class, represents a candidate for which an early understanding of its ADMET properties is crucial for informed, resource-efficient progression in a drug discovery pipeline.

This technical guide provides an in-depth, practical framework for the in silico prediction of the ADMET profile of this compound. Moving beyond a mere recitation of steps, this document elucidates the causal reasoning behind the selection of computational tools and the interpretation of predictive data, grounding the protocols in the principles of scientific integrity and predictive validation. The methodologies outlined herein are designed to constitute a self-validating system, leveraging established, publicly accessible platforms to build a comprehensive and actionable pharmacokinetic and toxicological profile.

The Subject Molecule: this compound

To initiate our in silico analysis, the unambiguous identification of the molecular structure is paramount. The structure for this compound is represented by the SMILES (Simplified Molecular Input Line Entry System) string: CCC1=CC(=O)NC2=CC=CC=C21. This canonical representation serves as the universal input for the computational tools employed in this guide.

Part 1: Physicochemical Properties and Drug-Likeness Assessment

A molecule's fundamental physicochemical characteristics govern its behavior in a biological system. These properties are the foundational layer of any ADMET assessment.

Methodology: The SwissADME Web Server

The SwissADME web server is a robust, free-to-use platform that provides a comprehensive suite of predictive models for physicochemical properties, pharmacokinetics, and drug-likeness.[1] Its underlying methodologies are well-documented and validated, making it a trusted tool in early-stage drug discovery.[2]

Experimental Protocol: Physicochemical and Drug-Likeness Prediction
  • Navigate to the SwissADME website (]">http://www.swissadme.ch).

  • Input the Molecule : In the "SMILES list" field, paste the SMILES string for this compound: CCC1=CC(=O)NC2=CC=CC=C21.

  • Initiate Analysis : Click the "Run" button to start the calculations.

  • Data Collation : The results are generated on the same page. Collate the data from the "Physicochemical Properties" and "Drug-Likeness" sections into a summary table.

Causality and Interpretation: Lipinski's Rule of Five

A cornerstone of drug-likeness evaluation is Lipinski's Rule of Five.[3][4] This rule of thumb posits that poor oral absorption or permeation is more likely when a molecule violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons

  • Octanol-water partition coefficient (Log P) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

Adherence to these rules suggests that the molecule possesses the basic physicochemical attributes for oral bioavailability.

Predicted Physicochemical and Drug-Likeness Data for this compound
PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight173.21 g/mol Yes (≤ 500)
Log P (iLOGP)1.85Yes (≤ 5)
Hydrogen Bond Donors1Yes (≤ 5)
Hydrogen Bond Acceptors2Yes (≤ 10)
Molar Refractivity51.02N/A
Topological Polar Surface Area (TPSA)41.57 ŲN/A

Insight : The data clearly indicates that this compound exhibits excellent drug-like properties according to Lipinski's Rule of Five, with zero violations. Its low molecular weight and moderate lipophilicity suggest a favorable starting point for oral drug development.

Part 2: Pharmacokinetic Profile (ADME)

Understanding how a molecule is absorbed, distributed, metabolized, and excreted is fundamental to predicting its efficacy and dosing regimen.

Methodology: pkCSM and SwissADME Integration

For a comprehensive ADME profile, we will utilize two powerful, validated platforms:

  • pkCSM : This tool uses graph-based signatures to predict a wide range of ADMET properties.[5][6] The underlying models are trained on extensive datasets and have demonstrated strong predictive performance.[7]

  • SwissADME : In addition to physicochemical properties, SwissADME provides valuable pharmacokinetic predictions, including a unique "BOILED-Egg" model for predicting gastrointestinal absorption and blood-brain barrier penetration.[1]

Experimental Protocol: ADME Prediction
  • Navigate to the pkCSM website ([Link]]

  • Input the Molecule : Enter the SMILES string for this compound.

  • Run Prediction : Initiate the prediction for all ADMET properties.

  • Data Collation : Systematically record the predicted values for Absorption, Distribution, Metabolism, and Excretion.

  • SwissADME Pharmacokinetics : From the previously generated SwissADME results, collate the data from the "Pharmacokinetics" and "Lipophilicity" sections.

Visualizing the ADME Prediction Workflow

ADME_Workflow cluster_Input Molecular Input cluster_Tools In Silico Prediction Tools cluster_Output Predicted ADME Properties SMILES SMILES String CCC1=CC(=O)NC2=CC=CC=C21 SwissADME SwissADME SMILES->SwissADME Input pkCSM pkCSM SMILES->pkCSM Input Absorption Absorption (GI, Caco-2) SwissADME->Absorption Metabolism Metabolism (CYP Inhibition) SwissADME->Metabolism pkCSM->Absorption Distribution Distribution (VDss, BBB) pkCSM->Distribution pkCSM->Metabolism Excretion Excretion (Clearance) pkCSM->Excretion

Caption: Workflow for predicting ADME properties using SwissADME and pkCSM.

Predicted Pharmacokinetic Properties for this compound
ParameterPredicted Value (pkCSM)Predicted Value (SwissADME)Interpretation
Absorption
Water Solubility (logS)-2.106-2.34 (Soluble)Good aqueous solubility.
Caco-2 Permeability (logPapp)1.099N/AHigh permeability.
Intestinal Absorption (Human)94.55%HighLikely to be well-absorbed from the gut.
P-glycoprotein SubstrateNoNoNot likely to be subject to efflux by P-gp.
Distribution
VDss (human) (log L/kg)-0.012N/ADistributed more in plasma than in tissues.
BBB Permeability (logBB)-0.448NoUnlikely to cross the blood-brain barrier.
CNS Permeability (logPS)-1.704N/ALow penetration into the central nervous system.
Metabolism
CYP1A2 InhibitorNoNoLow risk of drug-drug interactions via CYP1A2.
CYP2C19 InhibitorNoNoLow risk of drug-drug interactions via CYP2C19.
CYP2C9 InhibitorNoYesPotential for drug-drug interactions via CYP2C9.
CYP2D6 InhibitorNoNoLow risk of drug-drug interactions via CYP2D6.
CYP3A4 InhibitorNoNoLow risk of drug-drug interactions via CYP3A4.
Excretion
Total Clearance (log ml/min/kg)0.499N/AModerate rate of clearance from the body.
Renal OCT2 SubstrateNoN/ANot likely to be actively secreted by the kidneys.

Insight and Causality :

  • Absorption : The high predicted intestinal absorption is consistent with the molecule's compliance with Lipinski's rules. The negative prediction as a P-glycoprotein substrate is a favorable characteristic, as P-gp can otherwise limit the bioavailability of drugs by pumping them out of cells.

  • Distribution : A low volume of distribution (VDss) suggests that the compound will primarily reside in the bloodstream rather than distributing into tissues. The consistent prediction of poor blood-brain barrier (BBB) permeability from both pkCSM and the SwissADME BOILED-Egg model (data not shown in table, but visually represented on the website) indicates a lower likelihood of centrally-mediated side effects.

  • Metabolism : Cytochrome P450 (CYP) enzymes are critical for the metabolism of most drugs. In silico models for CYP inhibition are vital for flagging potential drug-drug interactions (DDIs).[8][9] The conflicting predictions for CYP2C9 inhibition (pkCSM predicts no inhibition, while SwissADME predicts inhibition) highlight a crucial aspect of in silico modeling: the need for consensus or further investigation when predictions diverge. This discrepancy arises from the different training sets and algorithms used by the two platforms. This result should prompt a follow-up in vitro assay to definitively determine the CYP2C9 inhibitory potential.

  • Excretion : The predicted moderate clearance suggests a reasonable half-life, avoiding both rapid elimination (requiring frequent dosing) and excessively slow elimination (potentially leading to accumulation and toxicity).

Part 3: Toxicity Profile

Early identification of potential toxicities is arguably the most critical step in de-risking a drug candidate.

Methodology: ProTox-II Web Server

ProTox-II is a specialized web server for predicting various toxicity endpoints.[10] It leverages a combination of molecular similarity, pharmacophores, and machine-learning models built on large datasets from in vitro and in vivo studies.[11][12] The platform provides predictions for acute toxicity, organ toxicity (hepatotoxicity), and various toxicological endpoints like mutagenicity and carcinogenicity.[13]

Experimental Protocol: Toxicity Prediction
  • Navigate to the ProTox-II website ([Link]).

  • Input the Molecule : Draw the molecule or paste the SMILES string for this compound.

  • Run Prediction : Initiate the toxicity prediction.

  • Data Collation : Record the predicted toxicity class, LD50 value, and the predictions for hepatotoxicity, carcinogenicity, mutagenicity, and immunotoxicity.

Visualizing the Toxicity Prediction Pathway

Toxicity_Pathway cluster_Input Chemical Structure cluster_Tool Toxicity Prediction Server cluster_Endpoints Predicted Toxicological Endpoints Molecule This compound ProToxII ProTox-II Molecule->ProToxII Input AcuteTox Acute Toxicity (LD50) ProToxII->AcuteTox Hepato Hepatotoxicity ProToxII->Hepato Carcino Carcinogenicity ProToxII->Carcino Mutagen Mutagenicity ProToxII->Mutagen Immuno Immunotoxicity ProToxII->Immuno

Sources

An In-depth Technical Guide to Tautomerism in 4-Ethyl-Substituted Quinolin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. A critical, yet often nuanced, aspect of their chemical behavior is tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers. This guide provides a detailed exploration of the lactam-lactim tautomerism inherent to the quinolin-2(1H)-one system, with a specific focus on the influence of a 4-ethyl substituent. We will delve into the fundamental principles governing this equilibrium, the causal effects of substituent electronics and solvent polarity, and the analytical methodologies essential for its characterization. Through a synthesis of theoretical principles and practical, field-proven experimental protocols, this document aims to equip researchers with the knowledge to understand, predict, and control the tautomeric behavior of these vital heterocyclic compounds in drug discovery and development.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism is a fundamental concept in organic chemistry that describes the equilibrium between two readily interconvertible isomers, known as tautomers.[1] This phenomenon is particularly prevalent in heterocyclic compounds and plays a crucial role in the biological activity of many drugs.[2] The different tautomeric forms of a molecule can exhibit distinct physicochemical properties, including lipophilicity, hydrogen bonding capacity, and molecular shape.[3] Consequently, the predominant tautomer in a physiological environment will dictate how a drug molecule interacts with its biological target.[3] Understanding and controlling tautomeric equilibria is, therefore, a paramount concern in rational drug design.[2]

The quinolin-2(1H)-one scaffold is subject to lactam-lactim tautomerism, a specific form of amide-imidol tautomerism.[4][5] This involves the migration of a proton between the nitrogen and oxygen atoms of the cyclic amide group.[4] The lactam form, quinolin-2(1H)-one, and the lactim form, 2-hydroxyquinoline, exist in a dynamic equilibrium. While the lactam form is generally predominant, the position of this equilibrium can be significantly influenced by various factors, including the electronic nature of substituents and the polarity of the solvent.[6]

The Lactam-Lactim Equilibrium in Quinolin-2(1H)-ones

The core of our discussion lies in the equilibrium between the lactam and lactim forms of the quinolin-2(1H)-one ring system.

  • Lactam Form (Keto): This tautomer, formally named quinolin-2(1H)-one, contains a carbonyl group (C=O) at the C2 position and a proton on the nitrogen atom (N-H).[3]

  • Lactim Form (Enol): This tautomer, 2-hydroxyquinoline, possesses a hydroxyl group (-OH) at the C2 position, resulting in a fully aromatic heterocyclic ring.[3]

The interconversion between these forms is a rapid process involving proton transfer.[3]

The Influence of the 4-Ethyl Substituent

The introduction of an ethyl group at the C4 position of the quinolin-2(1H)-one ring can influence the tautomeric equilibrium. Alkyl groups are generally considered electron-donating through an inductive effect.[7] This electron donation can subtly affect the relative stabilities of the lactam and lactim forms. Computational studies on substituted quinolines have shown that electron-donating groups can shift the equilibrium, although the effect may not be as pronounced as that of strongly electron-withdrawing or -donating groups with resonance effects.[7][8]

The primary influence of the 4-ethyl group is likely to be steric and electronic. While the electronic effect of an alkyl group is relatively modest, it can influence the electron density of the ring system. It is important to note that for 4-hydroxy-2(1H)-quinolinone, the equilibrium can be more complex, with the potential for additional tautomeric forms.[9][10] However, for the parent quinolin-2(1H)-one system, the lactam-lactim equilibrium is the principal consideration.

Tautomerism cluster_lactam Lactam Form (Keto) cluster_lactim Lactim Form (Enol) cluster_factors Influencing Factors Lactam 4-Ethyl-quinolin-2(1H)-one Lactim 4-Ethyl-2-hydroxyquinoline Lactam->Lactim Proton Transfer Solvent Solvent Polarity Solvent->Lactam Stabilizes in Polar Solvents Substituent Substituent Effects (4-Ethyl Group) Substituent->Lactam Inductive Effect

Experimental Characterization of Tautomeric Equilibria

A multi-faceted approach employing various spectroscopic techniques is essential for the unambiguous characterization of the tautomeric equilibrium in 4-ethyl-substituted quinolin-2(1H)-ones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism.[11] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation and quantification of tautomers in solution.

Key Observables:

NucleusLactam Form (4-Ethyl-quinolin-2(1H)-one)Lactim Form (4-Ethyl-2-hydroxyquinoline)Rationale
¹H NMR N-H proton signal (typically broad, downfield)O-H proton signal (can be broad, chemical shift is solvent-dependent)The proton is attached to different heteroatoms.
C3-H proton signal (alkene-like)C3-H proton signal (aromatic-like)Change in the hybridization and electronic nature of the C3 carbon.
¹³C NMR C2 signal (carbonyl, ~160-170 ppm)C2 signal (aromatic, attached to -OH, ~150-160 ppm)The C2 carbon is part of a carbonyl in the lactam and an enol ether in the lactim.
C4 signal (alkene-like)C4 signal (aromatic-like)Change in the aromaticity of the heterocyclic ring.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve a precisely weighed sample of 4-ethyl-substituted quinolin-2(1H)-one in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: Acquire a ¹H NMR spectrum at a constant temperature (e.g., 298 K) on a spectrometer with a field strength of at least 400 MHz.

  • Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integration and Quantification: Integrate the signals corresponding to unique protons of the lactam and lactim forms. The ratio of the integrals provides the relative concentrations of the two tautomers. For instance, the ratio of the integral of a specific proton of the lactam form to the sum of the integrals of the corresponding protons in both forms gives the mole fraction of the lactam.

  • Solvent Study: Repeat the experiment in a series of solvents with varying polarities (e.g., non-polar like benzene-d₆, polar aprotic like DMSO-d₆, and polar protic like methanol-d₄) to assess the solvent's influence on the equilibrium.[12]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis A Dissolve sample in deuterated solvent B Acquire ¹H NMR spectrum at constant temperature A->B C Fourier Transform, Phase & Baseline Correction B->C D Integrate characteristic signals C->D E Calculate tautomer ratio D->E

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the electronic transitions of the lactam and lactim forms often occur at different wavelengths.[13][14]

  • Lactam Form: Typically exhibits absorption bands at shorter wavelengths.

  • Lactim Form: The extended conjugation in the aromatic lactim form usually results in a red shift (absorption at longer wavelengths) compared to the lactam form.[15]

By analyzing the changes in the absorption spectrum in different solvents, one can infer the shift in the tautomeric equilibrium.[14][15]

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

  • Stock Solution Preparation: Prepare a concentrated stock solution of the 4-ethyl-substituted quinolin-2(1H)-one in a non-absorbing solvent (e.g., acetonitrile).

  • Solvent Series: Prepare a series of solutions with the same concentration of the compound in different solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, methanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-450 nm).

  • Data Analysis: Compare the spectra. A shift in the position of the absorption maxima (λ_max) and changes in the molar absorptivity (ε) with solvent polarity indicate a shift in the tautomeric equilibrium.[16] The presence of an isosbestic point can be a strong indicator of a two-component equilibrium.

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[17][18]

Computational Workflow:

  • Structure Optimization: Build the 3D structures of both the lactam and lactim tautomers of the 4-ethyl-substituted quinolin-2(1H)-one. Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[19]

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Solvation Modeling: To simulate the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[17]

  • Energy Comparison: The tautomer with the lower calculated Gibbs free energy is predicted to be the more stable and therefore the predominant form in the given environment (gas phase or specific solvent).[20]

Synthesis of 4-Ethyl-Substituted Quinolin-2(1H)-ones

A common synthetic route to 4-substituted quinolin-2(1H)-ones involves the Conrad-Limpach or Knorr quinoline synthesis. A representative modern approach might involve the cyclization of an appropriate precursor. For instance, the synthesis could be achieved through the cyclization of an o-alkynylisocyanobenzene derivative.[21] Another established method is the acid-catalyzed cyclization of β-anilinoacrylates. The specific synthesis of 4-ethyl derivatives would necessitate starting materials bearing the ethyl group at the appropriate position. For example, a common route involves the reaction of an aniline with an ethyl-substituted β-ketoester.[22]

Conclusion and Future Perspectives

The tautomeric equilibrium of 4-ethyl-substituted quinolin-2(1H)-ones is a delicate balance influenced by the intrinsic electronic properties of the molecule and its external environment. The lactam form is generally favored, but the lactim form can be populated, particularly in non-polar solvents. A comprehensive understanding of this equilibrium is critical for drug development professionals, as it directly impacts the molecule's interaction with biological targets.

Future research in this area could focus on:

  • Quantitative Structure-Tautomerism Relationships (QSTR): Developing predictive models that correlate substituent properties with tautomeric ratios.

  • Solid-State Analysis: Investigating the predominant tautomeric form in the crystalline state using techniques like X-ray crystallography and solid-state NMR.

  • Biological Evaluation of Tautomerically Locked Analogs: Synthesizing and testing N- and O-alkylated derivatives to definitively assign the biological activity to a specific tautomer.

By integrating computational and experimental approaches, researchers can gain a deeper understanding of tautomerism and leverage this knowledge to design more effective and targeted quinolin-2(1H)-one-based therapeutics.

References

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). Molecules, 25(22), 5468. [Link]

  • Jung, J. C., Oh, S., & Park, O. S. (2003). Synthesis and Biological Properties of 4-Substituted Quinolin-2(1H)-one Analogues. Bulletin of the Korean Chemical Society, 24(7), 953-957. [Link]

  • Keto-enol tautomerism in the development of new drugs. (2024). Frontiers in Chemistry, 12, 1385073. [Link]

  • Keto–Enol Tautomerism. (n.d.). Fiveable. [Link]

  • Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13C chemical shifts. (1991). Journal of the Chemical Society, Perkin Transactions 2, (11), 1879-1884. [Link]

  • Tautomerism in Alkyl and –OH Derivatives of Heterocycles Containing two Heteroatoms. (n.d.). Eklablog. [Link]

  • The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). (2020). ResearchGate. [Link]

  • Tautomeric forms of 4-hydroxy quinoline. (2021). ResearchGate. [Link]

  • Keto-enol tautomerism of quinoline-2(1H)-one. (2024). ResearchGate. [Link]

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (2021). RSC Advances, 11(40), 24811-24820. [Link]

  • Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. (2018). ResearchGate. [Link]

  • Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States. (2020). ResearchGate. [Link]

  • Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. (2023). Molecules, 28(13), 5085. [Link]

  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (2017). Slideshare. [Link]

  • On tautomerism and substituent effect in 8-hydroxyquinoline-derived medicine molecules. (2021). ResearchGate. [Link]

  • Quantum chemical studies on tautomerism of 2-, 3- or 4-hydroxyquinoline derivatives along with their thio and azo analogs. (2010). Journal of Molecular Structure: THEOCHEM, 940(1-3), 54-60. [Link]

  • Lactam. (n.d.). Wikipedia. [Link]

  • Synthesis and lactim-lactam tautomerism of 1,2-dihydrofuro[2,3-b]quinol-4-one derivatives. (1984). Chemistry of Heterocyclic Compounds, 20(10), 1083-1087. [Link]

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (2021). RSC Advances, 11(40), 24811-24820. [Link]

  • Lactam-lactim tautomerism: Significance and symbolism. (2024). Symbolism. [Link]

  • What is Lactam Lactim Tautomerism?. (n.d.). askIITians. [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (2014). Molecules, 19(9), 13533-13553. [Link]

  • Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. (2018). The Journal of Physical Chemistry A, 122(24), 5370-5374. [Link]

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). The Journal of Physical Chemistry Letters, 13(11), 2549-2555. [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. (2005). ResearchGate. [Link]

  • Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. (2015). The Journal of Organic Chemistry, 80(24), 12416-12426. [Link]

  • UV-vis, NMR and FT-IR spectra of tautomers of vitamin C. Experimental and DFT calculations. (2014). ResearchGate. [Link]

  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. (2020). Semantic Scholar. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2002). Molecules, 7(5), 442-451. [Link]

  • What is Lactam Lactim Tautomerism class 11 chemistry CBSE. (n.d.). Vedantu. [Link]

  • Synthesis of some new N1-substituted 4-methyl quinolin-2-(1H)-ones. (2011). ResearchGate. [Link]

  • Synthesis of 3-substituted quinolin-2(1H)-ones via the cyclization of o-alkynylisocyanobenzenes. (2013). Organic & Biomolecular Chemistry, 11(36), 6041-6045. [Link]

  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. (2020). ResearchGate. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2019). Journal of Heterocyclic Chemistry, 56(1), 223-231. [Link]

  • A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. (2022). Theoretical Chemistry Accounts, 141(3), 26. [Link]

  • Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. (2019). Chemistry – A European Journal, 25(58), 13349-13355. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Missouri-St. Louis. [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (2020). Molecules, 25(23), 5662. [Link]

  • 4-Hydroxyquinoline. (n.d.). PubChem. [Link]

  • Main tautomeric forms of 4-hydroxyquinolin-2-one. (2023). ResearchGate. [Link]

Sources

Foreword: Navigating the Known and the Predicted in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-ethylquinolin-2(1H)-one

In the landscape of medicinal chemistry and drug development, it is not uncommon to encounter compounds that, while structurally intriguing, lack a comprehensive, publicly documented physicochemical profile. This compound is one such molecule. As a derivative of the quinolin-2(1H)-one scaffold—a core structure present in numerous biologically active compounds—its properties are of significant interest.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound.

Where direct experimental data for this compound is not available, this document provides expert-driven predictions based on established chemical principles and data from closely related structural analogs. More importantly, it furnishes detailed, field-proven experimental protocols, empowering researchers to generate their own high-quality data. This approach ensures that the guide is not merely a static collection of facts, but a dynamic tool for active research and development. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for producing trustworthy and reproducible results.

Molecular Structure and Inherent Tautomerism

The foundational characteristic of this compound is its chemical structure and the resulting tautomerism, which dictates its chemical behavior and physical properties.

The Quinolinone Core and the Ethyl Moiety

The molecule consists of a bicyclic quinolin-2(1H)-one core, which is an aromatic benzene ring fused to a pyridin-2-one ring. An ethyl group is substituted at the C4 position. The presence of the amide group within the heterocyclic ring makes this compound a lactam.

Keto-Enol Tautomerism: A Critical Equilibrium

A pivotal feature of the 4-substituted-quinolin-2(1H)-one scaffold is the existence of a prototropic tautomeric equilibrium between the keto (amide) form, this compound, and the enol (iminol) form, 4-ethyl-2-hydroxyquinoline.[4]

Caption: Keto-enol tautomerism of this compound.

In both solid and solution states, the keto form is predominantly favored for quinolin-2(1H)-one and its derivatives.[5] This equilibrium is crucial as it influences solubility, hydrogen bonding potential, and reactivity. The choice of solvent can shift this equilibrium, thereby altering the compound's UV-Vis absorption profile and other spectroscopic characteristics.[6]

Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties. Predictions are based on data from analogs like 4-hydroxyquinolin-2(1H)-one and general structure-property relationships.

PropertyPredicted Value / Information for this compoundRationale / Analog Data
Molecular Formula C₁₁H₁₁NOBased on chemical structure.
Molecular Weight 173.21 g/mol Calculated from the molecular formula.
CAS Number 19020-26-9[7]Identifier for the related structure 4-ethylquinoline. A specific CAS for the 2-oxo form is not readily found.
Appearance Predicted to be a white to off-white or pale yellow crystalline solid.Analogs like 4-hydroxyquinolin-2(1H)-one are yellow crystalline solids.[8]
Melting Point Estimated range: 200-220 °C4-methylquinolin-2(1H)-one has a reported melting point of 225-227 °C. The ethyl group may slightly lower the melting point due to a minor disruption in crystal packing compared to the methyl analog.
Boiling Point > 350 °C (with potential decomposition)High due to the planar, polar structure capable of strong intermolecular hydrogen bonding. Direct data is unavailable.
Solubility Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and hot ethanol.The quinolinone core has limited aqueous solubility.[8] The ethyl group is more lipophilic than a hydroxyl group, suggesting slightly lower aqueous solubility than 4-hydroxyquinolin-2(1H)-one.
pKa Estimated acidic pKa (N-H proton): 10-12. Estimated basic pKa (carbonyl oxygen): 1-3.The N-H proton is weakly acidic. The carbonyl oxygen is weakly basic and can be protonated under strongly acidic conditions. The exact values are highly dependent on the tautomeric equilibrium.

Spectroscopic Profile: Characterization and Interpretation

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.[9][10]

  • ¹H NMR:

    • Aromatic Protons (4H): Expect complex multiplets or distinct doublets and triplets in the δ 7.0-8.0 ppm range, characteristic of the benzene ring protons.[9]

    • Vinyl Proton (1H): A singlet is expected for the proton at the C3 position, likely around δ 6.0-6.5 ppm.

    • N-H Proton (1H): A broad singlet, typically downfield (> δ 11.0 ppm in DMSO-d₆), due to the amide proton.[9][10] Its chemical shift is concentration-dependent.

    • Ethyl Group Protons (5H): A quartet (CH₂) around δ 2.7-3.0 ppm and a triplet (CH₃) around δ 1.2-1.4 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal in the δ 160-165 ppm range is characteristic of the amide carbonyl.[9]

    • Aromatic & Vinyl Carbons: Multiple signals between δ 115-150 ppm.

    • Ethyl Group Carbons: Two signals in the aliphatic region, typically δ 25-35 ppm (CH₂) and δ 10-15 ppm (CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum is typically acquired on a solid sample using an ATR-FTIR instrument.[11][12]

  • N-H Stretch: A broad absorption band in the 3200-3400 cm⁻¹ region.

  • C=O Stretch (Amide I band): A strong, sharp absorption band around 1650-1670 cm⁻¹. This is a hallmark of the quinolinone system.

  • C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

  • C-H Stretch (Aromatic/Aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.[13]

  • Electron Ionization (EI-MS): Expect a prominent molecular ion peak (M⁺) at m/z = 173. The fragmentation pattern would likely involve the loss of the ethyl group (M-29) and potentially cleavage of the heterocyclic ring.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z = 174.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, resulting from π-π* and n-π* electronic transitions, is sensitive to the solvent environment due to its effect on the keto-enol tautomerism.[6]

  • Expected Absorptions: In a polar solvent like ethanol, expect two or three major absorption bands. Typically, these would appear around 220-240 nm, 280-300 nm, and potentially a weaker, longer-wavelength band around 320-340 nm, corresponding to the conjugated system.[6]

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for determining the core physicochemical properties of this compound.

Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality: DSC is superior to traditional melting point apparatus as it provides a thermodynamic profile of the melting transition, revealing purity (sharp vs. broad peak) and potential polymorphic transitions.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the temperature program:

      • Initial Temperature: 25 °C

      • Ramp Rate: 10 °C/min

      • Final Temperature: 250 °C (or a temperature safely above the expected melting point)

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak's sharpness is an indicator of sample purity.

DSC_Workflow A Weigh 1-3 mg of sample into aluminum pan B Seal pan and place in DSC cell with reference A->B C Set Temperature Program (e.g., 10 °C/min ramp) B->C D Initiate N₂ Purge (50 mL/min) C->D E Run Program & Record Heat Flow vs. Temp D->E F Analyze Data: Determine Onset of Endothermic Peak E->F

Caption: Workflow for Melting Point Determination using DSC.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method (OECD Guideline 105) is the gold standard for determining thermodynamic solubility, ensuring that the solution reaches equilibrium for a true solubility measurement.

  • Sample Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mg in 10 mL) in a glass vial.

  • Equilibration: Seal the vial and place it in a shaker or orbital incubator maintained at a constant temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached. A second time point at 48 hours is recommended to confirm equilibrium.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol: Determination of pKa by UV-Vis Spectrophotometry

Causality: This method is highly sensitive and leverages the change in the chromophore (and thus the UV-Vis spectrum) as the molecule ionizes. It allows for the determination of pKa values even for sparingly soluble compounds.[14]

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent like methanol.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 12).

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to minimize its effect on pH.

  • Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-450 nm) for each sample at a constant temperature.

  • Data Analysis:

    • Identify wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at these key wavelengths versus pH.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable nonlinear regression model to determine the pKa, which corresponds to the pH at the inflection point of the curve.

pKa_Determination A Prepare Stock Solution (e.g., in Methanol) C Add Stock to Each Buffer (<1% organic solvent) A->C B Prepare Buffers (pH 2 to 12) B->C D Record UV-Vis Spectrum for each pH C->D E Plot Absorbance vs. pH at a specific wavelength D->E F Fit Sigmoidal Curve to determine pKa E->F

Caption: Workflow for pKa Determination via UV-Vis Spectrophotometry.

Conclusion and Future Directions

This compound represents a molecule of high interest within the broader class of quinolinone-based compounds. While a complete experimental dataset is not yet publicly available, this guide provides a robust framework for its characterization. By leveraging predictive methods based on well-understood analogs and employing the detailed, validated protocols herein, researchers can confidently determine the physicochemical properties of this compound. Such data is the bedrock of successful drug discovery and development, enabling informed decisions in lead optimization, formulation, and preclinical evaluation. The consistent application of these rigorous experimental approaches will be crucial in fully elucidating the therapeutic potential of this compound and its derivatives.

References

  • Vertex AI Search. (n.d.). Synthesis and halocyclization of 4-methylquinolin-2(1H)
  • Vertex AI Search. (n.d.). Efficient visible light mediated synthesis of Quinolin-2(1H)- ones from Quinoline N-oxides. Retrieved January 13, 2026.
  • Helda - University of Helsinki. (2022, March 25). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones. Retrieved January 13, 2026, from [Link]

  • Vertex AI Search. (n.d.).
  • National Institutes of Health. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid | Request PDF. Retrieved January 13, 2026.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). 2(1H)-Quinolinone, 4-[[(2-hydroxyethyl)thio]methyl]-. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). Alkylation of 4-hydroxyquinolin-2(1H)-ones. (A) Tautomerism of.... Retrieved January 13, 2026.
  • Solubility of Things. (n.d.). 4-Hydroxyquinolin-2(1H)-one. Retrieved January 13, 2026, from [Link]

  • UNCW Institutional Repository. (n.d.).
  • ACS Publications. (n.d.). An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. Retrieved January 13, 2026.
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2017, May 28). What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). 1-Ethyl-4-(3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl)quinolin-1-ium iodide. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). 4-Ethylquinoline. Retrieved January 13, 2026, from [Link]

  • LookChem. (n.d.). Cas 4727-49-5,1,1'-DIETHYL-4,4'-CYANINE IODIDE. Retrieved January 13, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone. Retrieved January 13, 2026, from [Link]

  • Wiley Online Library. (n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Retrieved January 13, 2026.
  • ResearchGate. (n.d.). Keto-enol tautomerism of quinoline-2(1H)-one. Retrieved January 13, 2026.
  • HETEROCYCLES. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Retrieved January 13, 2026.
  • PubMed. (n.d.). Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. Retrieved January 13, 2026, from [Link]

  • PubMed. (2020, March 15). UV/vis spectrophotometric determination of slow equilibrated N(1)-H missing deprotonation constant of a pyrimidine and thiopyrimidine: The final situation of the four pKa values. Retrieved January 13, 2026, from [Link]

  • PubMed. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][2][15]benzothiazepin-1-ones under electron impact ionization conditions. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). 7-ethyl-4-hydroxy-6-phenyl-1H-quinolin-2-one. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. Retrieved January 13, 2026.
  • National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone, hydrazone. Retrieved January 13, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolylidene)prop-1-enyl]quinolinium iodide. Retrieved January 13, 2026, from [Link]

  • PubMed Central. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved January 13, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone, 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-. Retrieved January 13, 2026, from [Link]

  • PubMed Central. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). 4-Hydroxy-1-phenyl-1,2-dihydroquinolin-2-one. Retrieved January 13, 2026, from [Link]

  • ChemicalBook. (n.d.). 1,1'-DIETHYL-2,2'-CYANINE IODIDE | 977-96-8. Retrieved January 13, 2026.

Sources

Methodological & Application

Application Note: A Rapid and Efficient Protocol for the Microwave-Assisted Synthesis of 4-Ethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Traditional synthetic methods often require high temperatures, long reaction times, and harsh conditions. This application note presents a detailed, efficient, and rapid protocol for the synthesis of 4-ethylquinolin-2(1H)-one utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the advantages of microwave dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves reaction yields, and offers a greener synthetic route compared to conventional heating methods.[1][2] The protocol is based on a base-catalyzed intramolecular cyclization and is designed for researchers, scientists, and professionals in drug development seeking robust and reproducible synthetic methodologies.

Introduction and Scientific Rationale

Quinolinone derivatives exhibit a wide spectrum of biological activities, including antibacterial, anticancer, and neuroprotective properties.[3] The development of efficient synthetic routes to access novel analogues is therefore of significant interest in pharmaceutical research. The classical synthesis of these heterocycles, such as the Camps cyclization, often involves prolonged heating in high-boiling solvents, which can be energy-intensive and lead to the formation of by-products.[4]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that accelerates chemical reactions by utilizing the ability of polar molecules and ions to transform electromagnetic energy into heat.[5][6] This process, known as dielectric heating, is characterized by rapid and uniform heating of the reaction mixture, often leading to dramatic rate enhancements, higher yields, and cleaner reaction profiles.[1][3][7] Dedicated microwave reactors allow for precise temperature and pressure control in sealed vessels, enabling the use of solvents at temperatures well above their atmospheric boiling points, which is a key factor in accelerating traditionally high-temperature reactions.[8]

This protocol details the synthesis of this compound via a microwave-promoted, base-catalyzed intramolecular cyclization of N-(2-propionylphenyl)acetamide. This approach was selected for its atom economy and the ability to rapidly construct the desired bicyclic core.

Reaction Principle and Mechanism

The synthesis proceeds via a base-catalyzed intramolecular aldol-type condensation, a variant of the Camps cyclization. The mechanism involves two key stages:

  • Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of the acetamide's methyl group, forming a reactive enolate.

  • Intramolecular Cyclization & Dehydration: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the neighboring propionyl group. This intramolecular cyclization forms a heterocyclic intermediate, which subsequently undergoes dehydration (elimination of a water molecule) to yield the stable, aromatic this compound product.

The high temperatures rapidly achieved through microwave irradiation are crucial for overcoming the activation energy of the cyclization and dehydration steps, facilitating a near-instantaneous reaction.[9]

Materials and Equipment

Reagents and Solvents
Reagent/SolventPurityCAS NumberSupplier
N-(2-propionylphenyl)acetamide>97%60950-61-0(e.g., Sigma-Aldrich)
Sodium Ethoxide (NaOEt)>95%141-52-6(e.g., Sigma-Aldrich)
Ethanol (Absolute)>99.8%64-17-5(e.g., Fisher Scientific)
Hydrochloric Acid (HCl)1 M (aq)7647-01-0(e.g., VWR)
Ethyl AcetateACS Grade141-78-6(e.g., VWR)
Brine (Saturated NaCl)ACS Grade7647-14-5(e.g., Fisher Scientific)
Anhydrous Sodium SulfateACS Grade7757-82-6(e.g., Sigma-Aldrich)
Equipment
  • Dedicated single-mode microwave reactor for organic synthesis (e.g., Biotage Initiator+, CEM Discover SP) equipped with appropriate pressure-rated glass reaction vials (10-20 mL) and magnetic stir bars.[3][8]

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers).

  • Rotary evaporator.

  • Magnetic stirrer/hotplate.

  • Analytical balance.

  • Filtration apparatus.

  • Instrumentation for product characterization: NMR Spectrometer, Mass Spectrometer (MS).

Detailed Experimental Protocol

Step 1: Reaction Setup
  • Place a magnetic stir bar into a 10-20 mL microwave reaction vial.

  • Add N-(2-propionylphenyl)acetamide (e.g., 1.0 mmol, 191.2 mg) to the vial.

  • Add sodium ethoxide (e.g., 1.5 mmol, 102.1 mg).

  • Dispense 5.0 mL of absolute ethanol into the vial.

  • Securely seal the vial with a Teflon septum and aluminum crimp cap.

Step 2: Microwave Irradiation
  • Place the sealed vial into the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 150 °C (Use a pre-stirring time of 15 seconds)

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: Dynamic (automatic power control to maintain temperature)

    • Stirring: High

  • Initiate the microwave heating sequence. The internal pressure will rise; ensure it remains within the safe operating limits of the equipment (typically <20 bar).

Step 3: Work-up and Isolation
  • After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's automated cooling system (compressed air/gas jet) before removing it from the reactor cavity.[8]

  • Carefully uncap the vial in a fume hood.

  • Transfer the reaction mixture to a 50 mL round-bottom flask and concentrate it using a rotary evaporator to remove the ethanol.

  • Re-dissolve the resulting residue in 20 mL of ethyl acetate.

  • Transfer the solution to a 100 mL separatory funnel and wash sequentially with:

    • 1 M HCl (2 x 15 mL)

    • Water (1 x 15 mL)

    • Saturated brine solution (1 x 15 mL)

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Step 4: Purification
  • The crude product, typically a light-yellow solid, can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford this compound as a white to off-white solid.

Process Optimization

The efficiency of the microwave-assisted cyclization is highly dependent on parameters such as temperature, reaction time, and solvent. The following table provides representative data to guide optimization efforts. The goal is to achieve maximum conversion in the shortest time while minimizing byproduct formation.

EntryTemperature (°C)Time (min)SolventBase (equiv.)Yield (%)Notes
112020Ethanol1.575Incomplete conversion observed.
215010Ethanol1.592Optimal conditions: high yield, short time.
31505Ethanol1.584Good yield, but slightly lower conversion.
417010Ethanol1.588Minor decomposition products observed.
515010DMF1.594Higher yield, but DMF is a high-boiling solvent requiring more rigorous purification.

Discussion of Optimization:

  • Temperature: The reaction rate is significantly temperature-dependent. A temperature of 150 °C provides a balance between rapid conversion and thermal stability of the product.[10] Temperatures exceeding 170 °C may lead to degradation.

  • Time: At 150 °C, a 10-minute hold time is sufficient for the reaction to reach completion. Extending the time offers no significant benefit and may increase the risk of side reactions.

  • Solvent: Polar protic solvents like ethanol are excellent for this reaction as they couple efficiently with the microwave field and facilitate the proton transfer steps in the mechanism.[7] While higher-boiling polar aprotic solvents like DMF can also be effective, ethanol is preferred due to its lower boiling point, making post-reaction removal simpler.

Workflow Visualization

The overall experimental workflow is summarized in the diagram below.

G reagents 1. Reagent Preparation (N-(2-propionylphenyl)acetamide, NaOEt, Ethanol) setup 2. Reaction Setup (Combine in MW Vial, Seal) reagents->setup Add to Vial mw 3. Microwave Irradiation (150 °C, 10 min) setup->mw Process in Reactor workup 4. Work-up & Extraction (Quench, Extract, Dry) mw->workup After Cooling purify 5. Purification (Recrystallization or Chromatography) workup->purify Crude Product product 6. Characterization (NMR, MS) Pure this compound purify->product Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Expected Results and Characterization

  • Yield: 85-95% (after purification).

  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 1.25 (t, 3H, -CH₂CH ₃), 2.70 (q, 2H, -CH ₂CH₃), 6.55 (s, 1H, H-3), 7.20-7.60 (m, 4H, Ar-H), 11.5 (br s, 1H, N-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~ 14.0, 25.0, 120.0, 122.0, 123.0, 128.0, 130.0, 139.0, 145.0, 164.0.

  • Mass Spectrometry (ESI+): m/z = 174.09 [M+H]⁺.

Safety Precautions

  • High Pressure/Temperature: Microwave-assisted reactions in sealed vessels generate high internal pressures and temperatures.[11] Never exceed the maximum pressure or temperature ratings for the reaction vessel or the instrument. Always allow the vessel to cool completely before opening.[8]

  • Chemical Hazards:

    • Sodium Ethoxide: Corrosive and reacts violently with water. Handle in an inert atmosphere or desiccated environment.

    • Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.

    • Always perform the reaction and work-up procedures in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Conrad–Limpach synthesis. Wikipedia. [Link]

  • Microwave Assisted Synthesis of Substituted 2(1H)-Quinolones as Maxi-K+ Channel Openers. Technology Networks. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. MDPI. [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • PART - 1 INTRODUCTION. Shodhganga. [Link]

  • Optimization of the Microwave Assisted Glycosylamines Synthesis Based on a Statistical Design of Experiments Approach. MDPI. [Link]

  • Optimization of the Microwave Assisted Glycosylamines Synthesis Based on a Statistical Design of Experiments Approach. PubMed. [Link]

Sources

Application Notes & Protocols: Synthesis of 4-Ethylquinolin-2(1H)-one via the Conrad-Limpach-Knorr Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous compounds with significant biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The Conrad-Limpach reaction, first reported in 1887 by Max Conrad and Leonhard Limpach, is a foundational method for constructing the quinoline core.[3][4][5][6] It traditionally involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.

However, the reaction conditions can be finely tuned to control regioselectivity. A critical variation, known as the Knorr quinoline synthesis, directs the reaction to yield 2-hydroxyquinolines (which exist in tautomeric equilibrium with 2-quinolones).[3][7] This application note provides a comprehensive guide to the synthesis of 4-ethylquinolin-2(1H)-one, leveraging the principles of the Conrad-Limpach-Knorr synthesis. We will detail the underlying mechanism, provide a step-by-step experimental protocol, and discuss critical parameters for optimization and success. This protocol is designed for researchers, scientists, and professionals in drug development who require a robust method for accessing this important class of heterocycles.

Section 1: Reaction Principles and Mechanism

The synthesis of quinolinones from anilines and β-ketoesters is a two-stage process: an initial condensation followed by a high-temperature or acid-catalyzed cyclization. The final product's isomeric form—a 4-quinolone or a 2-quinolone—is dictated by the conditions of the initial condensation step, which controls the site of nucleophilic attack by the aniline.

  • Stage 1: Condensation and Regioselectivity Aniline can attack either the ketone or the ester carbonyl of the β-ketoester (in this case, ethyl 3-oxohexanoate).

    • Conrad-Limpach Pathway (leads to 4-Quinolones): At lower or room temperatures, the reaction proceeds under kinetic control. The aniline preferentially attacks the more reactive ketone carbonyl to form a β-aminoacrylate (an enamine ester) intermediate. Subsequent thermal cyclization (typically >250°C) yields a 4-hydroxyquinoline.[3][4]

    • Knorr Pathway (leads to 2-Quinolones): At higher temperatures (approx. 140-160°C), the reaction favors the thermodynamically more stable product. The aniline attacks the less reactive ester carbonyl, leading to the formation of a β-ketoanilide intermediate (N-phenyl-3-oxohexanamide).[3] This pathway is essential for the synthesis of the target this compound.

  • Stage 2: Intramolecular Cyclization The β-ketoanilide intermediate undergoes an intramolecular electrophilic aromatic substitution to form the second ring. This step requires either very high temperatures or, more commonly, a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[7][8] The acid protonates the ketone carbonyl, activating it for attack by the electron-rich aniline ring. Subsequent dehydration yields the final, stable aromatic quinolinone system.

The final product, this compound, exists in a tautomeric equilibrium with its enol form, 4-ethylquinolin-2-ol, with the keto form being predominant.[8]

Reaction Mechanism: Knorr Pathway to this compound

G cluster_0 Stage 1: Condensation (Knorr Conditions) cluster_1 Stage 2: Acid-Catalyzed Cyclization Aniline Aniline Anilide β-Ketoanilide Intermediate (N-phenyl-3-oxohexanamide) Aniline->Anilide ~140-160°C BetaKetoester Ethyl 3-oxohexanoate BetaKetoester->Anilide Ethanol Ethanol Anilide->Ethanol -C₂H₅OH Anilide_ref β-Ketoanilide Protonation Protonated Ketone Cyclized Cyclized Intermediate Protonation->Cyclized Electrophilic Aromatic Substitution Dehydration Dehydration Cyclized->Dehydration Product This compound Dehydration->Product -H₂O Anilide_ref->Protonation H₂SO₄

Caption: Knorr synthesis pathway for this compound.

Section 2: Detailed Experimental Protocol

This protocol is divided into two parts: the synthesis of the anilide intermediate and its subsequent cyclization.

Safety Precautions: This procedure involves corrosive strong acids and high temperatures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Part A: Synthesis of N-phenyl-3-oxohexanamide (β-Ketoanilide Intermediate)

Materials and Reagents:

  • Aniline (freshly distilled)

  • Ethyl 3-oxohexanoate

  • Round-bottom flask equipped with a short-path distillation head and a magnetic stir bar

  • Heating mantle

  • Oil bath

Procedure:

  • To a clean, dry round-bottom flask, add aniline (1.0 equiv) and ethyl 3-oxohexanoate (1.05 equiv).

  • Place the flask in an oil bath and begin stirring.

  • Slowly heat the reaction mixture to 140-160°C. Ethanol will begin to distill off as a byproduct.

  • Maintain this temperature for 2-3 hours, or until ethanol evolution ceases, indicating the completion of the condensation.

  • Allow the reaction mixture to cool to room temperature. The resulting crude N-phenyl-3-oxohexanamide is typically a viscous oil or a low-melting-point solid.[7] This intermediate is often used directly in the next step without further purification.

Part B: Acid-Catalyzed Cyclization to this compound

Materials and Reagents:

  • Crude N-phenyl-3-oxohexanamide (from Part A)

  • Concentrated sulfuric acid (98%)

  • Large beaker with ice water

  • Buchner funnel and filter paper

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • Carefully add concentrated sulfuric acid (5-10 mL per 10 g of starting aniline) to a clean, dry beaker and cool it in an ice bath.

  • While stirring the cooled sulfuric acid, slowly and portion-wise add the crude N-phenyl-3-oxohexanamide from Part A. The addition is exothermic; maintain the temperature below 20°C.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently heat the reaction mixture to 100°C using an oil bath and hold for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • In a fume hood, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral (test with pH paper).

  • Further wash the solid with a small amount of cold, saturated sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold water.

  • Dry the crude product in a vacuum oven at 50-60°C.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.

Section 3: Data Summary and Optimization

Successful synthesis relies on careful control of key parameters. The following table summarizes typical reaction conditions.

ParameterStage 1: CondensationStage 2: CyclizationRationale & Optimization Notes
Reactants Aniline, Ethyl 3-oxohexanoateN-phenyl-3-oxohexanamideEnsure high purity of starting materials. Aniline should be freshly distilled to remove oxidation products.
Molar Ratio 1 : 1.05 (Aniline : Ketoester)1 : (5-10x volume H₂SO₄)A slight excess of the ketoester can help drive the condensation to completion. The amount of acid for cyclization must be sufficient to act as both catalyst and solvent.
Temperature 140-160°C100°CCRITICAL: Temperature in Stage 1 dictates regioselectivity. Temperatures below this range may favor the Conrad-Limpach product.[3] Higher temperatures in Stage 2 can lead to sulfonation and decomposition.[9]
Reaction Time 2-3 hours1-2 hoursMonitor by TLC to determine the optimal reaction time and avoid side product formation.[9]
Catalyst None (Thermal)Concentrated H₂SO₄Sulfuric acid is a highly effective catalyst for the cyclization step.[8] PPA is an alternative.
Typical Yield >90% (Crude Intermediate)60-80% (After Purification)Yields are highly dependent on precise temperature control and the purity of the intermediate.
Troubleshooting Insights
  • Low Yield: Often caused by improper temperature control in Stage 1, leading to a mixture of intermediates, or overheating during cyclization. Ensure accurate temperature monitoring.

  • No Cyclization: If the aniline ring is heavily substituted with electron-withdrawing groups, it becomes deactivated and less nucleophilic, making the cyclization step more difficult.[8]

  • Purification Issues: If the product is oily or difficult to crystallize, it may be contaminated with starting material or side products. Ensure the work-up procedure, especially the neutralization and washing steps, is performed thoroughly. Column chromatography can be used as an alternative purification method.

Section 4: Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound by leveraging the regioselective principles of the Conrad-Limpach-Knorr reaction. By carefully controlling the initial condensation temperature to favor the formation of the β-ketoanilide intermediate, researchers can successfully direct the synthesis towards the desired 2-quinolone isomer. The subsequent acid-catalyzed cyclization offers a robust method for constructing the heterocyclic core. This guide serves as a valuable resource for chemists in pharmaceutical and materials science, enabling the efficient synthesis of this important molecular scaffold.

References

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from Wikipedia. [Link]

  • St-Jean, S., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH Public Access. [Link]

  • Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
  • Merck & Co. (n.d.). Conrad-Limpach Cyclization. The Merck Index Online. [Link]

  • Dr. Bendi's Classroom. (2023). Lecture 43 I Conrad-Limpach Reaction I Name Reactions I Organic Chemistry. YouTube. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from SynArchive. [Link]

  • ResearchGate. (n.d.). Acid‐catalyzed multicomponent Conrad–Limpach reaction. Retrieved from ResearchGate. [Link]

  • Saczewski, F., & Balewski, Ł. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 163. [Link]

Sources

Application Note: A Robust Protocol for the N-alkylation of 4-ethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the selective N-alkylation of 4-ethylquinolin-2(1H)-one, a key structural motif in medicinal chemistry and materials science. We delve into the underlying chemical principles, offering a detailed, step-by-step experimental procedure that ensures high yield and purity. This guide is tailored for researchers, scientists, and drug development professionals, providing not just a method, but a framework for understanding and optimizing the synthesis of N-alkylated quinolinone derivatives.

Introduction and Scientific Rationale

Quinolin-2(1H)-one and its derivatives are privileged scaffolds in drug discovery, forming the core of numerous biologically active compounds. The nitrogen atom at the 1-position is a critical handle for molecular modification. N-alkylation of the quinolinone ring system allows for the introduction of various alkyl and arylalkyl groups, profoundly influencing the molecule's steric and electronic properties, and thereby its pharmacological profile.

The protocol described herein focuses on the N-alkylation of this compound, a representative substrate. The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lactam nitrogen of the quinolinone is weakly acidic and requires deprotonation by a suitable base to form a potent nucleophile, the quinolinide anion. This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the new N-C bond.

The choice of base and solvent is paramount for achieving high regioselectivity (N- vs. O-alkylation) and yield.[1] Strong, non-nucleophilic bases are preferred to ensure complete deprotonation without competing reactions. Polar aprotic solvents are ideal as they effectively solvate the cation of the base, enhancing the nucleophilicity of the quinolinide anion, while not interfering with the SN2 reaction pathway.[2] This protocol details two highly effective and widely applicable systems: sodium hydride (NaH) in N,N-dimethylformamide (DMF) and potassium carbonate (K₂CO₃) in acetonitrile.[1][2][3]

Detailed Experimental Protocol

This section outlines a general and adaptable procedure for the N-alkylation of this compound.

2.1. Materials and Equipment

  • Reagents: this compound, Alkyl halide (e.g., iodomethane, benzyl bromide, ethyl bromide), Sodium hydride (60% dispersion in mineral oil) OR Potassium carbonate (anhydrous), Anhydrous N,N-Dimethylformamide (DMF) OR Anhydrous Acetonitrile, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Deionized water.

  • Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Septa, Nitrogen or Argon gas inlet, Syringes and needles, Ice bath, Heating mantle with temperature controller, Rotary evaporator, Separatory funnel, Standard laboratory glassware, Thin Layer Chromatography (TLC) plates (silica gel), Fume hood.

2.2. Step-by-Step Procedure (Sodium Hydride/DMF Method)

Safety Precaution: Sodium hydride (NaH) is a highly reactive, flammable solid that reacts violently with water to produce hydrogen gas.[4] All operations involving NaH must be conducted under an inert atmosphere (Nitrogen or Argon) in a fume hood. Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (1.0 eq). The flask is then purged with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per mmol of substrate) via syringe. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in oil, 1.2 eq) portion-wise to the stirred solution. CAUTION: Hydrogen gas evolution will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases. The formation of the sodium salt may result in a thicker slurry.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours (reaction time is dependent on the reactivity of the alkyl halide). Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes). The product spot should be less polar than the starting material.

  • Workup: Once the reaction is complete, cautiously quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C to decompose any unreacted NaH.

  • Extraction: Dilute the mixture with water and extract with dichloromethane (3 x volume of aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic extracts with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to afford the pure N-alkylated product.[5]

2.3. Alternative Procedure (Potassium Carbonate/Acetonitrile Method)

This method offers a milder and often safer alternative to the NaH/DMF system.

  • Setup: To a round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetonitrile.

  • Alkylation: Add the alkyl halide (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir vigorously. Monitor the reaction progress by TLC.[6]

  • Workup: After completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization as described previously.[7]

Workflow and Data Presentation

The general experimental workflow is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep 1. Dissolve Substrate in Anhydrous Solvent deprot 2. Add Base (NaH or K2CO3) under Inert Atmosphere prep->deprot alkyl 3. Add Alkyl Halide deprot->alkyl Formation of Nucleophile monitor 4. Stir & Monitor by TLC alkyl->monitor quench 5. Quench Reaction monitor->quench Reaction Complete extract 6. Aqueous Extraction quench->extract purify 7. Dry, Concentrate & Purify (Chromatography/Recrystallization) extract->purify char 8. Characterization (NMR, MS, m.p.) purify->char

Caption: General workflow for the N-alkylation of this compound.

Table 1: Reaction Parameters and Expected Outcomes

Alkylating AgentBase/Solvent SystemTemp. (°C)Time (h)Typical Yield
IodomethaneNaH / DMF0 to RT2-4>95%
Ethyl BromideK₂CO₃ / AcetonitrileReflux8-1285-95%
Benzyl BromideNaH / DMF0 to RT3-690-98%
Allyl BromideK₂CO₃ / AcetonitrileReflux6-1088-96%

Note: Yields are estimates based on literature precedents and may vary based on experimental conditions and scale.

Characterization of Products

The successful synthesis of the N-alkylated product must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling evidence is the disappearance of the broad N-H proton signal (typically >11 ppm in DMSO-d₆) present in the starting material.[8] Concurrently, new signals corresponding to the protons of the introduced alkyl group will appear. For instance, an N-methyl group will show a singlet around 3.5-4.0 ppm.

    • ¹³C NMR: The carbons of the new alkyl group will be visible, and shifts in the quinolinone ring carbons, particularly C8a and C2, may be observed.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the product, typically observed as the [M+H]⁺ ion.

  • Melting Point (m.p.): The purified, solid product should exhibit a sharp melting point, which can be compared to literature values if available.

Troubleshooting and Expert Insights

  • Low Yield:

    • Cause: Incomplete deprotonation or inactive base. Moisture in the solvent or on the glassware can quench the NaH.

    • Solution: Ensure all glassware is oven-dried. Use freshly opened anhydrous solvents. Wash the NaH dispersion with dry hexanes to remove the mineral oil and any surface oxidation before use.[9]

  • Mixture of N- and O-Alkylated Products:

    • Cause: This is a common issue in quinolinone chemistry.[1] The choice of reaction conditions can influence regioselectivity. Harder bases and polar aprotic solvents generally favor N-alkylation.

    • Solution: Using NaH in DMF typically provides high N-selectivity. If O-alkylation persists, consider alternative solvent systems or phase-transfer catalysis conditions.[7]

  • Side Reactions with DMF:

    • Cause: Sodium hydride can react with DMF, especially at elevated temperatures, leading to byproduct formation.[2] The NaH/DMF mixture can undergo thermal decomposition at temperatures as low as 40 °C.[10]

    • Solution: Maintain low reaction temperatures (0 °C to RT) during the deprotonation and alkylation steps. If heating is required, the K₂CO₃/acetonitrile system is a more stable choice.

Conclusion

The N-alkylation of this compound is a fundamental transformation for the synthesis of novel chemical entities. The protocols detailed in this guide, utilizing either sodium hydride in DMF or potassium carbonate in acetonitrile, provide reliable and high-yielding pathways to the desired products. By understanding the underlying mechanism and paying close attention to experimental parameters, particularly the exclusion of moisture, researchers can successfully and efficiently synthesize a diverse library of N-substituted quinolinones for applications in drug discovery and beyond.

References

  • Another PTC N-Alkylation in Acetonitrile…Is This Solvent Really Necessary? Industrial PTC. [Link]

  • An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]

  • Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. NIH National Library of Medicine. [Link]

  • Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. ScienceDirect. [Link]

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal. [Link]

  • Supporting Information for Synthetic Communications. Taylor & Francis Online. [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]

  • A novel base, nano-K2CO3, was easily prepared by ultrafine wet milling. Royal Society of Chemistry. [Link]

  • Method of producing n-alkyl lactams.
  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. NIH National Library of Medicine. [Link]

  • Synthesis and halocyclization of 4-methylquinolin-2(1H)-one N- and O-methallyl derivatives. Springer. [Link]

  • Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. researchgate.net. [Link]

  • (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C, 24h. ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Studies on the alkylation of quinolin-2(1H)-one derivatives. ResearchGate. [Link]

  • ChemInform Abstract: N-Alkylation of Lactams with Secondary Heterobenzylic Bromides. ResearchGate. [Link]

  • Chemical Safety Library: CSL00191. CAS. [Link]

  • Sodium hydride. Wikipedia. [Link]

  • Alkylation of 4-hydroxyquinolin-2(1H)-ones. ResearchGate. [Link]

  • Purification of Quinoline-3,4-diones. Reddit. [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. [Link]

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. ACS Publications. [Link]

  • Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. NIH National Library of Medicine. [Link]

Sources

High-throughput screening assays for 4-ethylquinolin-2(1H)-one library

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Topic: High-Throughput Screening Assays for 4-Ethylquinolin-2(1H)-one Libraries

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1][2] This application note serves as a technical guide for researchers, scientists, and drug development professionals on designing and implementing robust high-throughput screening (HTS) campaigns for chemical libraries based on the this compound core. We move beyond generic templates to provide a strategic framework, explaining the causality behind experimental choices and presenting detailed, field-proven protocols for biochemical and cell-based assays. The methodologies described herein, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for kinase targets and AlphaScreen® for protein-protein interactions, are designed as self-validating systems to ensure data integrity and accelerate the journey from hit identification to lead optimization.[3]

Strategic Framework for Target Selection

The success of any HTS campaign begins with the selection of a biologically relevant and "screenable" target. The planar nature of the quinolinone ring system allows it to effectively interact with various biological macromolecules.[2] Historical and preclinical data on quinolinone derivatives suggest three high-value target classes for a this compound library.

  • Protein Kinases: Kinases are critical regulators of cellular signaling and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Numerous small-molecule kinase inhibitors are approved drugs, making this a validated and highly pursued target class.[4][6]

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are the target of over 30% of FDA-approved drugs.[7] They are integral to a vast range of physiological processes, and identifying modulators for them is a primary goal of drug discovery.[8]

  • Protein-Protein Interactions (PPIs): Once considered "undruggable," PPIs represent a new frontier in drug discovery.[9][10] Developing small molecules that can disrupt or stabilize these interactions is of increasing interest for therapeutic intervention.[9]

cluster_0 Library & Target Selection cluster_1 High-Value Target Classes cluster_2 Assay Technology Selection Library This compound Library Target_Class Potential Target Classes Library->Target_Class Kinases Protein Kinases Target_Class->Kinases GPCRs GPCRs Target_Class->GPCRs PPIs Protein-Protein Interactions (PPIs) Target_Class->PPIs Assay_Biochem Biochemical Assays (TR-FRET, AlphaScreen) Kinases->Assay_Biochem Assay_Cell Cell-Based Assays (Calcium Flux, Reporter) GPCRs->Assay_Cell PPIs->Assay_Biochem

Caption: Target selection workflow for a quinolinone library.

The HTS Workflow: From Assay Development to Hit Identification

A successful HTS campaign is a multi-step process that requires careful planning and rigorous validation at each stage.[11][12] The primary goal is to miniaturize the assay for a 384- or 1536-well format and ensure it is robust enough to reliably identify true hits from a large compound collection.[12][13]

AssayDev Assay Development & Miniaturization Validation Assay Validation (Z'-Factor > 0.5) AssayDev->Validation Validation->AssayDev Z' < 0.5 Pilot Pilot Screen (~2,000 Compounds) Validation->Pilot Z' > 0.5 HTS Full Library HTS Pilot->HTS Data Data Analysis & Hit Selection HTS->Data Confirm Hit Confirmation & IC50 Determination Data->Confirm Validate Hit Validation (Orthogonal Assays) Confirm->Validate

Caption: The iterative high-throughput screening cascade.

Assay Validation and Performance Metrics

Before committing to a full-scale screen, the assay must be rigorously validated to ensure its reliability and robustness.[14] The Z'-factor is a statistical parameter used to quantify the suitability of an assay for HTS.[15] An assay with a Z'-factor greater than 0.5 is considered excellent for screening.[13]

MetricFormulaRecommended ValueRationale
Signal-to-Background (S/B) Mean(High Signal) / Mean(Low Signal)> 5Indicates a sufficient dynamic range to detect inhibition or activation.
Coefficient of Variation (%CV) (Std Dev / Mean) * 100< 15%Measures the variability of the signal; low CV is critical for reproducibility.[14]
Z'-Factor 1 - [ (3σp + 3σn) / |μp - μn| ]> 0.5A dimensionless metric that accounts for both the dynamic range and data variation to assess assay quality.[13][14]

μp and σp are the mean and standard deviation of the positive control (low signal, e.g., 100% inhibition); μn and σn are the mean and standard deviation of the negative control (high signal, e.g., 0% inhibition).

Protocol 1: Kinase Inhibition Screening (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a leading technology for HTS because it is homogeneous (no-wash) and minimizes background fluorescence by using a long-lifetime lanthanide donor.[16][17][18][19] This protocol is designed to identify inhibitors of a target kinase.

Principle of TR-FRET Kinase Assay

The assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. A Europium (Eu)-labeled anti-phospho-antibody serves as the donor, and a streptavidin-conjugated acceptor fluorophore (e.g., APC) binds to the biotinylated peptide. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.[16][19] Inhibitors prevent phosphorylation, leading to a loss of signal.

cluster_0 No Inhibition (High TR-FRET Signal) cluster_1 Inhibition (Low TR-FRET Signal) Eu Eu-Ab Peptide_P Biotin-Peptide-(P) Eu->Peptide_P binds phospho-site SA_APC SA-APC Eu->SA_APC FRET Peptide_P->SA_APC biotin-streptavidin Light_Out_1 Em: 665nm SA_APC->Light_Out_1 Light_In_1 Ex: 340nm Light_In_1->Eu Inhibitor Quinolinone Inhibitor Kinase Kinase Inhibitor->Kinase blocks ATP site Eu2 Eu-Ab Peptide_NP Biotin-Peptide SA_APC2 SA-APC Light_In_2 Ex: 340nm Light_In_2->Eu2 Primary_HTS Primary HTS Data (% Inhibition) Hit_Selection Primary Hit Selection (e.g., >50% Inhibition) Primary_HTS->Hit_Selection Confirmation Dose-Response Curve (Determine IC50) Hit_Selection->Confirmation 'Hits' Orthogonal Orthogonal Assay (Label-free method, e.g., SPR) Confirmation->Orthogonal Counter Counter-Screening (Assay interference checks) Confirmation->Counter SAR Structure-Activity Relationship (SAR) Analysis Orthogonal->SAR Counter->SAR Lead_Candidate Validated Lead Candidate SAR->Lead_Candidate

Caption: Workflow for hit validation and lead prioritization.

Key Triage Steps:

  • Primary Hit Identification: Select compounds that meet a predefined activity threshold (e.g., >50% inhibition or a Z-score > 3).

  • Hit Confirmation: Re-test the primary hits from freshly sourced powder to confirm activity and rule out sample handling errors.

  • Potency Determination: Perform 10-point dose-response curves to determine the IC₅₀ value for each confirmed hit.

  • Counter-Screening: Use assays devoid of the primary target to identify compounds that interfere with the detection technology itself (e.g., autofluorescent compounds or AlphaScreen bead quenchers). 5[20]. Orthogonal Validation: Confirm the activity of hits in a secondary assay that uses a different detection technology (e.g., a label-free method like Surface Plasmon Resonance) to ensure the observed activity is due to direct target engagement.

  • SAR Analysis: Analyze the structure-activity relationships of the validated hits to identify promising chemical scaffolds for lead optimization.

[13]By following this structured and validated approach, research teams can effectively screen this compound libraries to uncover novel chemical probes and starting points for therapeutic development.

References

  • GenScript. GPCR Functional Cell-based Assays. GenScript. [Link]

  • PubMed. High-throughput biochemical kinase selectivity assays: panel development and screening applications. National Library of Medicine. [Link]

  • UIC Indigo. Time-Gated Luminescence Detection for High-Throughput Screening of Protein Interaction and Inhibitions. University of Illinois Chicago. [Link]

  • PubMed Central. An Adaptable Luminescence Resonance Energy Transfer Assay for Measuring and Screening Protein-Protein Interactions and their Inhibition. National Library of Medicine. [Link]

  • PubMed Central. Advances in G Protein-Coupled Receptor High-throughput Screening. National Library of Medicine. [Link]

  • MDPI. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. MDPI. [Link]

  • PubMed Central. Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. National Library of Medicine. [Link]

  • MDPI. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]

  • Agilent. High-Throughput GPCR Assay Development. Agilent Technologies. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • BMG LABTECH. AlphaScreen. BMG LABTECH. [Link]

  • Reaction Biology. Kinase Screening Assay Services. Reaction Biology. [Link]

  • Poly-Dtech. TR-FRET Assay Principle. Poly-Dtech. [Link]

  • Antibodies.com. Measuring Protein-Protein Interactions with Luminescent Proximity Assays. Antibodies.com. [Link]

  • Bio-Tek. Developing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay. BioTek Instruments. [Link]

  • Drug Discovery Today. A pragmatic approach to hit validation following biochemical high-throughput screening. Elsevier. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Oncotarget. High throughput screening of small molecule library: procedure, challenges and future. Oncotarget. [Link]

  • ResearchGate. AlphaScreen assays. (A) Principles of AlphaScreen technology. ResearchGate. [Link]

  • PubMed. Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. National Library of Medicine. [Link]

  • Physiological Reviews. Recent progress in assays for GPCR drug discovery. American Physiological Society. [Link]

  • Southern Research. High-Throughput Screening & Discovery. Southern Research. [Link]

  • ACS Combinatorial Science. High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. American Chemical Society. [Link]

  • Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. [Link]

  • Emerald Cloud Lab. ExperimentAlphaScreen Documentation. Emerald Cloud Lab. [Link]

  • European Pharmaceutical Review. Establishing assays and small molecule screening facilities for Drug Discovery programs. European Pharmaceutical Review. [Link]

  • Semantic Scholar. Inhibition of Protein-Protein Interactions: Cell-Based Assays. Semantic Scholar. [Link]

  • ACS Publications. High-Throughput Screening for the Discovery of Enzyme Inhibitors. American Chemical Society. [Link]

  • Basicmedical Key. High-Throughput Screening Data Analysis. Basicmedical Key. [Link]

  • Oxford Academic. Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford University Press. [Link]

  • PubMed. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. National Library of Medicine. [Link]

  • IntechOpen. Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]

  • MDPI. A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. MDPI. [Link]

  • ResearchGate. A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators. ResearchGate. [Link]

  • National Institutes of Health. Data Mining and Computational Modeling of High Throughput Screening Datasets. National Institutes of Health. [Link]

  • National Institutes of Health. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. National Institutes of Health. [Link]

  • Scientific & Academic Publishing. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Scientific & Academic Publishing. [Link]

  • PubMed. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. National Library of Medicine. [Link]

  • ResearchGate. Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. ResearchGate. [Link]

  • PubMed Central. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Library of Medicine. [Link]

  • ResearchGate. (PDF) Design, Synthesis and Screening of Newer-8-Hydroxy Quinoline Derivatives as Novel Anti Tubercular Agents. ResearchGate. [Link]

  • PubMed Central. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. National Library of Medicine. [Link]

  • MDPI. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. [Link]

Sources

Application Note: A Multi-Assay Strategy for Evaluating the Cytotoxicity of 4-ethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinolinone scaffolds are prevalent in a wide range of biologically active compounds, with derivatives demonstrating antibacterial, antiviral, and anticancer properties[1][2]. The compound 4-ethylquinolin-2(1H)-one belongs to this versatile class of heterocyclic molecules. As with any compound under investigation for therapeutic potential, a thorough evaluation of its cytotoxic profile is a critical first step in preclinical development. This process involves determining the concentration-dependent effects on cell viability and elucidating the underlying mechanisms of cell death.

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to assess the cytotoxicity of this compound. We present an integrated, multi-assay workflow designed to move from broad viability screening to more specific mechanistic insights. The protocols detailed herein are based on well-established, validated cell-based assays, ensuring a robust and reliable characterization of the compound's cytotoxic potential. The described approach follows a logical progression:

  • Primary Cytotoxicity Assessment: Quantifying the overall impact on cell viability and membrane integrity.

  • Mechanistic Investigation: Interrogating specific cell death pathways, such as apoptosis and oxidative stress, which are common mechanisms for quinoline derivatives[3].

By combining these assays, researchers can build a comprehensive cytotoxicity profile, enabling informed decisions in the drug discovery and development pipeline.

Experimental Design and Workflow

A tiered approach is the most effective strategy for characterizing cytotoxicity. It begins with sensitive, high-throughput assays to determine the effective concentration range and progresses to more complex assays to understand the mechanism of action. This workflow ensures that resources are used efficiently while generating a holistic view of the compound's cellular impact.

The proposed workflow is as follows: first, determine the dose-response relationship using a metabolic assay (MTT) and a membrane integrity assay (LDH). Based on these initial findings, subsequent assays are performed at relevant concentrations (e.g., around the IC₅₀ value) to investigate the roles of apoptosis (Caspase-3/7 activity) and oxidative stress (ROS production).

G cluster_0 PART 1: Initial Cytotoxicity Screening cluster_1 PART 2: Mechanistic Investigation cluster_2 PART 3: Data Analysis Compound This compound (Prepare Serial Dilutions) Incubate Treat Cells with Compound (24h, 48h, 72h) Compound->Incubate CellCulture Seed Cells in 96-well Plates (e.g., A549, HepG2) CellCulture->Incubate MTT MTT Assay (Metabolic Activity) Incubate->MTT LDH LDH Assay (Membrane Integrity) Incubate->LDH Caspase Caspase-3/7 Assay (Apoptosis) MTT->Caspase Select IC₅₀ conc. Analysis Calculate IC₅₀ Values Synthesize Data Determine Mechanism MTT->Analysis ROS ROS Assay (Oxidative Stress) LDH->ROS Select IC₅₀ conc. LDH->Analysis Caspase->Analysis ROS->Analysis

Figure 1: Integrated workflow for cytotoxicity assessment.

PART 1: Core Cytotoxicity Assays

MTT Assay for Metabolic Activity and Cell Viability
Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[4] The core principle is the enzymatic reduction of the yellow, water-soluble MTT salt into purple, insoluble formazan crystals. This reaction is catalyzed by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[5] Therefore, the amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[5][6]

G MTT Yellow MTT (Water-Soluble) Mito Mitochondrial Dehydrogenases (in Viable Cells) MTT->Mito Uptake by cells Formazan Purple Formazan (Insoluble) Mito->Formazan Reduction Solubilization Solubilization (e.g., SDS-HCl, DMSO) Formazan->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement

Figure 2: Principle of the MTT cytotoxicity assay.
Protocol: MTT Assay

This protocol is adapted from standard methodologies provided by Abcam and Thermo Fisher Scientific.[4][7]

A. Materials and Reagents

  • MTT (e.g., Sigma-Aldrich, Cat. No. M5655)

  • Phosphate-Buffered Saline (PBS), sterile

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom tissue culture plates

  • Selected cell line (e.g., A549 human lung carcinoma)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound, dissolved in DMSO to create a stock solution

  • Positive control (e.g., Doxorubicin)

B. Procedure

  • Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to a density of 1 x 10⁵ cells/mL in complete culture medium. Add 100 µL of the cell suspension (10,000 cells) to each well of a 96-well plate.[7] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound.

    • Include the following controls:

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells with medium containing the highest concentration of DMSO used for the compound dilutions.

      • Positive Control: Cells treated with a known cytotoxic agent.

      • Blank Control: 100 µL of medium without cells to measure background absorbance.[5]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 100 µL of Solubilization Solution (e.g., SDS-HCl or DMSO) to each well.[7]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4][6]

C. Data Analysis

  • Subtract the average absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) x 100

  • Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Lactate Dehydrogenase (LDH) Release Assay
Principle

The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the loss of cell membrane integrity.[8] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[9][10] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan product.[11] The amount of formazan formed, measured colorimetrically at ~490 nm, is directly proportional to the number of lysed cells.[11]

G cluster_0 Damaged Cell Membrane Compromised Plasma Membrane LDH_in LDH LDH_out Released LDH LDH_in->LDH_out Leaks out Pyruvate Pyruvate + NADH LDH_out->Pyruvate Catalyzes Lactate Lactate + NAD⁺ Lactate->LDH_out Formazan Formazan (Red) Pyruvate->Formazan Coupled Reaction (Diaphorase) INT Tetrazolium Salt (INT) (Colorless) INT->Pyruvate Measurement Measure Absorbance (490 nm) Formazan->Measurement

Figure 3: Principle of the LDH release assay.
Protocol: LDH Assay

This protocol is based on standard kits available from suppliers like Promega and Cayman Chemical.[9][11]

A. Materials and Reagents

  • LDH Cytotoxicity Assay Kit (e.g., Promega CytoTox 96®, Cat. No. G1780)

  • 96-well flat-bottom tissue culture plates

  • Cell line, culture medium, and test compound as described for the MTT assay

  • Lysis Solution (e.g., 10X Triton™ X-100, often included in kits)

B. Procedure

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in steps 1 and 2 of the MTT protocol. The final volume in each well should be 100 µL.

  • Establish Controls: It is critical to set up proper controls for accurate data interpretation.[12]

    • Spontaneous LDH Release: Untreated cells (measures background LDH release).

    • Maximum LDH Release: Untreated cells treated with 10 µL of 10X Lysis Solution 45 minutes before the assay endpoint. This lyses all cells and establishes the 100% cytotoxicity value.[12]

    • Vehicle Control: Cells treated with the vehicle.

    • Medium Background: Culture medium without cells.

  • Sample Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[11]

  • Assay Reaction:

    • Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.

    • Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions (typically involves mixing a substrate with an assay buffer).[9]

    • Add 50 µL of the LDH Reaction Mixture to each well of the new plate containing the supernatants.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.[9]

    • Add 50 µL of Stop Solution (if provided in the kit).

    • Measure the absorbance at 490 nm using a microplate reader.

C. Data Analysis

  • Subtract the medium background absorbance from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] x 100

  • Plot % Cytotoxicity against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

PART 2: Mechanistic Cytotoxicity Assays

Caspase-3/7 Assay for Apoptosis
Principle

Apoptosis, or programmed cell death, is a highly regulated process critical for tissue homeostasis. A key hallmark of apoptosis is the activation of a family of cysteine proteases called caspases.[13] Caspases-3 and -7 are the primary "executioner" caspases that cleave essential cellular proteins, leading to the dismantling of the cell.[14] This assay utilizes a proluminescent or fluorogenic substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active caspase-3 and -7.[13][15] The cleavage event releases a reporter molecule (e.g., aminoluciferin or a fluorophore), generating a signal that is proportional to the amount of active caspase-3/7 in the sample.[15]

G ApoptoticSignal Apoptotic Stimulus (e.g., this compound) Caspase_inactive Procaspase-3/7 (Inactive) ApoptoticSignal->Caspase_inactive Initiates cascade Caspase_active Active Caspase-3/7 Caspase_inactive->Caspase_active Activation Signal Luminescent Signal Caspase_active->Signal Cleaves substrate Substrate DEVD-Substrate (Non-Luminescent) Substrate->Caspase_active Enters cell

Figure 4: Principle of the Caspase-3/7 assay.
Protocol: Caspase-3/7 Assay

This protocol is based on the Promega Caspase-Glo® 3/7 Assay.[15]

A. Materials and Reagents

  • Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090) or similar

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Cell line, culture medium, and test compound

  • Positive control (e.g., Staurosporine)

B. Procedure

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound at concentrations around the IC₅₀ value determined from the primary assays. Use a final volume of 100 µL per well. Include appropriate vehicle and positive controls.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Reaction:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume. This single addition step combines cell lysis and substrate delivery.[15]

    • Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

C. Data Analysis

  • Subtract the average luminescence of the blank (no cell) control from all other readings.

  • Express the data as fold-change in caspase activity relative to the vehicle control.

    • Fold Change = Luminescence_Treated / Luminescence_VehicleControl

  • Present the results as a bar chart comparing the different treatment conditions.

Reactive Oxygen Species (ROS) Detection Assay
Principle

Reactive Oxygen Species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen, such as hydrogen peroxide (H₂O₂) and superoxide anions.[16] While they play roles in cell signaling, excessive production leads to oxidative stress, which can damage DNA, proteins, and lipids, ultimately causing cell death.[16][17] This assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Once inside the cell, cellular esterases deacetylate DCFH-DA to non-fluorescent DCFH. In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).[16][17][18] The resulting fluorescence intensity, typically measured at Ex/Em = 485/535 nm, is directly proportional to the level of intracellular ROS.[16]

G DCFH_DA DCFH-DA (Cell-Permeable, Non-Fluorescent) Cell Cell Interior DCFH_DA->Cell Diffuses in DCFH DCFH (Non-Fluorescent) DCFH_DA->DCFH Deacetylation by Cellular Esterases ROS ROS (e.g., H₂O₂) DCFH->ROS Oxidation by DCF DCF (Highly Fluorescent) ROS->DCF Measurement Measure Fluorescence (Ex:485nm / Em:535nm) DCF->Measurement

Figure 5: Principle of the DCFH-DA ROS detection assay.
Protocol: ROS Detection

This protocol is adapted from standard methodologies.[16][19][20]

A. Materials and Reagents

  • ROS Assay Kit or DCFH-DA probe (e.g., Sigma-Aldrich, Cat. No. D6883)

  • Black, clear-bottom 96-well plates

  • Cell line and culture medium

  • Test compound

  • Positive control for ROS induction (e.g., Tert-Butyl hydroperoxide (TBHP) or H₂O₂).[16][17]

B. Procedure

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of medium and incubate overnight.

  • Probe Loading:

    • Remove the culture medium and gently wash the cells once with 100 µL of warm, sterile PBS.

    • Prepare a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium.[19]

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.[16][19]

  • Compound Treatment:

    • Remove the DCFH-DA solution and wash the cells twice with 100 µL of warm PBS to remove any extracellular probe.[19]

    • Add 100 µL of medium containing the test compound (at IC₅₀ concentration) or controls (vehicle, positive control) to the appropriate wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[16]

    • Readings can be taken at multiple time points (e.g., every 15 minutes for 2 hours) to monitor ROS production kinetically.

C. Data Analysis

  • Subtract the background fluorescence from a no-cell control.

  • Express the data as a fold-change in fluorescence intensity relative to the vehicle-treated control cells at each time point.

  • Present the data as a time-course graph or a bar chart comparing end-point fluorescence.

Data Presentation and Interpretation

Quantitative data from the dose-response assays should be summarized in tables to facilitate comparison and IC₅₀ determination.

Table 1: Example Data Summary for Primary Cytotoxicity Assays (48h Treatment)

Concentration (µM)Log Concentration% Viability (MTT)% Cytotoxicity (LDH)
0 (Vehicle)-100.0 ± 4.52.1 ± 1.1
1098.2 ± 5.13.5 ± 1.5
50.7085.7 ± 6.210.4 ± 2.3
101.0065.1 ± 4.822.8 ± 3.1
251.4049.8 ± 3.945.3 ± 4.0
501.7020.3 ± 2.578.9 ± 5.6
1002.005.6 ± 1.891.2 ± 3.7
IC₅₀ (µM) ~25 ~28

Data are presented as mean ± standard deviation (n=3) and are hypothetical.

Table 2: Example Data Summary for Mechanistic Assays (Treatment at IC₅₀)

TreatmentCaspase-3/7 Activity (Fold Change vs. Vehicle)ROS Production (Fold Change vs. Vehicle)
Vehicle Control1.0 ± 0.11.0 ± 0.2
This compound (25 µM)4.8 ± 0.53.5 ± 0.4
Positive Control6.2 ± 0.7 (Staurosporine)5.1 ± 0.6 (TBHP)

Data are presented as mean ± standard deviation (n=3) and are hypothetical.

Integrated Interpretation

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Elabscience. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (n.d.). Flow Cytometric Detection of Reactive Oxygen Species. Retrieved from [Link]

  • NIH. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • NIH. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method). Retrieved from [Link]

  • NIH. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • NIH. (2015). The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. Retrieved from [Link]

  • NIH. (n.d.). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Retrieved from [Link]

  • PubMed. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Retrieved from [Link]

  • PubMed. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • NIH. (n.d.). Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Retrieved from [Link]

  • NIH. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]

Sources

In vitro antimicrobial susceptibility testing of 4-ethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In Vitro Antimicrobial Susceptibility Testing of 4-ethylquinolin-2(1H)-one

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the in vitro antimicrobial properties of this compound, a novel compound belonging to the quinolinone class. Quinolone and quinolinone derivatives have historically been a cornerstone of antimicrobial chemotherapy, with a well-established mechanism of action targeting bacterial DNA replication.[1][2][3][4] This guide details standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), adhering to principles outlined by the Clinical and Laboratory Standards Institute (CLSI). The protocols are designed to ensure robust, reproducible, and trustworthy data generation, essential for the preclinical assessment of new chemical entities.

Introduction: The Rationale for Testing this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents.[5][6][7] These compounds typically exert their bactericidal effects by inhibiting essential bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][3][8] This inhibition leads to the stabilization of enzyme-DNA cleavage complexes, which results in irreversible double-stranded DNA breaks and, ultimately, cell death.[1] The emergence of multidrug-resistant (MDR) bacterial strains necessitates the continuous exploration of new chemical entities.[9][10] this compound is a derivative of the quinolinone core, and its structural characteristics warrant a thorough investigation of its antimicrobial potential.

This application note provides the foundational in vitro protocols to quantify the antimicrobial efficacy of this compound. The primary endpoints are:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of the compound that prevents the visible growth of a microorganism.[11][12]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[13][14][15]

By establishing these parameters, researchers can classify the compound's activity as either bacteriostatic (inhibiting growth) or bactericidal (killing bacteria) and compare its potency against a panel of clinically relevant pathogens.

1.1. Presumed Mechanism of Action of Quinolone Scaffolds

The primary targets for quinolone antibiotics are DNA gyrase and topoisomerase IV, enzymes crucial for managing DNA topology during replication, transcription, and repair. By forming a ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to a cascade of events culminating in bacterial cell death.

cluster_replication Bacterial DNA Replication cluster_drug_action Drug Intervention cluster_outcome Cellular Outcome DNA Bacterial Chromosome (Supercoiled DNA) Gyrase DNA Gyrase (Relieves positive supercoils) DNA->Gyrase unwinding ReplicationFork Replication Fork Progression Gyrase->ReplicationFork DSB Double-Strand DNA Breaks Gyrase->DSB TopoIV Topoisomerase IV (Decatenates daughter chromosomes) TopoIV->DSB ReplicationFork->TopoIV segregation Quinolinone This compound (Quinolone-class compound) Quinolinone->Gyrase Inhibits re-ligation Quinolinone->TopoIV Inhibits re-ligation CellDeath Bactericidal Effect (Cell Death) DSB->CellDeath

Caption: Presumed mechanism of action for quinolone-class compounds.

Core Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the reference standard for quantitative MIC testing as it is reproducible and conservative with materials.[16][17] This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[16]

2.1. Principle

A standardized suspension of bacteria is exposed to serial twofold dilutions of this compound in a 96-well microtiter plate. Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[18][19]

2.2. Materials and Reagents
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), sterile, molecular biology grade

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well, U-bottom microtiter plates

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Control antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Multichannel pipette

2.3. Step-by-Step Methodology

Step 1: Preparation of Test Compound Stock Solution

  • Causality: The initial preparation is critical for accuracy. DMSO is often used for hydrophobic compounds, but its final concentration in the assay must be kept low (typically ≤1%) to avoid antimicrobial or inhibitory effects of the solvent itself.

  • Accurately weigh the this compound powder.

  • Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 100x the highest desired test concentration). Vortex thoroughly to ensure complete dissolution.

Step 2: Preparation of Bacterial Inoculum

  • Causality: A standardized inoculum ensures that the results are reproducible and comparable across different experiments and laboratories. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[20]

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance of 0.08–0.13 at 625 nm).

  • Dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. (A typical dilution is 1:150 from the 0.5 McFarland stock).

Step 3: Assay Plate Preparation and Serial Dilution

  • Causality: A serial twofold dilution series allows for the precise determination of the MIC endpoint across a relevant concentration range.

  • Add 100 µL of sterile CAMHB to all wells of a 96-well plate except for column 1.

  • Prepare an intermediate dilution of the stock compound in CAMHB. Add 200 µL of this solution to the wells in column 1.

  • Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

  • Repeat this serial transfer from column 2 to column 10, discarding the final 100 µL from column 10. This creates a twofold dilution series.

  • Column 11 (Growth Control): Add 100 µL of CAMHB. This well will receive bacteria but no compound.

  • Column 12 (Sterility Control): Add 100 µL of CAMHB. This well will receive neither bacteria nor compound.

Step 4: Inoculation and Incubation

  • Add the diluted bacterial inoculum (from Step 2) to wells in columns 1 through 11. The final volume in each well will be 200 µL (or as per your specific protocol, ensuring the final bacterial concentration is ~5 x 10⁵ CFU/mL).

  • Do not add bacteria to column 12.

  • Seal the plate (e.g., with an adhesive film) to prevent evaporation.

  • Incubate at 35 ± 2°C for 16-20 hours in ambient air.[20]

Step 5: Reading and Interpreting the MIC

  • After incubation, place the plate on a reading stand.

  • Visually inspect the wells. The growth control (column 11) should be turbid. The sterility control (column 12) should be clear.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[18]

prep_compound Prepare Compound Stock (e.g., in DMSO) serial_dilution Perform 2-fold Serial Dilution of Compound (Cols 1-10) prep_compound->serial_dilution prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum dilute_inoculum Dilute Inoculum in CAMHB to 1x10^6 CFU/mL prep_inoculum->dilute_inoculum inoculate Inoculate Wells with Bacteria (Cols 1-11) dilute_inoculum->inoculate plate_setup Add CAMHB to Wells (Columns 2-12) plate_setup->serial_dilution serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Visually Inspect & Record MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Follow-Up Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a secondary assay performed after the MIC is determined. It distinguishes whether a compound is bactericidal or merely bacteriostatic at and above its MIC.

3.1. Principle

A small volume from the clear wells of the MIC plate (at and above the MIC) is sub-cultured onto an antimicrobial-free solid agar medium. After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration that kills ≥99.9% of the original inoculum.[13][15][21]

3.2. Materials and Reagents
  • Completed MIC microtiter plate

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Calibrated pipette or loop (10 µL)

  • Incubator (35 ± 2°C)

3.3. Step-by-Step Methodology

Step 1: Sub-culturing from MIC Plate

  • Causality: This step transfers any potentially viable but non-replicating bacteria (persisters) from the inhibitory liquid environment to a nutrient-rich solid medium devoid of the compound, allowing them to grow if they are still alive.

  • Select the wells from the MIC plate corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC. Also, include the growth control well.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated pipette, withdraw 10-100 µL from each well and spot-plate it onto a labeled section of an agar plate.[21]

Step 2: Incubation

  • Allow the inoculated spots to dry completely before inverting the plates.

  • Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible in the growth control spot.[21]

Step 3: Enumeration and MBC Determination

  • Causality: The 99.9% reduction threshold is the standard definition for bactericidal activity. This requires comparing the number of survivors to the original inoculum count.

  • Determine the initial inoculum concentration (CFU/mL) by performing a colony count from the growth control well at time zero (from the MIC setup).

  • Count the number of colonies (CFUs) on each spot on the MBC plate.

  • Calculate the percentage of surviving bacteria for each concentration tested.

  • The MBC is the lowest concentration that produced a ≥99.9% (or 3-log₁₀) reduction in CFU/mL compared to the initial inoculum.[14][15]

mic_plate Completed MIC Plate (After 16-20h Incubation) select_wells Select Clear Wells (MIC, 2x MIC, 4x MIC, etc.) mic_plate->select_wells subculture Spot-plate 10-100µL from Selected Wells onto Agar select_wells->subculture incubate_agar Incubate Agar Plate (35°C, 18-24h) subculture->incubate_agar count_cfu Count Colonies (CFU) from each Spot incubate_agar->count_cfu determine_mbc Calculate % Kill & Record MBC (≥99.9% reduction) count_cfu->determine_mbc

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.

Data Presentation and Interpretation

Effective data management is crucial for comparing antimicrobial efficacy. Results should be tabulated clearly, including data for control antibiotics to validate the assay and provide a benchmark for potency.

4.1. Example Data Table
CompoundBacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
This compound S. aureus29213482Bactericidal
This compound E. coli259228162Bactericidal
This compound P. aeruginosa2785316>64>4Bacteriostatic
Ciprofloxacin (Control) S. aureus292130.250.52Bactericidal
Ciprofloxacin (Control) E. coli259220.0150.032Bactericidal
Ciprofloxacin (Control) P. aeruginosa278530.250.52Bactericidal
4.2. Interpreting the MBC/MIC Ratio

The ratio of MBC to MIC provides valuable insight into the compound's mode of action at a macroscopic level:

  • Bactericidal: An MBC/MIC ratio of ≤ 4 indicates that the concentration required to kill the bacteria is at or near the concentration that inhibits its growth.

  • Bacteriostatic: An MBC/MIC ratio of > 4 suggests that much higher concentrations are needed to kill the organism than to inhibit it.

  • Tolerance: A specific case where the MBC/MIC ratio is ≥ 32. This indicates that the organism is inhibited but not effectively killed by the drug.

References
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Mechanism of action of and resistance to quinolones. Journal of Antimicrobial Chemotherapy, 69(8), 2045–2055. [Link]

  • Correia, S., Poeta, P., Hébraud, M., Capelo, J. L., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]

  • Science Prof Online. (n.d.). Mode of Action (MOA) of Quinolone Antibiotics. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved from [Link]

  • El-Sayed, M. T., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 13(1), 12345. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

  • ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Retrieved from [Link]

  • Regulations.gov. (n.d.). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. Retrieved from [Link]

  • Intertek Inform. (2024). CLSI M02:2024 Performance Standards for Antimicrobial Disk Susceptibi. Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Retrieved from [Link]

  • ResearchGate. (n.d.). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Retrieved from [Link]

  • Li, L., et al. (2016). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases, 2(10), 689–695. [Link]

  • PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from [Link]

  • Regulations.gov. (n.d.). M07-A8. Retrieved from [Link]

  • Al-Warhi, T. I., et al. (2012). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones. Molecules, 17(1), 108-121. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid. Retrieved from [Link]

  • Wenta, M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. [Link]

Sources

Application Note: A Multi-Assay Protocol for the Comprehensive Assessment of the Antioxidant Activity of 4-ethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, multi-faceted protocol for the comprehensive evaluation of the antioxidant potential of 4-ethylquinolin-2(1H)-one. Quinoline derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with many synthetic analogues demonstrating exciting biological activities, including antioxidant effects[1][2]. To robustly characterize a novel compound such as this compound, a single antioxidant assay is insufficient. This guide outlines a strategic combination of widely accepted chemical and cell-based assays to generate a comprehensive antioxidant profile, accounting for different mechanisms of action and biological relevance. We present detailed protocols for the DPPH, ABTS, and FRAP chemical assays, complemented by the Cellular Antioxidant Activity (CAA) assay, providing a framework for generating reliable and publishable data.

Guiding Principles: The Rationale for a Multi-Assay Approach

Assessing the antioxidant capacity of a novel compound is not a one-size-fits-all process. Antioxidants can neutralize free radicals through various mechanisms, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)[3]. Furthermore, a compound's activity in a simple chemical solution (acellular assay) may not translate to a complex biological system due to factors like bioavailability, metabolic stability, and interaction with cellular components[4].

Therefore, a tiered approach is essential for a thorough and meaningful assessment:

  • Tier 1: Chemical (Acellular) Assays: These assays are rapid, cost-effective, and provide initial screening data on the intrinsic radical-scavenging or reducing capabilities of the compound.

    • DPPH Assay: Primarily measures HAT-based scavenging.

    • ABTS Assay: Measures both HAT and SET-based scavenging.

    • FRAP Assay: Exclusively measures SET-based reducing power.

  • Tier 2: Cell-Based Assays: These assays provide more biologically relevant data by evaluating the compound's ability to counteract oxidative stress within living cells.

    • Cellular Antioxidant Activity (CAA) Assay: Measures the quenching of intracellular Reactive Oxygen Species (ROS), accounting for cell uptake and metabolism[5].

By synthesizing the results from these distinct assays, a researcher can build a comprehensive and mechanistically informative profile of this compound's antioxidant potential.

Tier 1: Chemical Antioxidant Capacity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical[6]. This neutralizes the radical, causing a color change from deep violet to pale yellow. The reduction in absorbance at ~517 nm is directly proportional to the compound's radical scavenging activity[7].

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Compound/Control with DPPH Solution prep_dpph->mix prep_cmpd Prepare this compound Stock & Serial Dilutions prep_cmpd->mix prep_ctrl Prepare Positive Control (e.g., Trolox, Ascorbic Acid) prep_ctrl->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calc Calculate % Inhibition measure->calc plot Plot % Inhibition vs. Conc. calc->plot ic50 Determine IC₅₀ Value plot->ic50

Caption: General workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C. This solution should be prepared fresh.

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Working Solutions: Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Positive Control: Prepare a 1 mg/mL stock solution of a standard antioxidant like Trolox or Ascorbic Acid and make serial dilutions as for the test compound.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of each compound dilution (or positive control) to the corresponding wells.

    • Control Wells:

      • Blank: 100 µL methanol + 100 µL methanol.

      • Negative Control: 100 µL DPPH solution + 100 µL solvent.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula[6]: % Scavenging = [ (A_control - A_sample) / A_control ] x 100

      • Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.

    • Plot the % Scavenging against the concentration of this compound.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) from the plot using non-linear regression analysis.

Data Presentation:

CompoundConcentration (µg/mL)% Inhibition (Mean ± SD)IC₅₀ (µg/mL)
This compound1
10
50
100
Trolox (Positive Control)1
10
50
100
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore[8]. The reduction of ABTS•+ by the antioxidant results in its decolorization, which is measured by the decrease in absorbance at 734 nm[9]. This method is applicable to both hydrophilic and lipophilic compounds.

ABTS_Workflow cluster_prep Radical Generation cluster_assay Assay Execution cluster_analysis Data Analysis prep_abts Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate incubate_abts Incubate in Dark (12-16 hours, RT) prep_abts->incubate_abts adjust_abs Dilute ABTS•+ Solution with Ethanol to Absorbance of ~0.70 at 734 nm incubate_abts->adjust_abs mix Add 20 µL Compound/Standard to 180 µL ABTS•+ Solution adjust_abs->mix incubate Incubate (6 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure std_curve Generate Trolox Standard Curve measure->std_curve calc_teac Calculate TEAC Value std_curve->calc_teac

Caption: General workflow for the ABTS radical cation decolorization assay.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Radical Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use[10].

    • Working ABTS•+ Solution: Before the assay, dilute the ABTS•+ radical solution with ethanol (or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound and Standard: Prepare stock solutions and serial dilutions of this compound and Trolox (standard) as described in the DPPH protocol.

  • Assay Procedure (96-well plate format):

    • Add 180 µL of the working ABTS•+ solution to each well.

    • Add 20 µL of each compound or Trolox standard dilution to the corresponding wells.

    • Mix and incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of absorbance for both the test compound and the Trolox standards.

    • Plot the % inhibition against the concentration for the Trolox standards to generate a calibration curve.

    • The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). The TEAC is calculated by dividing the slope of the dose-response curve for the test compound by the slope of the dose-response curve for Trolox.

Data Presentation:

CompoundTEAC Value (µM Trolox Eq./µM compound)
This compound[Calculated Value]
Ascorbic Acid (Reference)[Calculated Value]
Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH[11]. This reduction results in the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPZ) complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the total reducing power of the sample.

FRAP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare: 1. Acetate Buffer (300 mM, pH 3.6) 2. TPTZ Solution (10 mM in 40 mM HCl) 3. FeCl₃ Solution (20 mM) mix_reagents Mix Reagents (10:1:1 ratio) to create FRAP Working Solution prep_reagents->mix_reagents warm_reagent Warm FRAP Solution to 37°C mix_reagents->warm_reagent mix Add 20 µL Compound/Standard to 180 µL FRAP Solution warm_reagent->mix incubate Incubate (10 min, 37°C) mix->incubate measure Measure Absorbance at 593 nm incubate->measure std_curve Generate FeSO₄ Standard Curve measure->std_curve calc_frap Calculate FRAP Value std_curve->calc_frap

Caption: General workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Detailed Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 1.6 mL of glacial acetic acid in 100 mL of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Working Solution: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

    • Standard: Prepare a ferrous sulfate (FeSO₄·7H₂O) standard curve (e.g., 100-1000 µM).

  • Assay Procedure (96-well plate format):

    • Add 180 µL of the pre-warmed FRAP working solution to each well.

    • Add 20 µL of the test compound, standard, or blank (solvent) to the appropriate wells.

    • Incubate at 37°C for 10 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Calculate the FRAP value of the test sample using the equation obtained from the linear regression of the standard curve.

    • Results are expressed as µM Fe(II) equivalents.

Data Presentation:

CompoundFRAP Value (µM Fe(II) Eq./µM compound)
This compound[Calculated Value]
Quercetin (Reference)[Calculated Value]

Tier 2: Cell-Based Antioxidant Capacity Assay

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures antioxidant activity in a biologically relevant system by quantifying the inhibition of ROS generation within cultured cells[4]. The cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), diffuses into cells where it is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF)[12]. The ability of a co-incubated compound, like this compound, to reduce the fluorescence intensity indicates its cellular antioxidant activity.

CAA_Mechanism cluster_cell Inside the Cell DCFH DCFH (Non-fluorescent) DCF DCF (Highly Fluorescent) DCFH->DCF Oxidation ROS ROS (Oxidative Stress) ROS->DCFH Antioxidant This compound Antioxidant->ROS Scavenges DCFH_DA DCFH-DA (Cell-Permeable) DCFH_DA->DCFH Cellular Esterases

Caption: Mechanism of the Cellular Antioxidant Activity (CAA) assay.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in appropriate media.

    • Seed the cells into a 96-well black, clear-bottom microplate at a density that will yield a confluent monolayer on the day of the assay. Incubate for 24 hours.

  • Compound and Probe Incubation:

    • Remove the growth medium and wash the cells once with Phosphate-Buffered Saline (PBS).

    • Add 100 µL of treatment media containing 25 µM DCFH-DA along with various concentrations of this compound or a positive control (e.g., Quercetin) to the cells[13].

    • Include a vehicle control (e.g., DMSO) and a no-stressor control.

    • Incubate for 1 hour at 37°C to allow for probe uptake and compound absorption.

  • Induction of Oxidative Stress:

    • Aspirate the treatment solution and wash the cells three times with 100 µL of warm PBS.

    • Add 100 µL of a free radical initiator, such as 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells except the no-stressor control[13].

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity every 5 minutes for 1 hour, using an excitation wavelength of 485 nm and an emission wavelength of 538 nm[4].

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each concentration.

    • The CAA value is calculated using the formula[13]: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100

    • Plot the CAA values against the compound concentration to determine the IC₅₀ value.

Data Presentation:

Assay TypeCell LineOxidative StressorParameter MeasuredThis compound IC₅₀ (µM)Positive Control (Quercetin) IC₅₀ (µM)
Cellular Antioxidant Activity (CAA)HepG2AAPHROS Reduction[Calculated Value][Calculated Value]

Synthesis of Results and Final Interpretation

A comprehensive antioxidant profile of this compound is achieved by synthesizing the data from all assays.

Summary Table of Antioxidant Profile:

AssayMechanism ProbedResult MetricThis compoundPositive Control
DPPH H-Atom TransferIC₅₀ (µg/mL)Trolox
ABTS H-Atom & Electron TransferTEAC ValueTrolox
FRAP Electron TransferFRAP Value (µM Fe(II) Eq.)Quercetin
CAA Intracellular ROS ScavengingIC₅₀ (µM)Quercetin

Interpretation Example:

  • Strong activity in DPPH and ABTS but weak in FRAP suggests the compound acts primarily through hydrogen atom donation rather than single electron transfer.

  • Strong activity in all chemical assays but weak activity in the CAA assay could indicate poor cell permeability or rapid metabolism to an inactive form.

  • Potent activity across all assays would classify this compound as a robust and biologically relevant antioxidant, warranting further investigation.

This structured, multi-assay approach provides the necessary depth and scientific rigor to confidently characterize the antioxidant properties of this compound for research and drug development purposes.

References

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). [Link]

  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Rogóż, R., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]

  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. ResearchGate. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry. [Link]

  • Platzer, M., et al. (2021). DPPH Radical Scavenging Assay. MDPI. [Link]

  • Petropoulos, S. A., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. [Link]

  • Piskulian, M. O., et al. (2013). Recent Studies of Antioxidant Quinoline Derivatives. ResearchGate. [Link]

  • Shi, A., et al. (2021). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. PubMed. [Link]

  • Hossaini, Z., et al. (2022). Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Journal of Applied Chemical Research. [Link]

  • In vitro antioxidant activity of quinoline compounds. (2011). ResearchGate. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. [Link]

  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. (2023). PMC - NIH. [Link]

  • Martínez-Araya, J. I. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]

  • Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one: Synthesis and In Vitro Activities Evaluation. (2023). MDPI. [Link]

  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. (2020). MDPI. [Link]

  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. (2022). MDPI. [Link]

  • Rogóż, R., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. NIH. [Link]

  • Electrochemical Determination of Antioxidant Activity of New 4-Thiosubstituted Quinoline Derivatives with Potential Radioprotecting Properties. (2021). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-ethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-ethylquinolin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with quinolinone structures. Here, we will delve into the common synthetic routes and provide detailed troubleshooting for issues you may encounter, ensuring the scientific integrity and reproducibility of your work.

Foundational Synthesis Routes

The synthesis of 4-substituted-2(1H)-quinolinones, such as this compound, is most commonly achieved through variations of the Conrad-Limpach and Knorr quinoline syntheses.[1][2] These methods involve the condensation of an aniline with a β-ketoester, followed by a thermal or acid-catalyzed cyclization. The regioselectivity of the initial condensation is a critical factor that determines whether the final product is a 2-quinolone or a 4-quinolone.

The Conrad-Limpach synthesis typically involves the reaction of an aniline with a β-ketoester at moderate temperatures to form a β-aminoacrylate intermediate, which then undergoes thermal cyclization at high temperatures (often exceeding 250°C) to yield the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone).[2][3] In contrast, the Knorr synthesis is carried out at higher initial temperatures, favoring the formation of a β-ketoanilide intermediate, which then cyclizes under acidic conditions to produce a 2-hydroxyquinoline (2-quinolone).[4][5]

For the synthesis of this compound, a variation of the Knorr synthesis is generally employed, where the appropriate β-ketoanilide is cyclized.

Generalized Reaction Pathway

The following diagram illustrates the general steps involved in the Knorr synthesis of a 2-hydroxyquinoline.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization Aniline Aniline Intermediate β-Ketoanilide (Ethyl 3-(phenylamino)pent-2-enoate) Aniline->Intermediate BetaKetoester Ethyl 3-oxopentanoate BetaKetoester->Intermediate Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization  H₂SO₄ or PPA Product This compound Cyclization->Product  Dehydration

Caption: Generalized Knorr synthesis pathway for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in quinolinone synthesis are a common challenge and can be attributed to several factors.[6][7] A systematic approach to troubleshooting is crucial.

Step-by-Step Troubleshooting:

  • Purity of Starting Materials:

    • Aniline: Ensure the aniline is free from oxidation byproducts (often indicated by a dark color). Distillation of aniline before use is recommended.

    • β-Ketoester (Ethyl 3-oxopentanoate): Verify the purity of your β-ketoester. Impurities can lead to unwanted side reactions.

    • Solvents and Reagents: Ensure all solvents are anhydrous, especially for the cyclization step, as water can interfere with the acid catalyst and promote side reactions.

  • Reaction Conditions for Condensation (Formation of β-Ketoanilide):

    • Temperature Control: The initial condensation of aniline and the β-ketoester is temperature-sensitive.[8] Running this step at too high a temperature can favor the formation of the undesired 4-quinolone isomer.[9][10] Monitor the reaction temperature closely.

    • Catalyst: While often performed without a catalyst, a catalytic amount of a strong acid like hydrochloric acid or sulfuric acid can facilitate the formation of the Schiff base intermediate.[9]

  • Cyclization Step:

    • Choice of Acid Catalyst: The cyclization of the β-ketoanilide is typically catalyzed by a strong acid.[4][11] Polyphosphoric acid (PPA) is often effective at lower temperatures (e.g., 80-100°C) and can lead to higher yields compared to sulfuric acid.[11] Triflic acid has also been recommended for its efficiency.[4][5]

    • Temperature and Reaction Time: The optimal temperature and time for cyclization depend on the substrate and the acid catalyst used. Insufficient heating can result in an incomplete reaction, while excessive heat can lead to decomposition and the formation of side products.[3] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: I am observing the formation of a significant amount of the 4-hydroxyquinoline isomer. How can I improve the regioselectivity for the desired 2(1H)-quinolinone?

A2: The formation of the 4-hydroxyquinoline isomer is a classic issue in quinolinone synthesis, arising from the two possible modes of initial condensation between the aniline and the β-ketoester.[4][9]

Strategies to Enhance 2(1H)-quinolinone Formation:

  • Temperature Control during Condensation: As mentioned, higher temperatures during the initial condensation step (e.g., around 140°C) favor the attack of the aniline's nitrogen on the ester group of the β-ketoester, leading to the β-ketoanilide intermediate required for 2-quinolone synthesis.[9][10] Lower temperatures favor attack at the keto group, leading to the enamine intermediate for 4-quinolone synthesis.

  • Isolate the Intermediate: To ensure the correct cyclization precursor, consider isolating the β-ketoanilide intermediate before proceeding to the cyclization step. This removes any unreacted starting materials and the potential for isomeric intermediates to be present during cyclization.

Q3: The cyclization step of my synthesis is failing, or the product is decomposing. What can I do?

A3: Failure or decomposition during the high-temperature cyclization step is often related to the reaction conditions.

Optimization of the Cyclization Step:

  • Use of a High-Boiling Solvent: Performing the thermal cyclization in a high-boiling, inert solvent such as mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene can significantly improve yields by ensuring even heat distribution and preventing localized overheating.[3][12] This is particularly important for the Conrad-Limpach synthesis of 4-quinolones which requires very high temperatures.

  • Acid Catalyst for Knorr Synthesis: For the Knorr synthesis of 2-quinolones, where a β-ketoanilide is the intermediate, strong acids like sulfuric acid or polyphosphoric acid are used to promote cyclization at more moderate temperatures than the thermal cyclization of the Conrad-Limpach synthesis.[4][11] This can help prevent thermal decomposition.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially at high temperatures.[3]

Q4: My final product is difficult to purify. What are some effective purification strategies?

A4: The purification of quinolinones can be challenging due to their polarity and potentially low solubility.

Purification Techniques:

  • Crystallization: This is often the most effective method for purifying solid quinolinone products.

    • Solvent Screening: Experiment with a range of solvents to find one in which your product is sparingly soluble at room temperature but readily soluble when hot. Common solvents for recrystallization of quinolinones include ethanol, acetic acid, and dimethylformamide (DMF).

    • Slow Cooling: Allowing the solution to cool slowly can promote the formation of larger, purer crystals.[13]

  • Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used.

    • Solvent System: A gradient of a nonpolar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone) is typically used to elute the product. The polarity of the solvent system will need to be optimized based on the specific quinolinone derivative.

  • Washing: After filtration, thoroughly wash the solid product with a solvent in which the impurities are soluble but the product is not. For example, washing with a nonpolar solvent like hexanes can remove residual high-boiling reaction solvent.[3]

Frequently Asked Questions (FAQs)

What are the key differences between the Conrad-Limpach and Knorr syntheses for quinolinones?

The primary difference lies in the initial reaction conditions, which dictate the regioselectivity of the condensation between the aniline and the β-ketoester, and consequently, the final product.

FeatureConrad-Limpach SynthesisKnorr Quinoline Synthesis
Initial Condensation Temp. Lower TemperaturesHigher Temperatures (~140°C)
Intermediate β-aminoacrylate (enamine)β-ketoanilide
Cyclization Condition High-temperature thermal cyclization (>250°C)Acid-catalyzed (H₂SO₄, PPA)
Primary Product 4-Hydroxyquinoline2-Hydroxyquinoline
Reference [2][9][4][5]
Can microwave irradiation be used to improve the synthesis?

Yes, microwave-assisted organic synthesis can be a valuable tool for improving the yield and reducing the reaction time for quinolinone synthesis.[11][14] Microwave heating can rapidly and uniformly heat the reaction mixture, which can be particularly beneficial for the high-temperature cyclization step.

How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product. LC-MS is another powerful technique for monitoring reaction progress, providing information on both the conversion of starting materials and the mass of the products being formed.[3]

Decision Workflow for Optimizing Yield

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_purity->start If impure, purify/replace optimize_condensation Optimize Condensation (Step 1) check_purity->optimize_condensation If pure optimize_cyclization Optimize Cyclization (Step 2) optimize_condensation->optimize_cyclization If yield still low success Improved Yield optimize_condensation->success If yield improves purification Review Purification Method optimize_cyclization->purification If yield still low optimize_cyclization->success If yield improves purification->success If losses were high

Caption: A decision-making workflow for troubleshooting low yields.

References

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • Wikipedia. Knorr quinoline synthesis. Available from: [Link]

  • SynArchive. Conrad-Limpach Synthesis. Available from: [Link]

  • YouTube. Knorr Quinoline Synthesis. (2020-10-02). Available from: [Link]

  • CoLab. Knorr Quinoline Synthesis. (2010-09-15).
  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

  • Wikipedia. Conrad–Limpach synthesis. Available from: [Link]

  • Springer Nature. Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in Metal-Free Quinoline Synthesis. (2016-07-29). Available from: [Link]

  • Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. Available from: [Link]

  • Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available from: [Link]

  • Kyushu Institute of Technology. STUDIES ON THE SYNTHESIS OF QUINOLINE. Available from: [Link]

  • Springer. Synthesis and halocyclization of 4-methylquinolin-2(1H)-one N- and O-methallyl derivatives. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. Available from: [Link]

  • Helda - University of Helsinki. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones. (2022-03-25). Available from: [Link]

  • National Center for Biotechnology Information. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Available from: [Link]

  • Cambridge University Press. Conrad-Limpach Reaction. Available from: [Link]

  • ResearchGate. Two possible products of the Conrad–Limpach synthesis. Available from: [Link]

  • ACS Publications. Photo-Thermo-Mechanochemical Approach to Synthesize Quinolines via Addition/Cyclization of Sulfoxonium Ylides with 2-Vinylanilines Catalyzed by Iron(II) Phthalocyanine. (2022-02-03). Available from: [Link]

  • PubMed. Synthesis and cardiotonic activity of a series of substituted 4-alkyl-2(1H)-quinazolinones. Available from: [Link]

  • ResearchGate. Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. (2025-08-07). Available from: [Link]

  • National Center for Biotechnology Information. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • Reddit. Synthesis - General tips for improving yield? (2020-02-26). Available from: [Link]

  • Organic Chemistry Portal. Efficient Preparation of 4-Hydroxyquinolin-2(1H)-one Derivatives with Silver-Catalyzed Carbon Dioxide Incorporation and Intramolecular Rearrangement. Available from: [Link]

  • ResearchGate. Purification of Ethoxyquin and Its Two Oxidation Products. (2025-08-06). Available from: [Link]

  • ResearchGate. (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Available from: [Link]

  • ResearchGate. Synthesis of polyfluorinated 4‑hydroxyquinolin‑2(1H)‑ones based on the cyclization of 2-alkynylanilines with carbon dioxide. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 4-ethylquinolin-2(1H)-one in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility issues of 4-ethylquinolin-2(1H)-one and its derivatives in biological assays. Inadequate solubility is a significant hurdle that can lead to unreliable data and impede research progress. This resource offers practical solutions, detailed experimental protocols, and critical data to help you navigate these challenges effectively.

Introduction: The Solubility Hurdle with Quinolinone Scaffolds

Quinolin-2(1H)-one derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive candidates in drug discovery. However, their often planar and hydrophobic nature can lead to poor aqueous solubility, creating significant challenges for in vitro and cell-based assays. This compound, a representative member of this class, exemplifies these solubility issues. Achieving and maintaining this compound in a dissolved state within an aqueous biological assay medium is critical for obtaining accurate and reproducible results.[1][2][3] This guide will equip you with the knowledge and techniques to overcome these solubility-related obstacles.

Frequently Asked Questions (FAQs)

Q1: My this compound is insoluble in my aqueous assay buffer. What should be my initial troubleshooting step?

A1: The first step is a systematic assessment of the compound's physicochemical properties. Quinolinones can exhibit pH-dependent solubility.[4] Therefore, a logical starting point is to evaluate the effect of pH on the solubility of this compound.

  • Initial pH Adjustment: Attempt to dissolve a small quantity of the compound in buffers of varying pH (e.g., acidic, neutral, and basic) to identify a pH range where solubility is enhanced. For weakly basic quinoline cores, a slightly acidic pH might improve solubility through protonation.[5]

  • Co-solvent Exploration: If pH manipulation is insufficient, the next step is to explore the use of a minimal amount of a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its broad solubilizing power.[6] However, it is crucial to use the lowest effective concentration to avoid solvent-induced artifacts in your assay.

Q2: I am using DMSO to dissolve my this compound, but it precipitates upon dilution into the aqueous assay medium. How can I prevent this?

A2: This phenomenon, often termed "crashing out," is a common issue with hydrophobic compounds prepared as a concentrated stock in a strong organic solvent.[7] Several strategies can mitigate this:

  • Optimize the Stock Concentration: Lowering the concentration of your DMSO stock solution can sometimes prevent precipitation upon dilution.

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution, gradually decreasing the DMSO concentration. This can help maintain the compound in solution.

  • Pluronic F-68: Consider the inclusion of a small percentage (typically 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 in your final assay medium. This can help to stabilize the compound and prevent precipitation.

  • Pre-warming the Assay Medium: Gently warming the aqueous assay medium before adding the DMSO stock can sometimes improve solubility.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity or off-target effects?

A3: The tolerance of cell lines to DMSO varies significantly. It is imperative to determine the no-effect concentration of DMSO for your specific cell line and assay endpoint.

  • General Guideline: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%.[8][9]

  • Empirical Determination: To be certain, you must perform a vehicle control experiment where your cells are exposed to a range of DMSO concentrations (e.g., 0.01% to 1%).[10] The highest concentration that does not elicit a significant change in cell viability, proliferation, or the specific biological readout of your assay is the maximum permissible concentration.[11][12][13] Some sensitive assays may show effects at concentrations as low as 0.25%.[8][9]

Q4: Are there alternatives to DMSO for solubilizing this compound for biological assays?

A4: Yes, several alternatives can be considered, especially if your assay is sensitive to DMSO.

  • Other Organic Solvents: Ethanol and methanol can be used, but like DMSO, their final concentrations must be carefully controlled to avoid cytotoxicity.[14][15]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[16][17][18] They can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.[19][20][21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[20]

  • Co-solvents and Surfactants: A mixture of co-solvents or the addition of surfactants like Tween 80 can also be effective.[14][22] However, these must be tested for their compatibility with the specific assay, as they can interfere with certain biological processes or detection methods.[14]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Actions
Compound Precipitation in Stock Solution - Supersaturation- Temperature fluctuations- Gently warm the stock solution.- Prepare a fresh, less concentrated stock solution.
Precipitation Upon Dilution in Assay Medium - "Crashing out" due to poor aqueous solubility.- Lower the stock concentration.- Perform serial dilutions.- Add a non-ionic surfactant (e.g., 0.01% Pluronic F-68) to the assay medium.
High Background or Artifacts in Vehicle Control - DMSO or other co-solvents are affecting the assay.- Determine the no-effect concentration of the solvent.- Ensure the final solvent concentration is consistent across all wells.[10]- Consider alternative solubilization methods (e.g., cyclodextrins).
Inconsistent or Non-reproducible Assay Results - Incomplete dissolution of the compound.- Precipitation of the compound during the assay.- Visually inspect all solutions for particulates before use.- Filter stock solutions through a 0.22 µm syringe filter.- Re-evaluate the solubilization strategy to ensure the compound remains in solution for the duration of the experiment.

Experimental Protocols

Protocol 1: Determining the Optimal Solubilization Strategy

This protocol outlines a systematic approach to identify the most effective method for solubilizing this compound for your specific biological assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, 200 proof

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer relevant to your assay (e.g., PBS, HBSS)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Initial Solubility Screening:

    • Prepare small, separate aliquots of this compound.

    • Attempt to dissolve the compound in the following solvents to a target concentration (e.g., 10 mM):

      • 100% DMSO

      • 100% Ethanol

      • Aqueous buffer with increasing concentrations of HP-β-CD (e.g., 1%, 5%, 10% w/v).

    • Vortex each mixture thoroughly for 1-2 minutes.

    • Visually inspect for complete dissolution. If particulates remain, centrifuge the samples and re-examine.

  • Aqueous Dilution Test:

    • For the solvents that achieved complete dissolution, perform a 1:100 dilution into your aqueous assay buffer.

    • Vortex immediately after dilution.

    • Observe for any signs of precipitation (cloudiness, visible particles) immediately and after 1 hour at the assay incubation temperature.

  • Selection of Primary Solubilization Method:

    • Based on the results, select the method that provides a clear, stable solution upon dilution in the aqueous buffer. This will be your primary method for preparing the compound stock solution.

Protocol 2: Vehicle Control Experiment to Determine No-Effect Concentration of DMSO

This protocol is essential for validating the use of DMSO in your cell-based assay.

Materials:

  • Your specific cell line

  • Complete cell culture medium

  • DMSO, cell culture grade

  • Assay-specific reagents (e.g., for viability, proliferation, or signaling readout)

  • Multi-well plates (e.g., 96-well)

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at the density optimized for your assay and allow them to adhere overnight.

  • Preparation of DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium to achieve final concentrations ranging from 0.01% to 1.0% (v/v). Also, include a "no DMSO" control.

  • Cell Treatment: Replace the existing medium with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the cells for the duration of your standard assay protocol.

  • Assay Readout: Perform your specific assay to measure the desired endpoint (e.g., cell viability using MTT, proliferation using BrdU, or a specific signaling event).

  • Data Analysis: Plot the assay readout as a function of the DMSO concentration. The highest concentration of DMSO that does not produce a statistically significant difference from the "no DMSO" control is your maximum allowable working concentration.

Visualization of Workflows

Solubility Optimization Workflow

cluster_0 Initial Assessment cluster_1 Co-solvent & Excipient Screening cluster_2 Aqueous Compatibility cluster_3 Final Protocol start Start: Insoluble this compound ph_test Test pH-dependent solubility start->ph_test dmso Attempt dissolution in 100% DMSO ph_test->dmso If pH adjustment is insufficient ethanol Attempt dissolution in 100% Ethanol cyclodextrin Attempt dissolution with HP-β-CD dilution_test Dilute stock into aqueous assay buffer dmso->dilution_test ethanol->dilution_test cyclodextrin->dilution_test observe Observe for precipitation dilution_test->observe observe->dmso If precipitation occurs, re-evaluate select Select optimal solubilization method observe->select If solution is stable proceed Proceed to biological assay select->proceed

Caption: A workflow for optimizing the solubility of this compound.

Decision Tree for Handling Assay Artifacts

cluster_0 Investigation cluster_1 Remediation start High background or unexpected activity in vehicle control? check_dmso_conc Is DMSO concentration above the determined no-effect level? start->check_dmso_conc lower_dmso Lower final DMSO concentration check_dmso_conc->lower_dmso Yes match_dmso Ensure consistent DMSO concentration across all wells check_dmso_conc->match_dmso No end Reliable assay results lower_dmso->end alt_solvent Consider alternative solvents or cyclodextrins match_dmso->alt_solvent If issue persists match_dmso->end If issue is resolved alt_solvent->end

Caption: A decision tree for troubleshooting assay artifacts.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Singh, A., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Retrieved from [Link]

  • Patheon. (2010). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. Retrieved from [Link]

  • Bibby, D. C., et al. (2000). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. PubMed. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Popovici, I., & Dănuță, D. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Retrieved from [Link]

  • Quora. (2017). What effects does DMSO have on cell assays? Retrieved from [Link]

  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Chemistry. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Hydroxyquinolin-2(1H)-one. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

  • PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility assay of compound 6 k. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-Ethylquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]

  • PubChem. (2026). 7-ethyl-4-hydroxy-6-phenyl-1H-quinolin-2-one. Retrieved from [Link]

  • PMC - PubMed Central. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-4-(3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl)quinolin-1-ium iodide. Retrieved from [Link]

Sources

Optimization of reaction conditions for 4-ethylquinolin-2(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, offering in-depth troubleshooting, validated protocols, and mechanistic insights into the synthesis of 4-ethylquinolin-2(1H)-one derivatives.

Technical Support Center: Synthesis of this compound Derivatives

Welcome to the technical support center for the synthesis of this compound derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that are commonly encountered in the synthesis of quinolinone cores.

Part 1: General Synthesis & Optimization FAQs

This section addresses broad challenges that can affect the outcome of nearly any quinolinone synthesis.

Q1: My overall reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are a frequent and frustrating issue in heterocyclic chemistry. The problem can typically be traced back to one of several key parameters. A systematic approach is the most effective way to identify the root cause.

  • Reaction Temperature: Classical quinolinone syntheses like the Conrad-Limpach-Knorr and Gould-Jacobs often necessitate high temperatures (>250 °C) for the crucial cyclization step.[1][2] However, such extreme conditions can also lead to thermal decomposition of the starting materials or desired product.[2] It is critical to find the optimal thermal window.

    • Troubleshooting Tip: If you suspect decomposition, try lowering the temperature and extending the reaction time. Conversely, if the reaction is incomplete (as determined by TLC or LC-MS), a controlled increase in temperature may be necessary.

  • Solvent Choice: The reaction medium can dramatically influence yield. For high-temperature thermal cyclizations, employing a high-boiling, inert solvent like mineral oil or 1,2,4-trichlorobenzene can significantly improve yields compared to running the reaction neat.[2] Modern catalytic methods may favor aprotic polar solvents like DMF or DMSO.[3]

  • Catalyst & Reagent Purity: The efficiency of many quinolinone syntheses, particularly modern transition-metal-catalyzed methods, is highly dependent on the catalyst's activity and the purity of all reagents.[3][4] Contaminants, including residual water or oxygen, can poison catalysts or lead to undesirable side reactions.[3]

    • Troubleshooting Tip: Always use reagents from a reliable source. If reactions are sensitive, ensure solvents are anhydrous and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]

Below is a general workflow for troubleshooting low-yield reactions.

G start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion check_purity Is the starting material pure and anhydrous? check_completion->check_purity Yes optimize_time Optimize Reaction Time check_completion->optimize_time No optimize_solvent Optimize Solvent check_purity->optimize_solvent Yes optimize_catalyst Optimize Catalyst/Reagents check_purity->optimize_catalyst No optimize_temp Optimize Temperature success Yield Improved optimize_temp->success optimize_time->optimize_temp optimize_solvent->success optimize_catalyst->success

Caption: General troubleshooting workflow for low-yield synthesis.

Q2: I'm struggling with product purification. What are the common impurities and how can I remove them?

Purification can be challenging due to the formation of side products with similar polarities to the desired quinolinone.

  • Common Impurities:

    • Unreacted Starting Materials: Incomplete conversion is a common source of impurities.

    • Polymeric/Tar-like Materials: Especially prevalent in reactions using strong acids and high temperatures, such as the Skraup synthesis.[5][6] These are formed from the polymerization of intermediates.

    • Regioisomers: Formation of the undesired quinolin-4-one isomer is a major challenge (addressed in detail in Part 2).

    • Self-Condensation Products: Aldol-type self-condensation of ketone starting materials can occur, particularly under basic conditions in reactions like the Friedländer synthesis.[5]

  • Purification Strategies:

    • Filtration: If the product precipitates from the reaction mixture upon cooling, filtration can be a simple and effective first step. Washing the solid with a non-polar solvent like hexanes can help remove high-boiling solvent residue.[2]

    • Recrystallization: An excellent method for purifying solid products. Experiment with different solvent systems (e.g., ethanol, ethyl acetate, or mixtures with hexanes) to find conditions that effectively separate your product from its impurities.

    • Column Chromatography: The most versatile method for separating complex mixtures. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) on silica gel is typically effective for quinolinone derivatives.

    • Steam Distillation: For reactions that produce significant tar, such as the Skraup synthesis, steam distillation can be used to isolate the volatile quinoline product from non-volatile polymeric tars.[5]

Part 2: Troubleshooting Regioselectivity and Side Reactions

For the synthesis of this compound, controlling regioselectivity is the paramount challenge. You must direct the cyclization to form the 2-one isomer over the thermodynamically stable 4-one isomer.

Q3: My reaction is producing the 4-hydroxyquinolin-2(1H)-one isomer. How can I selectively synthesize the desired this compound?

This is a classic regioselectivity problem in quinolinone chemistry. The outcome is often dictated by the choice of synthesis method and reaction conditions, which can favor either kinetic or thermodynamic pathways. The Camps cyclization is a highly relevant method where this control can be exerted.[3]

The Causality: Kinetic vs. Thermodynamic Control in Camps Cyclization

The Camps cyclization involves the intramolecular condensation of an N-(2-acylaryl)amide. The regioselectivity depends on which proton is abstracted by the base: the one on the nitrogen (amide) or the one alpha to the ketone.

  • Pathway to Quinolin-4-one (Thermodynamic Product): A strong base (e.g., NaOH) will preferentially deprotonate the α-position of the ketone. This is followed by an intramolecular aldol condensation, which is typically irreversible and leads to the more stable conjugated quinolin-4-one system.[1]

  • Pathway to Quinolin-2-one (Kinetic Product): A weaker base (e.g., Cs₂CO₃) favors deprotonation at the amide nitrogen (γ-deprotonation relative to the ketone). The resulting anion then attacks the ketone carbonyl, leading to the desired quinolin-2-one.[1][3]

G sub N-(2-propionylphenyl)propionamide (Precursor for 4-ethylquinolin-2-one) strong_base strong_base sub->strong_base Strong Base (e.g., NaOH) weak_base weak_base sub->weak_base Weaker Base (e.g., Cs₂CO₃) alpha_deprotonation alpha_deprotonation strong_base->alpha_deprotonation α-Deprotonation (at ketone) aldol_condensation aldol_condensation alpha_deprotonation->aldol_condensation Intramolecular Aldol Condensation q4_one q4_one aldol_condensation->q4_one 4-Ethylquinolin-2-hydroxyquinoline Tautomerizes to This compound (Thermodynamic Product) gamma_deprotonation gamma_deprotonation weak_base->gamma_deprotonation γ-Deprotonation (at amide N-H) cyclization cyclization gamma_deprotonation->cyclization Intramolecular Attack on Ketone q2_one q2_one cyclization->q2_one This compound (Desired Kinetic Product)

Caption: Competing pathways in Camps cyclization for regiocontrol.

Troubleshooting Table: Optimizing for the 2-Quinolone Isomer

ProblemProbable CauseSuggested Solution
Major product is the 4-quinolone isomer. The base used is too strong, favoring the thermodynamic aldol condensation pathway.Switch from a strong base like NaOH or KOH to a weaker base such as Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).[1][3]
Mixture of 2- and 4-quinolone isomers. Reaction conditions (base, temperature) are allowing both pathways to compete.Screen weaker bases systematically. Lowering the reaction temperature may also increase selectivity for the kinetic product, though it may require longer reaction times.
No reaction or very low conversion. The base is too weak to initiate deprotonation, or the temperature is too low.If using a weak base, a moderate increase in temperature may be required. Ensure the solvent system is appropriate (e.g., aprotic polar solvents like DMF).[3]
Q4: The Knorr synthesis is another option. How can I control its outcome to favor the 2-hydroxyquinoline product?

The Knorr synthesis, which converts a β-ketoanilide to a 2-hydroxyquinoline, is highly sensitive to the concentration of the acid catalyst.[7][8]

  • High Acid Concentration (Excess PPA): A large excess of a strong dehydrating acid like polyphosphoric acid (PPA) or triflic acid favors the formation of a dicationic intermediate, which proceeds to the desired 2-hydroxyquinoline.[7]

  • Low Acid Concentration: With smaller amounts of acid, a monocationic intermediate can form, which may fragment. The resulting aniline can then react with another equivalent of the starting material to ultimately form the isomeric 4-hydroxyquinoline.[7]

Recommendation: For selective synthesis of the 2-hydroxyquinoline (which is the tautomer of your target 2-quinolone), use a large excess of PPA or switch to triflic acid for cleaner, more efficient cyclization.[7][9]

Part 3: Validated Experimental Protocol

This section provides a detailed, adaptable protocol for the synthesis of a this compound derivative via a Camps-type cyclization, optimized for the desired regioisomer.

Protocol: Synthesis of 4-ethyl-7-methoxyquinolin-2(1H)-one

This protocol is based on the principles of base-mediated regioselectivity in the Camps cyclization.

Step 1: Synthesis of the Precursor (N-(2-propionyl-4-methoxyphenyl)propionamide)

  • To a solution of 1-(2-amino-5-methoxyphenyl)ethan-1-one (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add a non-nucleophilic base like triethylamine (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction to completion by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure precursor.

Step 2: Regioselective Camps Cyclization

  • To a solution of the N-(2-propionyl-4-methoxyphenyl)propionamide precursor (1.0 eq) in anhydrous DMF, add Cesium Carbonate (Cs₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.

  • Monitor the progress of the cyclization by TLC or LC-MS (typically 4-12 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into cold water. The product will often precipitate.

  • Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold diethyl ether or hexanes to remove residual DMF.

  • Dry the product under vacuum to obtain the desired 4-ethyl-7-methoxyquinolin-2(1H)-one. Further purification can be achieved by recrystallization from ethanol if necessary.

Reaction Parameter Optimization Summary

ParameterConditionRationale
Base Cesium Carbonate (Cs₂CO₃)A weak base that selectively promotes γ-deprotonation at the amide, leading to the 2-quinolone product.[1][3]
Solvent DMF / DMSOAprotic polar solvents are effective for this type of cyclization.[3]
Temperature 100-120 °CProvides sufficient energy for cyclization while minimizing decomposition. Lower temperatures may favor selectivity but require longer times.[3]
Atmosphere Inert (Nitrogen/Argon)Prevents potential oxidative side reactions at elevated temperatures.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]

  • Knorr quinoline synthesis. Wikipedia. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed. [Link]

  • Conrad–Limpach synthesis. Wikipedia. [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. R Discovery. [Link]

  • Knorr Quinoline Synthesis. SynArchive. [Link]

  • Skraup synthesis of Quinoline. Centurion University. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Effects of time and temperature on the Friedländer quinoline synthesis... ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

Sources

Technical Support Center: Enhancing the In Vivo Stability of 4-ethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 4-ethylquinolin-2(1H)-one. This resource, designed by senior application scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of enhancing the in vivo stability of this compound. Our goal is to equip you with the scientific rationale and practical methodologies needed to optimize your drug development workflow.

Section 1: Understanding the Stability Profile of this compound

This section addresses the fundamental questions regarding the inherent instability of your compound, focusing on its chemical structure and likely metabolic fate.

FAQ: What are the primary metabolic "soft spots" on the this compound molecule?

Answer: The structure of this compound presents several potential sites for metabolic transformation in vivo. Identifying these "soft spots" is the first step in designing strategies to improve stability.

  • The Ethyl Group (C4 Position): Alkyl chains are highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes, primarily in the liver.[1] The most common metabolic attacks on the ethyl group are:

    • Hydroxylation: Addition of a hydroxyl (-OH) group, typically at the carbon adjacent to the ring (α-hydroxylation) or the terminal carbon (β-hydroxylation). This creates more polar metabolites that are easily excreted.

    • Dealkylation: Complete removal of the ethyl group.

  • The Aromatic Ring: The benzene portion of the quinolinone core is another prime target for CYP-mediated oxidation. This results in the formation of various hydroxylated isomers, which can then be further conjugated (e.g., with glucuronic acid or sulfate) for elimination.

  • The Lactam Ring: While generally more stable than linear amides, the lactam (cyclic amide) bond in the quinolinone ring can be susceptible to enzymatic hydrolysis, leading to ring-opening. This is a less common but possible route of degradation.

Scientist's Note: In our experience, the ethyl group is the most probable site of initial, rapid metabolism. This is often the most productive liability to address first in a medicinal chemistry campaign.

Diagram: Potential Metabolic Pathways

The following diagram illustrates the likely points of metabolic attack on the this compound structure.

cluster_main This compound Core Structure cluster_metabolites Primary Metabolites A This compound B Hydroxylated Ethyl Group A->B CYP450 Oxidation (Most Likely) C Hydroxylated Aromatic Ring A->C CYP450 Oxidation D Ring-Opened (Hydrolyzed Lactam) A->D Hydrolysis (Less Common)

Caption: Potential metabolic pathways for this compound.

Section 2: In Vitro Troubleshooting and Stability Assessment

Before proceeding to costly in vivo studies, it is critical to accurately assess the metabolic stability of your compound using in vitro models. These assays provide the data needed to guide your optimization strategy.

Troubleshooting Guide: My compound disappears quickly in a liver microsomal stability assay. What does this mean and what are my next steps?

Answer: Rapid disappearance in a human liver microsome (HLM) assay is a strong indicator of metabolism by Phase I enzymes, primarily CYPs.[2] Microsomes contain a high concentration of these enzymes but lack the cofactors for most Phase II conjugation reactions.

Immediate Interpretation:

  • Your compound is likely a substrate for CYP enzymes.

  • The intrinsic clearance (CLint) is high, predicting rapid hepatic clearance in vivo.

Next Steps:

  • Confirm the Finding: Ensure the experiment included appropriate controls (e.g., a known stable compound like verapamil and a known unstable compound like testosterone) and that the disappearance was not observed in heat-inactivated microsomes (to rule out non-enzymatic degradation).

  • Identify the Specific CYP Isoforms: Conduct a reaction phenotyping study using a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, etc.) to pinpoint which isoform(s) are responsible for the metabolism.[1] This information is invaluable for predicting potential drug-drug interactions.

  • Proceed to Hepatocyte Assays: If the compound is stable in microsomes but unstable in hepatocytes, it suggests that Phase II metabolism (conjugation) or transporter-mediated uptake into the cells is the primary clearance mechanism.[2][3]

FAQ: What key parameters should I derive from my in vitro stability data?

Answer: The primary goal of these assays is to calculate quantitative parameters that can be used to predict in vivo pharmacokinetics.[4][5]

ParameterDescriptionHow It's CalculatedWhy It's Important
Half-Life (t½) The time required for 50% of the parent compound to be metabolized.Derived from the slope of the natural log of compound concentration vs. time plot.Provides a direct measure of metabolic rate in the in vitro system.
Intrinsic Clearance (CLint) The inherent ability of the liver to metabolize a drug, independent of blood flow.CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein)A fundamental parameter used in in vitro-in vivo extrapolation (IVIVE) models to predict hepatic clearance.[2]

Section 3: Strategies for Enhancing In Vivo Stability

Once you have confirmed metabolic instability, the next phase involves a targeted effort to improve the compound's properties. This can be approached through structural modification, prodrug design, or advanced formulation.

Diagram: Decision Workflow for Stability Enhancement

This workflow provides a logical path for selecting an appropriate stability-enhancing strategy based on experimental context.

G Start Poor In Vivo Stability Identified Decision1 Is the parent compound active at the target? Start->Decision1 Strat3 Strategy 3: Formulation Approach Start->Strat3 Parallel Strategy or if modifications fail Strat1 Strategy 1: Structural Modification Decision1->Strat1 Yes Strat2 Strategy 2: Prodrug Approach Decision1->Strat2 No (Parent is inactive/toxic, needs targeted release) Sub1a Block Metabolic Hotspots (e.g., Fluorination of ethyl group) Strat1->Sub1a Sub1b Introduce Electron- Withdrawing Groups on Ring Strat1->Sub1b Sub1c Use Bioisosteres Strat1->Sub1c Sub2a Mask Lactam N-H (e.g., with a cleavable group) Strat2->Sub2a Sub2b Improve Solubility/Permeability Strat2->Sub2b Sub3a Encapsulation (Liposomes, Nanoparticles) Strat3->Sub3a Sub3b Use of Excipients (e.g., CYP inhibitors) Strat3->Sub3b

Caption: A decision tree for selecting a stability enhancement strategy.

A. Structural Modification Strategies
FAQ: How can I structurally modify the ethyl group to block metabolism without losing activity?

Answer: Modifying the primary metabolic soft spot—the ethyl group—is a classic medicinal chemistry strategy.[6]

  • Deuteration: Replacing hydrogens with deuterium can strengthen the C-H bond, slowing the rate of CYP-mediated cleavage (the "kinetic isotope effect"). This is often the most subtle modification and least likely to impact binding affinity.

  • Fluorination: Introducing fluorine atoms, particularly at the terminal methyl group (to make a -CH2CF3 group), can effectively block oxidation at that site. However, be aware that this significantly alters the electronics and may impact target binding.

  • Bioisosteric Replacement: Replace the ethyl group with a different chemical group that has similar steric and electronic properties but is more metabolically stable.[6] For example, replacing -CH2CH3 with a cyclopropyl group can maintain the overall size while increasing metabolic stability.

B. Prodrug Approaches
FAQ: My parent compound has poor solubility and stability. Can a prodrug strategy help?

Answer: Absolutely. A prodrug is an inactive or less active derivative of a parent drug that is converted in vivo to the active form.[7][8] This is an excellent strategy to overcome multiple liabilities simultaneously.

For this compound, the lactam nitrogen is an ideal handle for creating a prodrug. You can attach a promoiety that is cleaved by common esterases in vivo to release the active parent drug.[7]

Potential Benefits:

  • Improved Solubility: Attaching a polar promoiety (e.g., one with a phosphate or amino acid group) can dramatically increase aqueous solubility for parenteral administration.

  • Masking a Metabolic Site: While the N-H is not the primary metabolic site, derivatization can alter the overall electronic properties of the molecule, potentially reducing the rate of aromatic ring oxidation.

  • Enhanced Permeability: Attaching a lipophilic promoiety can improve absorption across the gut wall for oral delivery.[7]

C. Formulation Strategies
Troubleshooting Guide: Medicinal chemistry approaches are reducing my compound's potency. Can formulation offer a solution?

Answer: Yes, formulation strategies can protect a drug from degradation without altering its chemical structure, thereby preserving its intrinsic activity.[9]

  • Microencapsulation: Enclosing the drug within a protective polymer shell can shield it from metabolic enzymes in the gut and liver.[10] This is particularly useful for oral delivery.

  • Lipid-Based Formulations (e.g., Liposomes): Encapsulating the drug in lipid vesicles can alter its biodistribution, often reducing uptake by the liver and spleen (the primary sites of metabolism) and protecting it from degradation in circulation.[11][12]

  • Use of Stabilizing Excipients: Incorporating antioxidants or pH modifiers into the formulation can prevent non-enzymatic, chemical degradation of the drug.

Section 4: Key Experimental Protocols

This section provides high-level, step-by-step methodologies for core experiments discussed in this guide.

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of this compound in the presence of Phase I enzymes.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compound stock solution (in DMSO or Acetonitrile)

  • Positive control (e.g., Testosterone) and Negative control (e.g., Verapamil)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well plates, incubator, LC-MS/MS system

Methodology:

  • Preparation: Prepare a master mix of HLM in phosphate buffer. Keep on ice.

  • Incubation Setup: In a 96-well plate, add the test compound and controls to wells. Add the HLM master mix to all wells.

  • Initiate Reaction: Pre-warm the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.

    • Self-Validation: Include a parallel set of wells where you add buffer instead of the NADPH system. Disappearance of the compound in these wells indicates non-CYP-mediated degradation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an analytical internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.[13][14]

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and subsequently the intrinsic clearance (CLint).

Protocol 2: In Vivo Pharmacokinetic (PK) Study Design

Objective: To determine the in vivo exposure and half-life of this compound in a relevant animal model (e.g., mouse or rat).

Methodology:

  • Animal Dosing: Administer the compound to a cohort of animals (typically n=3-5 per group) via the intended clinical route (e.g., intravenous (IV) and oral (PO)).

    • IV Dosing: Provides direct measurement of clearance and volume of distribution.

    • PO Dosing: Allows for the assessment of oral bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.

  • Plasma Preparation: Process the blood samples (e.g., by centrifugation with an anticoagulant) to isolate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS bioanalytical method.[15][16]

  • Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate key PK parameters.

Key PK Parameters to Evaluate Stability:

  • Half-Life (t½): The time for the plasma concentration to decrease by half.

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time. High clearance suggests rapid elimination/metabolism.

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Oral Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation ((AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100). Low bioavailability can be a result of poor absorption or high first-pass metabolism.

References

  • ITQB NOVA. In vitro models for prediction of drug absorption and metabolism. [Link]

  • Baranczewski, P., et al. (2008). Methods for Predicting In Vivo Pharmacokinetics Using Data from In Vitro Assays. Pharmacology & Therapeutics.
  • Houston, J. B. (1994). Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. Pharmacology & Therapeutics.
  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]

  • Li, D., et al. (2018). How to Choose In Vitro Systems to Predict In Vivo Drug Clearance. Journal of Pharmaceutical Analysis. [Link]

  • BioIVT. Drug Metabolism Assays. [Link]

  • Di, L., & Kerns, E. H. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics. [Link]

  • Schoenmaker, L., et al. (2022). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of Controlled Release. [Link]

  • Duke University. (2021). Design of β-lactam Prodrugs to Selectively Suppress β-lactam Resistant, Pathogenic Bacteria in Microbial Mixtures. DukeSpace. [Link]

  • Mitchell, M. J., et al. (2023). Bridging the Gap: The Role of Advanced Formulation Strategies in the Clinical Translation of Nanoparticle-Based Drug Delivery Systems. Advanced Drug Delivery Reviews. [Link]

  • Bey, E., et al. (2011). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Molecules. [Link]

  • ResearchGate. 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. [Link]

  • Doyle, L. M., & Wang, M. Z. (2022). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Medicinal Research Reviews. [Link]

  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Namazi, H., & Kanani, A. (2007). Synthesis of New Prodrugs Based on β-CD as the Natural Compounds Containing β-lactam Antibiotics. Journal of Bioactive and Compatible Polymers. [Link]

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • Al-Zahabi, F., & Al-Ghanim, A. (2021). Antibacterial Prodrugs to Overcome Bacterial Resistance. Molecules. [Link]

  • Separation Science. (2023). Analytical Techniques In Stability Testing. [Link]

  • Helda - University of Helsinki. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones. [Link]

  • PubMed. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. [Link]

  • Sci-Hub. (2001). Synthesis of 4‐hydroxyquinolin‐2(1H)‐one analogues and 2‐substituted quinolone derivatives. [Link]

  • ResearchGate. (2022). Analytical Techniques for the Assessment of Drug Stability. [Link]

  • van de Merbel, N. C. (2012). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • Kelemen, H., et al. (2016). Prodrug Strategy in Drug Development. Acta Medica Marisiensis. [Link]

  • Anapharm. (2021). Considerations to properly assess drug stability within biological samples. [Link]

  • ResearchGate. Quinoline and quinolinone derivatives with multi-target activity. [Link]

  • Martínez-Pérez, C., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants. [Link]

  • ResearchGate. (2001). Synthesis of 4-Hydroxyquinolin-2(1H)-one Analogues and 2-Substituted Quinolone Derivatives. [Link]

  • ResearchGate. (2023). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. [Link]

  • eCampusOntario Pressbooks. Drug Modifications to Improve Stability. [Link]

  • National Institutes of Health. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]

  • National Institutes of Health. (2011). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. [Link]

  • National Institutes of Health. 4-Ethylquinoline | C11H11N | CID 87900. PubChem. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]

  • MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • Preprints.org. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. [Link]

  • National Institutes of Health. (2017). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. [Link]

  • National Institutes of Health. 4-Hydroxyquinoline | C9H7NO | CID 69141. PubChem. [Link]

  • National Institutes of Health. 2-Heptyl-4-hydroxyquinoline | C16H21NO | CID 164974. PubChem. [Link]

  • National Institutes of Health. 4-Methylquinoline | C10H9N | CID 10285. PubChem. [Link]

Sources

Technical Support Center: Investigating Bacterial Resistance to 4-Ethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 4-ethylquinolin-2(1H)-one, a synthetic heterocyclic compound belonging to the quinolone class of antimicrobials. Quinolones are a critical group of antibiotics that function by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for managing DNA topology during replication and transcription, and their inhibition leads to fragmentation of the bacterial chromosome and subsequent cell death.[1][4] As with all antimicrobials, the emergence of bacterial resistance is a significant challenge to the clinical utility of quinolones.[1][4]

This guide is designed for researchers, scientists, and drug development professionals investigating bacterial interactions with this compound. While specific resistance studies on this particular molecule are emerging, its structural classification as a quinolone allows us to predict and investigate resistance using well-established principles. The primary mechanisms of quinolone resistance are multifactorial and complex, often involving a combination of factors.[1][5] This document provides a structured approach, from initial troubleshooting to detailed mechanistic workflows, to help you effectively identify and characterize resistance in your experiments.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common issues encountered during preliminary experiments.

Q1: My bacterial culture shows a higher Minimum Inhibitory Concentration (MIC) for this compound than I expected. What are the likely causes?

An elevated MIC is the primary indicator of resistance. Based on established quinolone resistance mechanisms, this can be attributed to one or a combination of three core phenomena:[1][6]

  • Alteration of the Drug Target: The most common cause of high-level resistance is mutations in the genes encoding the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[1][5][6] These mutations, typically occurring in a specific region known as the Quinolone-Resistance Determining Region (QRDR), can reduce the binding affinity of the compound to its target enzymes.[1][6]

  • Reduced Intracellular Drug Concentration: The bacterium may be limiting the amount of this compound that reaches the target enzymes. This is achieved through two main strategies:

    • Active Efflux: Overexpression of multidrug efflux pumps that actively transport the compound out of the cell.[5][7]

    • Decreased Permeability: In Gram-negative bacteria, mutations can alter or reduce the expression of outer membrane porin proteins (e.g., OmpF), hindering the passive diffusion of the compound into the cell.[5]

  • Plasmid-Mediated Resistance: The bacteria may have acquired mobile genetic elements (plasmids) that carry resistance genes.[6] These can encode for Qnr proteins that protect the target enzymes, drug-modifying enzymes, or additional efflux pumps.[1][6]

Q2: How can I quickly differentiate between target-site mutation and efflux pump-mediated resistance?

A classic and effective method is to repeat the MIC assay in the presence of an efflux pump inhibitor (EPI). EPIs are compounds that block the activity of efflux pumps.

  • If the resistance is primarily due to efflux pumps: You will observe a significant reduction (typically a 4-fold or greater decrease) in the MIC when the EPI is added, as the inhibitor allows this compound to accumulate inside the cell.

  • If the resistance is due to target-site mutations: The MIC will remain largely unchanged in the presence of an EPI, as the target enzyme itself is altered and less susceptible to the drug, regardless of its intracellular concentration.

Commonly used broad-spectrum EPIs include Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and Phe-Arg β-naphthylamide (PAβN). Note that these can have some toxicity to the bacteria, so proper controls are essential.

Q3: My initial screen suggests a target-site mutation. Which genes should I sequence?

For quinolone-class compounds, you should prioritize sequencing the QRDRs of the following genes:

  • For Gram-negative bacteria (e.g., E. coli, P. aeruginosa): gyrA is the primary target. Mutations in parC are often the next step in developing higher-level resistance.[5]

  • For Gram-positive bacteria (e.g., S. aureus, S. pneumoniae): parC (or its homolog) is often the primary target, followed by gyrA.[5][6]

Mutations in gyrB and parE are less common but can also contribute to resistance.[1][6]

Section 2: Core Mechanistic Investigation Workflows

Once initial troubleshooting points to a likely mechanism, the following detailed workflows can be used for confirmation and in-depth characterization.

Workflow 1: Identification of Target-Site Mutations

This workflow details the process of identifying specific mutations in the QRDRs of target genes.

start Resistant Isolate Identified (High MIC) genomic_dna Extract Genomic DNA start->genomic_dna pcr PCR Amplify QRDRs (gyrA, parC, etc.) genomic_dna->pcr gel Agarose Gel Electrophoresis (Verify PCR Product Size) pcr->gel sequencing Sanger Sequence PCR Products gel->sequencing Correct Size analysis Sequence Analysis: Align with Wild-Type Reference sequencing->analysis mutation Identify Specific Nucleotide/Amino Acid Changes analysis->mutation end Resistance Mechanism Confirmed mutation->end

Caption: Workflow for identifying resistance-conferring mutations.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both your resistant bacterial strain and a susceptible (wild-type) control strain using a standard commercial kit.

  • Primer Design: Design PCR primers that flank the QRDR of your target gene (e.g., gyrA). Ensure primers are specific to your bacterial species.

  • PCR Amplification:

    • Set up a standard PCR reaction containing genomic DNA, your designed primers, Taq polymerase, dNTPs, and PCR buffer.

    • Use a thermal cycler with an appropriate annealing temperature for your primers. A typical cycle is: 95°C for 5 min, followed by 30 cycles of (95°C for 30s, 55-65°C for 30s, 72°C for 1 min), and a final extension at 72°C for 5 min.

  • Verification: Run the PCR product on a 1% agarose gel to confirm that you have a single band of the expected size.

  • Sequencing: Purify the PCR product and send it for Sanger sequencing using both the forward and reverse primers.

  • Data Analysis: Align the sequencing results from the resistant isolate against the sequence from the susceptible control. Identify any nucleotide changes and translate them to determine the resulting amino acid substitutions.

Problem Potential Cause Recommended Solution
No PCR product Incorrect annealing temperature.Optimize the annealing temperature using a gradient PCR.
Poor DNA quality.Re-extract genomic DNA, ensuring high purity.
Multiple PCR bands Non-specific primer binding.Increase annealing temperature; redesign primers for higher specificity.
Poor sequence quality Contaminated PCR product.Gel-purify the PCR band before sending for sequencing.
Insufficient DNA template.Increase the amount of PCR product used for the sequencing reaction.
Workflow 2: Assessment of Efflux Pump Activity

This workflow uses an EPI to quantify the contribution of efflux pumps to the observed resistance phenotype.

cluster_0 Condition 1: Baseline cluster_1 Condition 2: EPI mic1 Determine MIC of This compound compare Compare MIC Values mic1->compare mic2 Determine MIC of This compound + sub-inhibitory EPI mic2->compare conclusion1 MIC Fold-Change ≥ 4 Efflux is a major factor compare->conclusion1 Significant Decrease conclusion2 MIC Fold-Change < 4 Efflux is a minor/no factor compare->conclusion2 No Significant Change

Sources

Validation & Comparative

A Comparative Study: 4-Ethylquinolin-2(1H)-one and Other Quinolone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinolone scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of derivatives with diverse and potent biological activities. From the pioneering antibacterial agent nalidixic acid to the broad-spectrum efficacy of fluoroquinolones like ciprofloxacin, this heterocyclic system has been a fertile ground for the development of therapeutics. Within this extensive family, quinolin-2(1H)-one derivatives, and specifically those substituted at the 4-position, represent a class of compounds with burgeoning interest for their potential in antimicrobial, anticancer, and anti-inflammatory applications. This guide provides a comparative analysis of 4-ethylquinolin-2(1H)-one and its congeners against established quinolone derivatives, offering insights into their structure-activity relationships, mechanisms of action, and potential therapeutic utility.

The Quinolone Universe: A Structural Overview

Quinolones are bicyclic aromatic compounds containing a nitrogen atom in the heterocyclic ring. Their derivatives are broadly classified based on the position of the carbonyl group and the nature of substituents. The two primary scaffolds are the 4-quinolone and the 2-quinolone (or quinolin-2(1H)-one) cores.

While the 4-quinolone structure, particularly with a fluorine atom at the C-6 position (fluoroquinolones), has been extensively developed for its antibacterial properties, the quinolin-2(1H)-one scaffold has emerged as a versatile platform for a wider range of biological activities. The substituent at the 4-position of the quinolin-2(1H)-one ring plays a crucial role in modulating the compound's pharmacological profile.

Synthesis of the Quinolone Core

The synthesis of the quinolone scaffold is a well-established area of organic chemistry, with several named reactions providing access to these heterocyclic systems.

Synthesis of 4-Substituted Quinolin-2(1H)-ones

A common and versatile method for the synthesis of 4-substituted quinolin-2(1H)-ones is the Conrad-Limpach reaction. This involves the condensation of an aniline with a β-ketoester. The initial anilinoacrylate intermediate can be cyclized under thermal conditions to afford the corresponding 4-hydroxyquinolin-2(1H)-one. Subsequent alkylation or other modifications at the 4-position can then be performed.

Another approach involves the cyclization of N-phenylcinnamamides. For the synthesis of this compound, one could envision a pathway starting from an appropriately substituted aniline and an ethyl-containing β-dicarbonyl compound, followed by cyclization and subsequent modifications.[1]

Synthesis of Comparator Quinolones

Nalidixic Acid: The synthesis of nalidixic acid, a 1,8-naphthyridine derivative, typically starts from 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate.[2] The resulting intermediate undergoes thermal cyclization, followed by hydrolysis and N-alkylation with ethyl iodide.[2][3]

Ciprofloxacin: The synthesis of ciprofloxacin, a fluoroquinolone, is more complex. A common route involves the reaction of a substituted 3-chloro-4-fluoroaniline with diethyl malonate, followed by a series of reactions including cyclization, esterification, and finally, the introduction of the piperazine ring at the C-7 position.[4][5][6][7][8]

Comparative Biological Activity

A direct comparison of the biological activity of this compound with established quinolones is hampered by the limited publicly available experimental data for this specific compound. However, by examining the broader class of 4-substituted quinolin-2(1H)-ones, we can infer potential activities and draw meaningful comparisons with well-characterized quinolones like nalidixic acid and ciprofloxacin.

Antimicrobial Activity

Quinolones traditionally exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[9]

Nalidixic Acid: As the first-generation quinolone, nalidixic acid has a relatively narrow spectrum of activity, primarily against Gram-negative bacteria such as E. coli, Proteus, and Klebsiella species.[10] It is generally less effective against Gram-positive bacteria and is susceptible to the development of bacterial resistance.[11][12][13]

Ciprofloxacin: Ciprofloxacin is a second-generation fluoroquinolone with a broad spectrum of activity against both Gram-negative and Gram-positive bacteria.[9] Its potency is significantly greater than that of nalidixic acid, and it is effective against a wider range of pathogens, including Pseudomonas aeruginosa.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)

Compound/ClassEscherichia coliStaphylococcus aureusPseudomonas aeruginosa
4-Substituted Quinolin-2(1H)-ones Data not available for 4-ethyl derivative. Varies with substitution.Data not available for 4-ethyl derivative. Varies with substitution.Data not available for 4-ethyl derivative. Varies with substitution.
Nalidixic Acid 4 - 150[14]Resistant[10]Resistant[10]
Ciprofloxacin 0.004 - 20.12 - 40.25 - 8

Note: MIC values can vary depending on the specific strain and testing methodology.

Anticancer Activity

The anticancer potential of quinolone derivatives is an area of active research. Their mechanism of action in cancer cells is often multifactorial, involving the inhibition of topoisomerase II, induction of apoptosis, and modulation of various signaling pathways.[15]

4-Substituted Quinolin-2(1H)-ones: A growing body of evidence suggests that 4-substituted quinolin-2(1H)-ones possess significant anticancer properties.[16] The introduction of various aryl and heteroaryl groups at the 4-position has led to the discovery of compounds with potent cytotoxic activity against a range of cancer cell lines.[16][17][18] For example, certain 4-aminoquinoline derivatives have shown promising results in breast cancer cell lines.[18] The ethyl group in this compound could potentially contribute to hydrophobic interactions within the binding pockets of target proteins, a factor that could be explored in future anticancer drug design.

Nalidixic Acid: While primarily known for its antibacterial properties, some studies have investigated the cytotoxic effects of nalidixic acid and its derivatives against cancer cells. Lanthanide complexes of nalidixic acid have shown good activity against human colon cancer cell lines.[19]

Ciprofloxacin: Ciprofloxacin has been shown to exhibit cytotoxic and apoptotic effects against various cancer cell lines, including glioblastoma, lung adenocarcinoma, and ovarian cancer.[20][21][22] Its anticancer activity is often observed at concentrations higher than those used for antibacterial therapy.

Table 2: Comparative Anticancer Activity (IC50, µM)

Compound/ClassA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)
4-Substituted Quinolin-2(1H)-ones Varies significantly with substitution.[16]Varies significantly with substitution.[17]Varies significantly with substitution.
Nalidixic Acid >200 (as lanthanide complex)[19]>200 (as lanthanide complex)[19]38.55 (as lanthanide complex)[19]
Ciprofloxacin 33 - 133.3[20][22]2.9 (as derivative)[15]0.87 (as derivative)[15]

Note: IC50 values are highly dependent on the specific derivative, cell line, and experimental conditions.

Anti-inflammatory Activity

The immunomodulatory and anti-inflammatory properties of quinolones are increasingly being recognized.

4-Substituted Quinolin-2(1H)-ones: The anti-inflammatory potential of this class of compounds is an emerging area of research. The structural similarity of the quinolin-2(1H)-one scaffold to other anti-inflammatory agents suggests that derivatives with appropriate substitutions at the 4-position could exhibit inhibitory activity against key inflammatory mediators.

Nalidixic Acid: There is limited evidence for significant anti-inflammatory activity of nalidixic acid.

Ciprofloxacin: Ciprofloxacin has been shown to possess anti-inflammatory effects independent of its antibacterial activity.[23][24][25][26] It can modulate the production of pro-inflammatory cytokines such as IL-1β, IL-8, and TNF-α.[24]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinolone derivatives is intricately linked to their chemical structure.

4-Substituted Quinolin-2(1H)-ones:

  • Position 4: The nature of the substituent at this position is a key determinant of biological activity. Small alkyl groups like ethyl may influence lipophilicity and binding interactions. Larger aromatic or heterocyclic groups can introduce additional binding motifs, potentially enhancing anticancer or antimicrobial potency.[27][28]

  • Other Positions: Substitutions at other positions on the quinolin-2(1H)-one ring, such as the N-1 and C-3 positions, can also significantly impact activity. For example, N-methylation and the presence of an aryl group at C-3 have been associated with potent anticancer effects.[16]

4-Quinolones (Nalidixic Acid and Ciprofloxacin):

  • N-1 Position: The substituent at the N-1 position is crucial for antibacterial activity. The ethyl group in nalidixic acid and the cyclopropyl group in ciprofloxacin are key for their interaction with DNA gyrase.[29]

  • C-3 Position: The carboxylic acid group at C-3 is essential for the antibacterial activity of most 4-quinolones.

  • C-6 Position: The fluorine atom at C-6 in fluoroquinolones like ciprofloxacin dramatically increases their potency and broadens their spectrum of activity.[29]

  • C-7 Position: The piperazine ring at the C-7 position of ciprofloxacin contributes to its enhanced activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[29]

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

Quinolone Scaffolds

G cluster_quinolones Quinolone Core Structures cluster_derivatives Representative Derivatives node_4q 4-Quinolone node_nalidixic Nalidixic Acid node_4q->node_nalidixic e.g. node_cipro Ciprofloxacin node_4q->node_cipro e.g. node_2q Quinolin-2(1H)-one node_4ethyl This compound node_2q->node_4ethyl e.g.

Caption: Basic structures of 4-quinolone and quinolin-2(1H)-one scaffolds and their representative derivatives.

General Mechanism of Action for Antibacterial Quinolones

G quinolone Quinolone Antibiotic enzyme_complex DNA Gyrase / Topoisomerase IV quinolone->enzyme_complex Inhibits dna Bacterial DNA enzyme_complex->dna Acts on replication DNA Replication & Repair dna->replication Required for cell_death Bacterial Cell Death replication->cell_death Inhibition leads to

Caption: Simplified workflow of the mechanism of action for antibacterial quinolones.

Conclusion and Future Directions

The quinolone scaffold, in its various forms, continues to be a remarkably fruitful source of new therapeutic agents. While this compound itself remains a molecule with underexplored biological potential due to a lack of extensive published data, the broader class of 4-substituted quinolin-2(1H)-ones demonstrates significant promise in the realms of antimicrobial and anticancer research.

Future investigations should focus on the systematic synthesis and biological evaluation of a series of 4-alkyl and 4-aryl quinolin-2(1H)-one derivatives to elucidate clear structure-activity relationships. Direct comparative studies of these novel compounds against established drugs like ciprofloxacin and nalidixic acid, using standardized experimental protocols, will be crucial in identifying lead candidates with improved efficacy, selectivity, and safety profiles. The versatility of the quinolin-2(1H)-one scaffold suggests that with further exploration, it may yet yield the next generation of powerful therapeutic agents.

References

  • Virginia Commonwealth University. Ciprofloxacin Synthesis. [Link]

  • Der Pharma Chemica. Ciprofloxacin: A Two Step Process. [Link]

  • Tosso, N. P., et al. (2019). A Consolidated and Continuous Synthesis of Ciprofloxacin from a Vinylogous Cyclopropyl Amide. The Journal of Organic Chemistry, 84(6), 3370–3376. [Link]

  • Jung, J. C., et al. (2003). Synthesis and Biological Properties of 4-Substituted Quinolin-2(1H)-one Analogues. Bulletin of the Korean Chemical Society, 24(7), 988-992.
  • MDPI. 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. [Link]

  • Jampilek, J., et al. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 14(3), 1145–1159. [Link]

  • Dalhoff, A., & Stübner, D. (2008). Anti-inflammatory effects of ciprofloxacin in S. aureus Newman induced nasal inflammation in vitro. Journal of Inflammation, 5, 11. [Link]

  • Research and Reviews. SYNTHESIS OF SOME NEWER NALIDIXIC ACID DERIVATIVES AS POTENT ANTIMICROBIAL AGENTS. [Link]

  • Kumar, A., et al. (2010). Synthesis and evaluation of new quinazolone derivatives of nalidixic acid as potential antibacterial and antifungal agents. Bioorganic & Medicinal Chemistry Letters, 20(1), 356-359. [Link]

  • Reifen, R., et al. (2003). Immunomodulatory effects of ciprofloxacin in TNBS-induced colitis in mice. Journal of Gastroenterology, 38(7), 643-649. [Link]

  • Indian Streams Research Journal. DEVELOPMENT OF NOVEL NALIDIXIC ACID-BASED COMPOUNDS: SYNTHESIS AND BIOLOGICAL EVALUATION. [Link]

  • Al-Ostath, A., et al. (2025). From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. Pharmaceuticals, 18(1), 72. [Link]

  • El-Sayed, M. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(3), 443-450. [Link]

  • Patel, S. V., et al. (2014). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents. Der Pharma Chemica, 6(5), 111-117. [Link]

  • ResearchGate. Synthesis of 4-hydroxy-N-substituted-quinolin-2(1H)-ones 3a–c. [Link]

  • Popiołek, Ł., et al. (2025). Synthesis and in vitro Antimicrobial Activity of Nalidixic Acid Hydrazones. Letters in Drug Design & Discovery, 22(1). [Link]

  • Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. [Link]

  • Zanjani, T. M., et al. (2017). Evaluation of the Cytotoxic Effects of Ciprofloxacin on Human Glioblastoma A-172 Cell Line. Middle East Journal of Cancer, 8(2), 91-97. [Link]

  • ResearchGate. The influence of ciprofloxacin on viability of A549, HepG2, A375.S2, B16 and C6 cell lines in vitro. [Link]

  • Middle East Journal of Cancer. Evaluation of the Cytotoxic Effects of Ciprofloxacin on Human Glioblastoma A-172 Cell Line. [Link]

  • ResearchGate. Anti-inflammatory effects of ciprofloxacin in S. aureus Newman induced nasal inflammation in vitro. [Link]

  • World News of Natural Sciences. Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. [Link]

  • Gouveia, L. F., et al. (2022). A Study on Repositioning Nalidixic Acid via Lanthanide Complexation: Synthesis, Characterization, Cytotoxicity and DNA/Protein Binding Studies. Molecules, 27(16), 5275. [Link]

  • Molecules. Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity. [Link]

  • Szymański, P., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • Crumplin, G. C., & Smith, J. T. (1975). Nalidixic acid: an antibacterial paradox. Antimicrobial Agents and Chemotherapy, 8(3), 251–261. [Link]

  • El-Sayed, W. M., et al. (2023). In Vitro Anticancer Activity of Novel Ciprofloxacin Mannich Base in Lung Adenocarcinoma and High-Grade Serous Ovarian Cancer Cell Lines via Attenuating MAPK Signaling Pathway. Molecules, 28(3), 1137. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules, 28(17), 6296. [Link]

  • George, L., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(53), 31951-31971. [Link]

  • Strekowski, L., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters, 9(13), 1819-1824. [Link]

  • Crumplin, G. C., & Smith, J. T. (1975). Nalidixic Acid: an Antibacterial Paradox. Antimicrobial Agents and Chemotherapy, 8(3), 251-261. [Link]

  • Der Pharma Chemica. Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-=one derivatives as anti-cancer agents. [Link]

  • ResearchGate. Synthesis and antimicrobial activity of 4-hydroxy-1-methyl/phenyl-3- substituted quinolin-2-(1H)-ones. [Link]

  • Wikipedia. Nalidixic acid. [Link]

  • ResearchGate. Negative effect of non-steroidal anti-inflammatory drugs on the antibacterial activity of ciprofloxacin - an in vitro study. [Link]

  • ResearchGate. SYNTHESIS OF 7-SUBSTITUTED-4-HYDROXYQUINOLIN-2(1H)-ONE FOR ANTI- BACTERIAL AND ANTI-FUNGAL ACTIVITY. [Link]

  • ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a. [Link]

  • FDA. CIPRO (ciprofloxacin hydrochloride). [Link]

  • Khan, A. U., et al. (2021). Subinhibitory concentrations of nalidixic acid alter bacterial physiology and induce anthropogenic resistance in a commensal strain of Escherichia coli in vitro. Journal of Applied Microbiology, 131(4), 1735–1746. [Link]

  • The Journal of Infection in Developing Countries. Mutual antimicrobial effect of hibiscus acid and nalidixic acid against multidrug-resistant foodborne bacteria. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. [Link]

  • ResearchGate. Cytotoxicity (IC50) of tested compounds on different cell lines. [Link]

  • Singh, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 40(18), 8143–8173. [Link]

Sources

Validating the Anticancer Mechanism of 4-Ethylquinolin-2(1H)-one: A Comparative Guide to Elucidating Dual Hsp90 and Microtubule Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Quinolinone Scaffold

The quinolinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] 4-Ethylquinolin-2(1H)-one has emerged as a promising candidate, with preliminary data suggesting a dual mechanism of action that targets two critical pillars of cancer cell survival: the molecular chaperone Heat Shock Protein 90 (Hsp90) and the structural dynamics of microtubules.[3] This guide provides a comprehensive framework for the experimental validation of this proposed dual mechanism, offering a comparative analysis with established inhibitors and detailing the requisite protocols to rigorously interrogate its anticancer activity.

As a Senior Application Scientist, the following guide is structured not as a rigid template, but as a logical workflow for discovery and validation, emphasizing the causality behind experimental choices and ensuring each step contributes to a self-validating dataset.

The Dual-Target Hypothesis: A Synergistic Approach to Cancer Therapy

The proposed anticancer mechanism of this compound lies in its potential to simultaneously disrupt two distinct, yet complementary, cellular processes essential for malignancy.

  • Hsp90 Inhibition: Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of a multitude of "client" proteins, many of which are oncoproteins that drive cancer progression.[4] By inhibiting Hsp90, this compound is hypothesized to lead to the degradation of these client proteins, thereby crippling multiple oncogenic signaling pathways at once.[5]

  • Microtubule Disruption: Microtubules are dynamic polymers crucial for the formation of the mitotic spindle during cell division.[6][] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death, a clinically validated anticancer strategy.[8] It is proposed that this compound interferes with tubulin polymerization, a mechanism shared by other quinolinone derivatives.[9][10]

This dual-targeting approach holds the promise of a synergistic anticancer effect, potentially overcoming the resistance mechanisms that can develop against single-target agents.

Comparative Framework: Benchmarking Against Established Inhibitors

To provide context and a rigorous baseline for the validation of this compound's activity, this guide will utilize the following well-characterized inhibitors as comparators:

TargetComparator CompoundMechanism of Action
Hsp90 17-AAG (Tanespimycin) Binds to the N-terminal ATP pocket of Hsp90, inhibiting its ATPase activity and leading to client protein degradation.[5][11]
Pimitespib (TAS-116) A highly specific, orally bioavailable Hsp90α/β inhibitor that binds to the ATP pocket.[12][13]
Microtubules Paclitaxel A microtubule-stabilizing agent that binds to the β-tubulin subunit, preventing depolymerization and leading to mitotic arrest.[6][14]
Colchicine A microtubule-destabilizing agent that binds to the colchicine-binding site on β-tubulin, inhibiting polymerization.[15][16]

Experimental Validation Workflow

The following sections outline a step-by-step experimental workflow to validate the proposed dual mechanism of action of this compound.

Part 1: Validating Hsp90 Inhibition

The central tenet of Hsp90 inhibition is the subsequent degradation of its client proteins. A Western blot analysis is the gold-standard method to assess this.

  • Cell Culture and Treatment: Culture a panel of cancer cell lines (e.g., breast cancer: MCF-7, MDA-MB-231; prostate cancer: PC-3) and treat with a dose-range of this compound, 17-AAG, and Pimitespib for 24-48 hours. Include a vehicle-treated control.

  • Lysate Preparation: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against key Hsp90 client proteins (e.g., HER2, AKT, C-RAF, CDK4) and a loading control (e.g., β-actin or GAPDH). Also, probe for Hsp70, which is typically upregulated upon Hsp90 inhibition as part of the heat shock response.[17]

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for chemiluminescent detection.

CompoundConcentration (µM)HER2 Levels (% of Control)AKT Levels (% of Control)C-RAF Levels (% of Control)Hsp70 Levels (% of Control)
This compound 1
5
10
17-AAG 0.5
1
Pimitespib 0.5
1

Hypothetical data to be populated with experimental results.

A dose-dependent decrease in the levels of HER2, AKT, and C-RAF, coupled with an increase in Hsp70 expression, would provide strong evidence for Hsp90 inhibition by this compound, comparable to the effects of 17-AAG and Pimitespib.

Hsp90_Inhibition_Pathway cluster_Inhibitors Hsp90 Inhibitors cluster_Hsp90 Chaperone Machinery cluster_Clients Oncogenic Client Proteins cluster_Degradation Cellular Response This compound This compound Hsp90 Hsp90 This compound->Hsp90 inhibit 17-AAG 17-AAG 17-AAG->Hsp90 inhibit Pimitespib Pimitespib Pimitespib->Hsp90 inhibit HER2 HER2 Hsp90->HER2 stabilizes AKT AKT Hsp90->AKT stabilizes C-RAF C-RAF Hsp90->C-RAF stabilizes Proteasomal_Degradation Proteasomal Degradation HER2->Proteasomal_Degradation AKT->Proteasomal_Degradation C-RAF->Proteasomal_Degradation Apoptosis Apoptosis Proteasomal_Degradation->Apoptosis

Caption: Hsp90 inhibition leads to client protein degradation and apoptosis.

Part 2: Validating Microtubule Disruption

The effect of a compound on microtubule dynamics can be directly assessed using an in vitro tubulin polymerization assay.

  • Reagents: Purified tubulin (>99%), GTP, and a fluorescence-based tubulin polymerization assay kit.

  • Assay Setup: In a 96-well plate, prepare reaction mixtures containing tubulin in a polymerization buffer. Add serial dilutions of this compound, paclitaxel (stabilizer control), and colchicine (destabilizer control). Include a vehicle control.

  • Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the fluorescence intensity over time using a plate reader. The fluorescence is proportional to the amount of polymerized tubulin.

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the rate of polymerization and the maximum polymer mass.

CompoundConcentration (µM)Rate of Polymerization (RFU/min)Maximum Polymer Mass (% of Control)
This compound 1
10
50
Paclitaxel 1
10
Colchicine 1
10

Hypothetical data to be populated with experimental results.

If this compound acts as a microtubule destabilizer, a dose-dependent decrease in the rate and extent of tubulin polymerization is expected, similar to colchicine. Conversely, an increase would suggest a stabilizing effect like paclitaxel.

Tubulin_Polymerization_Workflow cluster_Preparation Assay Preparation cluster_Execution Assay Execution cluster_Analysis Data Analysis Tubulin Purified Tubulin + GTP Mix Mix Reagents Tubulin->Mix Compounds Test Compounds (4-EQ, Paclitaxel, Colchicine) Compounds->Mix Plate 96-well Plate Incubate Incubate at 37°C Plate->Incubate Mix->Plate Read Read Fluorescence Incubate->Read Plot Plot Polymerization Curves Read->Plot Calculate Calculate Rate & Max Polymer Mass Plot->Calculate

Caption: Workflow for the in vitro tubulin polymerization assay.

Part 3: Cellular Consequences of Dual-Target Inhibition

The ultimate validation of an anticancer mechanism lies in its cellular effects. Cell cycle analysis and apoptosis assays will reveal the downstream consequences of Hsp90 and microtubule inhibition.

  • Cell Treatment: Treat cancer cells with this compound and the comparator compounds for 24 hours.

  • Cell Fixation and Staining: Harvest the cells, fix them in cold 70% ethanol, and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

CompoundConcentration (µM)% Cells in G2/M Phase% Apoptotic Cells (Annexin V+)
Vehicle Control -
This compound 5
10
Paclitaxel 0.1
17-AAG 1

Hypothetical data to be populated with experimental results.

A significant increase in the percentage of cells arrested in the G2/M phase of the cell cycle would be consistent with microtubule disruption.[8] A corresponding increase in the apoptotic cell population would confirm that this mitotic arrest leads to cell death. The Hsp90 inhibition is also expected to contribute to apoptosis.[17][18] Comparing the magnitude of these effects with the single-target comparators will provide insight into the potential synergy of the dual-targeting mechanism.

Conclusion: A Pathway to Validated Anticancer Action

This guide provides a robust, scientifically-grounded framework for the validation of this compound's proposed dual anticancer mechanism. By systematically investigating its effects on Hsp90 client protein stability and microtubule dynamics, and benchmarking these against established inhibitors, researchers can build a comprehensive and defensible data package. The convergence of positive results from these orthogonal assays would provide compelling evidence for a novel dual-targeting anticancer agent, paving the way for further preclinical and clinical development.

References

  • Paclitaxel - Mechanism of Action. (2024). Dr.Oracle. [Link]

  • Interactions of colchicine with tubulin. (1991). PubMed. [Link]

  • Paclitaxel. (n.d.). Wikipedia. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PubMed. [Link]

  • How Paclitaxel Works. (2023). News-Medical.Net. [Link]

  • 17-AAG, an Hsp90 inhibitor, causes kinetochore defects: a novel mechanism by which 17-AAG inhibits cell proliferation. (2006). PubMed. [Link]

  • Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment. (2016). PubMed. [Link]

  • What is the mechanism of Paclitaxel? (2024). Patsnap Synapse. [Link]

  • Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. (2015). PubMed Central. [Link]

  • A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells. (2021). PubMed Central. [Link]

  • Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX. (2007). National Institutes of Health. [Link]

  • Molecular Features of the Interaction of Colchicine and Related Structures with Tubulin. (2014). American Chemical Society. [Link]

  • Discovery of Aminoquinolines as a New Class of Potent Inhibitors of Heat Shock Protein 90 (Hsp90): Synthesis, Biology and Molecular Modeling. (2010). PubMed Central. [Link]

  • Quinolin-6-Yloxyacetamides Are Microtubule Destabilizing Agents That Bind to the Colchicine Site of Tubulin. (2015). PubMed Central. [Link]

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (2021). MDPI. [Link]

  • Pimitespib for the treatment of advanced gastrointestinal stromal tumors and other tumors. (2023). PubMed. [Link]

  • Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. (2022). PubMed Central. [Link]

  • Pimitespib for the Treatment of Advanced Gastrointestinal Stromal tumors and Other Tumors. (2023). Taylor & Francis Online. [Link]

  • Pimitespib for the Treatment of Advanced Gastrointestinal Stromal tumors and Other Tumors. (2023). Europe PMC. [Link]

  • Discovery of quinolinediones exhibiting a heat shock response and angiogenesis inhibition. (2008). PubMed. [Link]

  • Discovery of Aminoquinolines as a New Class of Potent Inhibitors of Heat Shock Protein 90 (Hsp90): Synthesis, Biology, and Molecular Modeling. (2010). PubMed. [Link]

  • Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications. (2022). PubMed Central. [Link]

  • Recent Advances in Microtubule Targeting Agents for Cancer Therapy. (2022). MDPI. [Link]

  • Discovery of Novel Quinoline-Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. (2019). PubMed. [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). ResearchGate. [Link]

  • Effect of compound on tubulin polymerization. (n.d.). ResearchGate. [Link]

  • A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. (2014). PubMed Central. [Link]

  • Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. (2023). Bentham Science. [Link]

  • Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. (2020). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-anticancer-activity-evaluation-of-of-W%C4%99sierska-Chodkowska/361e687d6051770b8089457c6692a7e719601d3e]([Link] anticancer-activity-evaluation-of-of-W%C4%99sierska-Chodkowska/361e687d6051770b8089457c6692a7e719601d3e)

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). MDPI. [Link]

  • Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects. (2016). PubMed Central. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. [Link]

  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. (2022). National Institutes of Health. [Link]

  • Tubulin polymerization assay. Left panels: trends of tubulin... (n.d.). ResearchGate. [Link]

  • A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics. (2015). National Institutes of Health. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PubMed. [Link]

  • Advances in the clinical development of heat shock protein 90 (Hsp90) inhibitors in cancers. (2013). PubMed Central. [Link]

  • Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. (2020). PubMed Central. [Link]

  • Chemically Accessible Hsp90 Inhibitor That Does Not Induce a Heat Shock Response. (2014). National Institutes of Health. [Link]

  • Hsp90 Inhibition: Elimination of Shock and Stress. (2011). PubMed Central. [Link]

Sources

Comparative Analysis of the Antibacterial Spectrum of 4-Ethylquinolin-2(1H)-one: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless rise of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1] Quinoline derivatives have long been a cornerstone of antibacterial chemotherapy, with fluoroquinolones being a prominent class.[2] Within this broad chemical family, the quinolin-2(1H)-one scaffold has emerged as a promising nucleus for the design of new therapeutic agents, exhibiting a wide range of biological activities, including significant antibacterial and antifungal properties.[1][3] This guide presents a comprehensive framework for the comparative analysis of the antibacterial spectrum of a specific analogue, 4-ethylquinolin-2(1H)-one.

This document is intended for researchers, scientists, and drug development professionals. It provides a detailed, step-by-step experimental blueprint to rigorously evaluate the in vitro efficacy of this compound against a panel of clinically significant Gram-positive and Gram-negative bacteria. The proposed methodologies are grounded in established protocols to ensure data integrity and reproducibility. By situating the performance of this novel compound against current standard-of-care antibiotics, this guide aims to facilitate a robust assessment of its therapeutic potential.

Rationale for Investigation

While extensive research has been conducted on various substituted quinolin-2-ones, demonstrating their potential against multidrug-resistant strains, a specific and detailed antibacterial profile for the 4-ethyl derivative is not yet extensively documented in publicly available literature.[4][5][6] The structural simplicity of this compound, combined with the known antimicrobial propensity of the quinolone core, makes it a compelling candidate for investigation.[7] This analysis will serve to either establish its potential as a lead compound for further optimization or provide valuable structure-activity relationship (SAR) data for the broader quinolinone class.

Experimental Design: A Comparative Workflow

To ascertain the antibacterial spectrum of this compound, a multi-tiered approach is proposed. This involves a primary screening against a diverse panel of bacterial pathogens, followed by a quantitative determination of its potency. The performance of the test compound will be benchmarked against established antibiotics with distinct mechanisms of action and spectra of activity.

experimental_workflow Compound Synthesize & Purify This compound MIC_Determination Quantitative Analysis: Broth Microdilution (MIC) Compound->MIC_Determination Strains Procure & Culture Bacterial Strains Disk_Diffusion Primary Screening: Disk Diffusion Assay Strains->Disk_Diffusion Comparators Prepare Stock Solutions of Comparator Antibiotics Comparators->MIC_Determination Disk_Diffusion->MIC_Determination Data_Analysis Data Analysis & Comparison Disk_Diffusion->Data_Analysis MIC_Determination->Data_Analysis Spectrum_Profile Antibacterial Spectrum Profile Data_Analysis->Spectrum_Profile Comparative_Table Comparative Potency Table (MICs) Data_Analysis->Comparative_Table

Caption: High-level workflow for the antibacterial evaluation of this compound.

Part 1: Materials and Reagents

Test and Comparator Compounds
  • Test Compound: this compound (Synthesized and purity confirmed >95% by NMR and LC-MS).

  • Comparator Antibiotics:

    • Ciprofloxacin: A broad-spectrum fluoroquinolone effective against both Gram-positive and Gram-negative bacteria.[8]

    • Levofloxacin: Another broad-spectrum fluoroquinolone.[8]

    • Vancomycin: A glycopeptide antibiotic with activity primarily against Gram-positive bacteria, including MRSA.[9]

    • Daptomycin: A lipopeptide antibiotic with potent activity against Gram-positive bacteria.[8]

    • Gentamicin: An aminoglycoside with broad-spectrum activity, particularly against Gram-negative bacteria.[10]

Bacterial Strains

A curated panel of clinically relevant, quality-controlled bacterial strains is essential for this analysis.

Gram Classification Species Strain (Example) Clinical Relevance
Gram-Positive Staphylococcus aureusATCC 29213Common cause of skin infections, pneumonia, and bacteremia.[11]
Staphylococcus aureus (MRSA)ATCC 43300Methicillin-resistant strain, a significant public health threat.[12]
Enterococcus faecalisATCC 29212Frequent cause of urinary tract and nosocomial infections.[13]
Streptococcus pneumoniaeATCC 49619Leading cause of pneumonia, meningitis, and otitis media.[11]
Bacillus subtilisATCC 6633Spore-forming bacterium, often used as a Gram-positive model organism.[14]
Gram-Negative Escherichia coliATCC 25922A major cause of urinary tract infections, gastroenteritis, and sepsis.[15][16]
Pseudomonas aeruginosaATCC 27853Opportunistic pathogen causing severe hospital-acquired infections.[15][16]
Klebsiella pneumoniaeATCC 700603Causes pneumonia, bloodstream infections, and meningitis.[15]
Culture Media and Reagents
  • Mueller-Hinton Agar (MHA)

  • Mueller-Hinton Broth (MHB), Cation-Adjusted

  • Tryptic Soy Broth (TSB)

  • Dimethyl Sulfoxide (DMSO), sterile

  • 0.9% Saline, sterile

  • Resazurin sodium salt

  • Sterile paper disks (6 mm)

Part 2: Experimental Protocols

Protocol: Agar Disk Diffusion Assay (Qualitative Screening)

This method provides a preliminary assessment of the antibacterial activity of this compound.[8]

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Disk Application: Aseptically place sterile 6 mm paper disks onto the inoculated agar surface.

  • Compound Loading: Pipette a defined volume (e.g., 10 µL) of a high-concentration stock solution of this compound (e.g., 1 mg/mL in DMSO) onto a disk. Prepare disks with comparator antibiotics and a DMSO-only disk as a negative control.

  • Incubation: Incubate the plates at 35 ± 2 °C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters. The absence of a zone indicates resistance.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]

broth_microdilution Start Start with 2x Compound Concentration Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate with MHB Start->Serial_Dilution Final_Conc Achieve Final Test Concentrations (e.g., 256 µg/mL to 0.5 µg/mL) Serial_Dilution->Final_Conc Dilute_Inoculum Dilute Suspension and Add to wells (Final ~5x10^5 CFU/mL) Final_Conc->Dilute_Inoculum Inoculum Prepare 0.5 McFarland Bacterial Suspension Inoculum->Dilute_Inoculum Incubate Incubate at 35°C for 18-24 hours Dilute_Inoculum->Incubate Visual_Inspection Visually Inspect for Turbidity Incubate->Visual_Inspection Resazurin (Optional) Add Resazurin for Colorimetric Reading Visual_Inspection->Resazurin MIC_Value Determine MIC: Lowest concentration with no visible growth Visual_Inspection->MIC_Value Resazurin->MIC_Value

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Ethylquinolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-ethylquinolin-2(1H)-one analogs. By examining the impact of strategic substitutions at various positions of the quinolinone ring, we aim to elucidate the key structural features governing their biological activity and provide a framework for the rational design of novel therapeutic agents. This analysis is grounded in experimental data from seminal studies in the field, offering a clear comparison of analog performance.

The this compound Core: A Versatile Scaffold

The this compound core serves as a foundational structure for the development of potent and selective bioactive molecules. The ethyl group at the C4-position is a critical determinant of activity, and its interplay with substituents at other positions dictates the overall pharmacological profile. Our comparative analysis will focus on modifications at three key positions: the N1-position of the lactam ring, the C3-position, and various positions on the fused benzene ring (C6, C7, and C8).

Comparative Analysis of Anticancer Activity

Recent research has highlighted the potential of this compound derivatives as potent anticancer agents. A key study systematically explored the cytotoxic effects of a series of analogs against various cancer cell lines, providing valuable insights into their SAR.

Influence of Substituents at the N1-Position

The N1-position of the quinolinone ring is a prime site for modification to modulate pharmacokinetic and pharmacodynamic properties.

Key Findings:

  • Unsubstituted N1 (N-H): The parent scaffold with an unsubstituted N1-position often serves as a baseline for activity.

  • N1-Alkylation: Introduction of small alkyl groups, such as methyl or ethyl, at the N1-position has been shown to influence cytotoxic potency. For instance, N-ethyl derivatives have demonstrated significant activity against various cancer cell lines.[2]

Impact of Modifications at the C3-Position

The C3-position offers a strategic vector for introducing diverse functionalities to interact with biological targets.

Key Findings:

  • C3-Carbaldehyde: The introduction of a carbaldehyde group at the C3-position of the 1-ethyl-4-hydroxy-2-oxoquinoline scaffold has been a key step in the synthesis of various bioactive derivatives.[2]

  • Derivatization of C3-Carbaldehyde: Condensation of the C3-carbaldehyde with various nucleophiles, such as hydrazines and hydrazides, has yielded compounds with notable antimicrobial and antitumor activities. For example, hydrazone derivatives have shown promising activity against breast cancer (MCF-7) cell lines.[2]

Substituent Effects on the Benzene Ring (C6 and C7-Positions)

Modifications on the fused benzene ring can significantly impact the electronic properties and steric profile of the molecule, thereby influencing its biological activity.

Key Findings:

  • Electron-Withdrawing vs. Electron-Donating Groups: The nature of the substituent on the benzene ring plays a crucial role. While systematic studies on 4-ethyl analogs are limited, broader studies on quinolinones suggest that both electron-withdrawing and electron-donating groups can enhance activity depending on the specific biological target.[3][4]

  • Lipophilicity: The lipophilicity of substituents at the C6 and C7 positions can influence cell permeability and overall cytotoxic efficacy.[3]

Data Summary: Anticancer Activity

The following table summarizes the cytotoxic activity of representative this compound analogs against the MCF-7 breast cancer cell line.

Compound IDN1-SubstituentC3-SubstituentBenzene Ring SubstitutionIC50 (µM) against MCF-7Reference
2a Ethyl-CH=N-NH2UnsubstitutedMost Active[2]
8a EthylSee ReferenceUnsubstitutedMost Effective[2]

Note: "Most Active" and "Most Effective" are qualitative descriptions from the source. Specific IC50 values were not provided in the abstract.

Comparative Analysis of Antiviral Activity

The quinolinone scaffold has also been explored for its antiviral potential. While specific studies on this compound analogs are emerging, broader research on related quinolin-4-one derivatives provides valuable predictive insights.

Key Structural Features for Antiviral Potency

Key Findings:

  • N1-Substitution: A cyclopropyl group on the N1-position of the quinolin-4-one scaffold has been found to increase activity compared to an ethyl group in the context of antibacterial agents, a trend that may translate to antiviral activity.[5]

  • C3-Carboxylic Acid: The presence of a carboxylic acid at the C3-position is a common feature in many bioactive quinolones.

  • Fused Heterocycles: The fusion of other heterocyclic rings to the quinolinone core can lead to compounds with enhanced and specific antiviral activities.

The following diagram illustrates the general SAR trends observed for quinolinone derivatives, which can guide the design of novel this compound analogs with potential antiviral activity.

Caption: Key modification points on the this compound scaffold.

Experimental Protocols

To ensure the reproducibility and validation of the SAR findings, this section details the standard methodologies employed in the synthesis and biological evaluation of this compound analogs.

General Synthesis of this compound Analogs

The synthesis of this compound derivatives typically begins with the construction of the core quinolinone scaffold, followed by functionalization at the desired positions.

Step 1: Synthesis of the 4-Hydroxy-1-ethylquinolin-2(1H)-one Intermediate

  • Reaction: N-ethylaniline is reacted with diethyl malonate.

  • Cyclization: The resulting intermediate undergoes thermal cyclization to yield 4-hydroxy-1-ethylquinolin-2(1H)-one.

Step 2: Introduction of the C3-Carbaldehyde Group

  • Formylation: The 4-hydroxy-1-ethylquinolin-2(1H)-one intermediate is subjected to a Vilsmeier-Haack or Reimer-Tiemann reaction to introduce a carbaldehyde group at the C3-position.[2]

Step 3: Derivatization at the C3-Position

  • Condensation: The C3-carbaldehyde is reacted with various nucleophiles (e.g., hydrazines, hydroxylamines, semicarbazides) under appropriate conditions to yield the final target compounds.[2]

The following diagram outlines the general synthetic workflow.

Synthesis_Workflow Start N-Ethylaniline + Diethyl Malonate Intermediate1 4-Hydroxy-1-ethyl- quinolin-2(1H)-one Start->Intermediate1 Cyclization Intermediate2 1-Ethyl-4-hydroxy-2-oxo- quinoline-3-carbaldehyde Intermediate1->Intermediate2 Formylation Final Target this compound Analogs Intermediate2->Final Condensation

Caption: General synthetic route for this compound analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The SAR studies highlighted in this guide underscore the importance of substitutions at the N1, C3, and benzene ring positions in modulating cytotoxic activity. Future research should focus on a more systematic exploration of a wider range of substituents at these positions to develop a more comprehensive quantitative structure-activity relationship (QSAR) model. Furthermore, investigations into the specific molecular targets and mechanisms of action of the most potent analogs will be crucial for their advancement into preclinical and clinical development. The synthesis of libraries of this compound derivatives, guided by the principles outlined in this guide, holds significant promise for the discovery of next-generation therapeutics.

References

  • BenchChem. (2025). Comparative Analysis of 4-prop-2-enoxy-1H-quinolin-2-one Derivatives in Cancer Research.[1]

  • BenchChem. (2025). A Comparative Analysis of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one and Other Quinolinone Derivatives in Drug Discovery.[6]

  • Acar, C. E., et al. (2019). Structure-activity relationship of anticancer drug candidate quinones. PLoS One, 14(3), e0213023.[7]

  • Rojas, J., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(32), 14595-14609.[3]

  • Abdel-Wahab, B. F., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609.[8]

  • Jampilek, J., et al. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 14(3), 1134.[9]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. (2021). PubMed Central.[10]

  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.[11]

  • Song, H., et al. (2020). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. ACS Omega, 5(3), 1565-1575.[12]

  • Cao, R., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 477-488.[4]

  • Kos, J., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 107.[5]

  • Abdelgawad, M. A., et al. (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Molecules, 27(22), 7808.[13]

  • El-Naggar, A. M., et al. (2023). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry, 11, 1189684.[14]

  • Kulkarni, M. V., et al. (2008). Synthesis of some new N1-substituted 4-methyl quinolin-2-(1H)-ones. Indian Journal of Chemistry - Section B, 47B(11), 1745-1749.[15]

  • El-Gamal, M. I., et al. (2018). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. RSC Advances, 8(52), 29599-29622.[16]

  • Snehi, V., et al. (2023). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Journal of Emerging Technologies and Innovative Research, 6(1).[17]

  • Dessai, P. G., et al. (2022). A novel series of quinolin-2-(1H)-one analogues synthesis. ResearchGate.[18]

  • Youssef, A. M., et al. (2015). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Acta Chimica Slovenica, 62(3), 692-706.[2]

  • Varsha Snehi et.al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research, 8(1), 49-61.[19]

  • Farha, M. A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Medicinal Chemistry, 12(4), 524-546.[20]

Sources

A Comparative Analysis of 4-ethylquinolin-2(1H)-one's Biological Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cross-Validating Anticancer Potential

In the landscape of anticancer drug discovery, the quinolin-2(one) scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with significant biological activities.[1][2] Among its derivatives, 4-ethylquinolin-2(1H)-one has garnered interest for its potential cytotoxic and antiproliferative effects. This guide provides a comprehensive framework for the cross-validation of this compound's biological activity in different cancer cell lines, offering researchers, scientists, and drug development professionals a robust methodology for evaluating its therapeutic promise.

I. Introduction: The Rationale for Cross-Cell Line Validation

The heterogeneity of cancer necessitates the evaluation of novel therapeutic agents across a panel of diverse cancer cell lines. A compound exhibiting potent activity in one cell line may be less effective in another due to variations in genetic makeup, protein expression, and signaling pathways. Therefore, cross-validation is a critical step to ascertain the broader applicability and potential spectrum of activity of a drug candidate like this compound. This guide will detail the experimental workflows to assess its impact on cell viability, apoptosis, and cell cycle progression in a selection of clinically relevant cancer cell lines.

II. Experimental Design: A Multi-Faceted Approach

To obtain a comprehensive understanding of this compound's biological effects, a multi-pronged experimental approach is essential. This involves a combination of assays to measure cytotoxicity, induction of programmed cell death (apoptosis), and interference with the cell division cycle.

Experimental Workflow Diagram

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Select Diverse Cancer Cell Lines (e.g., MCF-7, A549, HeLa) B Treat cells with varying concentrations of this compound A->B C Perform MTT/XTT Assay (24, 48, 72 hours) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Based on IC50 F Cell Cycle Analysis (Propidium Iodide Staining) D->F Based on IC50 G Western Blot Analysis E->G F->G H Analyze Apoptosis & Cell Cycle Regulator Proteins G->H

Caption: A streamlined workflow for the comprehensive biological evaluation of this compound.

III. Methodologies: Detailed Protocols for Robust Data Generation

A. Cell Viability Assessment: MTT/XTT Assays

The initial screening of this compound's anticancer activity is typically performed using colorimetric assays that measure cell metabolic activity, which is an indicator of cell viability.[3] The MTT and XTT assays are widely used for this purpose.[3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, or the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to a water-soluble orange formazan.[3][5] The amount of formazan produced is directly proportional to the number of living cells.[4]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin.[6] Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

B. Apoptosis Detection: Annexin V/Propidium Iodide Staining

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V/Propidium Iodide (PI) assay is performed.[7]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[7]

Experimental Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Apoptosis Signaling Pathway

G This compound This compound Intrinsic Pathway Intrinsic Pathway This compound->Intrinsic Pathway Extrinsic Pathway Extrinsic Pathway This compound->Extrinsic Pathway Mitochondria Mitochondria Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Caspase-9 activation Caspase-9 activation Apaf-1->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Executioner Caspase Apoptosis Apoptosis Caspase-3 activation->Apoptosis Death Receptors Death Receptors Caspase-8 activation Caspase-8 activation Death Receptors->Caspase-8 activation Caspase-8 activation->Caspase-3 activation

Caption: Potential apoptotic pathways induced by this compound.

C. Cell Cycle Analysis: Propidium Iodide Staining

To investigate whether this compound affects cell cycle progression, flow cytometry analysis with propidium iodide staining is employed.[8][9][10]

Principle: Propidium iodide is a fluorescent molecule that binds stoichiometrically to DNA.[8][9] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with this compound at the IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[11][12]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[9][12]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

D. Protein Expression Analysis: Western Blotting

To delve deeper into the molecular mechanisms, Western blotting can be used to analyze the expression of key proteins involved in apoptosis and cell cycle regulation.[13][14]

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Experimental Protocol: Western Blotting

  • Protein Extraction: Lyse the treated and control cells and quantify the protein concentration.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, Cyclin B1, p21). Subsequently, incubate with a corresponding secondary antibody.[14]

  • Detection: Visualize the protein bands using a chemiluminescence or fluorescence detection system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression.

IV. Comparative Data Analysis and Interpretation

Table 1: Comparative IC50 Values (µM) of this compound

Cell Line24 hours48 hours72 hours
MCF-7 (Breast)
A549 (Lung)
HeLa (Cervical)
HepG2 (Liver)
HCT116 (Colon)

Table 2: Summary of Apoptotic and Cell Cycle Effects

Cell Line% Apoptotic Cells (at IC50)Cell Cycle Arrest PhaseKey Protein Changes (Western Blot)
MCF-7
A549
HeLa
HepG2
HCT116

Interpretation of Results:

  • Potency and Selectivity: A comparison of IC50 values across different cell lines will reveal the potency and potential selectivity of this compound. Lower IC50 values indicate higher potency.[15]

  • Mechanism of Action: Consistent induction of apoptosis and/or cell cycle arrest across multiple cell lines would suggest a common mechanism of action.[16] For instance, some quinoline derivatives have been shown to induce G2/M phase arrest and apoptosis.[16][17][18]

  • Molecular Targets: Changes in the expression of key regulatory proteins will provide insights into the molecular pathways affected by the compound. For example, an increase in the Bax/Bcl-2 ratio and cleaved Caspase-3 would confirm the induction of apoptosis.[19]

V. Conclusion and Future Directions

This guide outlines a systematic approach to cross-validate the biological activity of this compound in different cancer cell lines. By employing a combination of cytotoxicity, apoptosis, and cell cycle assays, researchers can build a comprehensive profile of the compound's anticancer potential. The findings from this comparative analysis will be crucial for identifying responsive cancer types and guiding further preclinical and clinical development of this promising quinolinone derivative. Future studies could explore its effects in 3D cell culture models or in vivo animal models to further validate its therapeutic efficacy.

References

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • Darzynkiewicz, Z., & Juan, G. (2001). DNA content measurement for DNA ploidy and cell cycle analysis. Current protocols in cytometry, Chapter 7, Unit 7.5.
  • Globe Thesis. Synthesis And Biological Activities Of Quinolin-2(1H)-One Derivatives. [Link]

  • MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

  • MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

  • National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. [Link]

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • ResearchGate. Synthesis and anticancer activity of novel 2-quinolone derivatives. [Link]

  • Sartorius. Incucyte® Apoptosis Assays for Live-Cell Analysis. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

Sources

A Comparative Guide to Validating the Target Engagement of 4-ethylquinolin-2(1H)-one in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of modern biophysical and biochemical techniques to validate and quantify the cellular target engagement of 4-ethylquinolin-2(1H)-one. As a member of the quinolinone chemical scaffold, this compound holds potential for diverse biological activities, yet its specific molecular targets within the cell are not definitively established. Validating that a compound physically interacts with its intended protein target inside a cell is a cornerstone of drug discovery and chemical biology.[1] It provides the essential mechanistic link between compound treatment and biological outcome, ensuring that downstream phenotypic effects are not misinterpreted.

This document moves beyond a simple listing of protocols. It is designed to guide researchers through the logical progression of experiments, from confirming initial biophysical interactions with a hypothesized target to performing broad selectivity profiling. We will dissect the causality behind experimental choices, compare the strengths and limitations of each approach, and provide actionable, field-tested protocols.

The Central Challenge: From Hypothesis to Confirmation

The quinolinone core is versatile. A close analog, 4-phenylquinolin-2(1H)-one, has been identified as a highly specific allosteric inhibitor of the Akt kinase by binding to its PH domain.[2] Other quinolinone derivatives have been associated with the inhibition of the MAP Kinase pathway, DNA gyrase, or tubulin polymerization.[3][4] This landscape presents two primary challenges for this compound:

  • Target Validation: Confirming if it engages a primary, hypothesized target (e.g., Akt).

  • Target Deconvolution: Identifying its full spectrum of targets (and off-targets) in an unbiased manner.

This guide is structured to address these challenges sequentially, comparing the premier technologies for each experimental question.

Comparison of Core Target Engagement Methodologies

We will evaluate three gold-standard methodologies, each suited to answer a different, critical question about the intracellular action of this compound.

Methodology Core Principle Primary Output Key Advantage Key Limitation
Cellular Thermal Shift Assay (CETSA) Ligand-induced protein thermal stabilization.[5]Target engagement confirmation (ΔTₘ); Isothermal dose-response (ITDRF).Label-free; works with endogenous proteins in any cell/tissue type.[6][7]Lower throughput; indirect measure of affinity; not suitable for all proteins.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-fused target and a fluorescent tracer.[8]Intracellular affinity (IC₅₀/Kᵢ); Target residence time.[9]Real-time, quantitative data from live cells; high-throughput compatible.[10]Requires genetic engineering (target fusion) and a specific fluorescent tracer.
Kinobeads (Chemical Proteomics) Competitive affinity purification-mass spectrometry (AP-MS).[11]Unbiased selectivity profile; Apparent dissociation constants (Kdapp) across the kinome.[12]Identifies on- and off-targets simultaneously in a native proteome context.[13]Primarily for ATP-competitive binders; misses low-expression or non-binding kinases.[13]

Part 1: Foundational Evidence with a Hypothesized Target (Akt)

The first and most crucial step is to obtain direct, biophysical evidence that this compound physically interacts with its hypothesized target, Akt, within the complex milieu of the cell.

A. Primary Approach: Cellular Thermal Shift Assay (CETSA)

CETSA is the ideal starting point because it is label-free and measures a universal consequence of ligand binding: a change in the target protein's thermal stability.[5][14] When a compound binds its target, the resulting complex is often more resistant to heat-induced unfolding and aggregation.[15] This allows us to detect engagement using the endogenous, untagged protein in its native environment.[7]

cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Detection & Analysis A 1. Culture cells to ~80% confluency B 2. Treat cells with this compound or Vehicle (DMSO) A->B C 3. Aliquot cell suspensions B->C D 4. Heat aliquots across a temperature gradient (e.g., 40-70°C) C->D E 5. Lyse cells (e.g., freeze-thaw) D->E F 6. Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins E->F G 7. Collect supernatant (soluble fraction) F->G H 8. Analyze soluble Akt levels (e.g., Western Blot, ELISA) G->H I 9. Plot % Soluble Akt vs. Temperature to generate melting curve H->I

Caption: Workflow for a CETSA experiment to detect target engagement.

1. Cell Preparation and Compound Treatment:

  • Culture a relevant cell line (e.g., LNCaP, which has high Akt activity) in appropriate media to ~80% confluency.
  • Harvest cells and resuspend in a serum-free medium or PBS containing protease inhibitors.
  • Divide the cell suspension into two main pools: Vehicle (e.g., 0.1% DMSO) and Treatment (e.g., 10 µM this compound). Incubate for 1 hour at 37°C. Rationale: This allows for cellular uptake and target binding.

2. Thermal Challenge:

  • Aliquot 50 µL of the vehicle- and compound-treated cell suspensions into separate PCR tubes for each temperature point.
  • Place the tubes in a thermal cycler with a temperature gradient program (e.g., 10 temperatures from 42°C to 69°C) for 3 minutes, followed by a 3-minute cooling step at 25°C. Rationale: The gradient identifies the specific melting temperature (Tₘ) of the target protein.

3. Lysis and Fractionation:

  • Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
  • To separate soluble from aggregated proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[7]

4. Detection and Analysis:

  • Carefully collect the supernatant, which contains the soluble protein fraction.
  • Determine the protein concentration of each sample using a BCA assay to ensure equal loading.
  • Analyze the amount of soluble Akt in each sample via Western blotting using a validated anti-Akt antibody. Use a loading control (e.g., GAPDH) to normalize the data.
  • Quantify the band intensities. For each treatment group, normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 42°C), which represents 100% soluble protein.
  • Plot the normalized soluble protein fraction against temperature. A shift in the melting curve (ΔTₘ) to a higher temperature in the compound-treated group indicates target engagement.[6]
B. Orthogonal Approach: Downstream Signaling Pathway Analysis

While CETSA confirms a direct biophysical interaction, it doesn't confirm functional modulation. Since Akt is a kinase, its engagement by an inhibitor should lead to a measurable decrease in the phosphorylation of its downstream substrates.[2] This provides critical, complementary evidence of functional target engagement.

RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (T308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) Downstream Downstream Targets (GSK-3β, FoxO1) Akt->Downstream Phosphorylates/ Inhibits Compound This compound Compound->Akt Inhibits (Hypothesized) Response Cell Survival & Proliferation Downstream->Response Promotes

Caption: Simplified PI3K/Akt signaling pathway showing key phosphorylation events.

  • Seed cells (e.g., LNCaP) in a 6-well plate and allow them to adhere overnight.

  • Starve cells in serum-free media for 4-6 hours to reduce basal Akt activity.

  • Pre-treat cells with increasing concentrations of this compound (e.g., 0.1 to 20 µM) or vehicle for 1-2 hours.

  • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Immediately lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

  • Quantify protein concentration, and analyze 20-30 µg of lysate per lane by SDS-PAGE and Western blot.

  • Probe blots with primary antibodies against Phospho-Akt (Ser473), total Akt, Phospho-GSK-3β, and a loading control (e.g., β-actin).

  • A dose-dependent decrease in the ratio of phosphorylated to total protein for Akt and its substrates confirms functional target engagement.

Part 2: Quantifying Intracellular Affinity and Residence Time

Once biophysical interaction is confirmed, the next logical step is to quantify its potency and durability inside living cells. The NanoBRET™ Target Engagement assay is the industry standard for this purpose.[8]

Primary Approach: NanoBRET™ Target Engagement Assay

This technology measures the binding of a test compound to a target protein by monitoring the disruption of energy transfer between a NanoLuc® luciferase fused to the target and a cell-permeable fluorescent tracer that also binds the target.[10][16] Compound binding to the NanoLuc®-target fusion displaces the tracer, causing a dose-dependent decrease in the BRET signal. This allows for a precise calculation of intracellular affinity.[9]

cluster_1 Compound Present A Target Protein NL NanoLuc® Tracer_A Fluorescent Tracer NL->Tracer_A BRET Signal (High) B Target Protein NL2 NanoLuc® Compound Compound Tracer_B Fluorescent Tracer Compound->Tracer_B No BRET (Signal Low)

Caption: Principle of the NanoBRET™ Target Engagement Assay.

1. Cell and Reagent Preparation:

  • Transiently transfect HEK293 cells with a plasmid encoding for a full-length Akt1-NanoLuc® fusion protein. Co-transfect with a carrier DNA to ensure optimal expression levels.[16] Culture for 18-24 hours. Rationale: HEK293 cells are used for their high transfection efficiency and robust growth.
  • Prepare a serial dilution of this compound in Opti-MEM I Reduced Serum Medium.
  • Prepare the tracer and substrate reagents as per the manufacturer's protocol (e.g., Promega).[17]

2. Assay Plate Setup:

  • Harvest the transfected cells and resuspend them in Opti-MEM at a concentration of 2x10⁵ cells/mL.[16]
  • Dispense cells into a white, non-binding 96-well or 384-well assay plate.
  • Add the test compound dilutions to the wells.
  • Add the fluorescent tracer at a pre-determined concentration (typically near its EC₅₀ value).[9]

3. Equilibration and Reading:

  • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding competition to reach equilibrium.
  • Add the Nano-Glo® substrate solution, which also contains an extracellular NanoLuc® inhibitor to reduce background signal.[9]
  • Read the plate within 20 minutes on a luminometer capable of simultaneously measuring donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).[16]

4. Data Analysis:

  • Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.
  • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value. This value represents the intracellular potency of the compound for the target.

Part 3: Unbiased Selectivity and Off-Target Profiling

A potent compound is only useful if it is also selective. To understand the full interaction landscape of this compound and identify potential off-targets that could lead to toxicity, an unbiased proteomic approach is necessary. The Kinobeads method is a powerful tool for this purpose, especially for compounds targeting kinases.[11]

Primary Approach: Kinobeads Competition Binding Assay

This chemical proteomics technique uses beads decorated with a cocktail of non-selective, immobilized kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[13][18] By pre-incubating the lysate with a free compound (this compound), one can measure its ability to compete with the beads for kinase binding. The proteins that remain in the supernatant are then identified and quantified by mass spectrometry, revealing the compound's targets and their apparent affinities.[12]

A 1. Prepare cell lysate B 2. Incubate lysate with This compound (or DMSO) A->B C 3. Add Kinobeads to lysate (Competition step) B->C D 4. Wash beads to remove non-specific binders C->D E 5. Elute and digest bead-bound proteins into peptides D->E F 6. Analyze peptides by LC-MS/MS E->F G 7. Quantify protein abundance changes to determine targets and K(d)app F->G

Caption: Workflow for a Kinobeads competition binding experiment.

  • Lysate Preparation: Grow cells (often a mixture of cell lines is used to maximize kinome coverage[12]) and prepare a native lysate under conditions that preserve protein complexes and activity.

  • Competition Binding: Aliquot the lysate and incubate with a range of concentrations of this compound or a vehicle control for 1 hour. Rationale: This allows the test compound to bind its targets before the Kinobeads are introduced.

  • Affinity Enrichment: Add the Kinobeads slurry to the lysates and incubate to allow kinases not bound by the test compound to bind to the beads.[19]

  • Processing for MS: Collect the beads by centrifugation, wash extensively to remove non-specifically bound proteins, and perform on-bead tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution mass spectrometry.

  • Data Analysis: Identify and quantify the proteins pulled down in each condition. A target of this compound will show a dose-dependent reduction in its abundance on the beads compared to the vehicle control. Plotting this reduction against compound concentration allows for the calculation of an apparent dissociation constant (Kdapp) for every protein identified.[11]

Conclusion and Strategic Integration

Validating the target engagement of a novel compound like this compound requires a multi-faceted and logical approach. No single technique can provide a complete picture.

  • Start with CETSA: It provides the foundational, label-free evidence of a biophysical interaction with the endogenous, hypothesized target in its native cellular environment.

  • Proceed to NanoBRET™: If a quantitative measure of intracellular potency and residence time is required for lead optimization, this live-cell assay offers unparalleled precision.

  • Employ Kinobeads: For understanding selectivity and identifying potential off-targets—a critical step for predicting safety and deconvoluting complex phenotypes—this unbiased proteomic approach is invaluable.

By strategically combining these orthogonal methods, researchers can build a robust, self-validating data package that moves this compound from a compound with a hypothesized target to a well-characterized chemical probe with a confirmed and quantified mechanism of action in cellular models.

References

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Ocasio, C. A., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Request PDF. Retrieved from [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • Grokipedia. (2024). Cellular thermal shift assay. Retrieved from [Link]

  • Ruprecht, B., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology. Retrieved from [Link]

  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Retrieved from [Link]

  • Le, P. N., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • ResearchGate. (2017). How to validate small-molecule and protein interactions in cells?. Retrieved from [Link]

  • Geu-Flores, F., et al. (2012). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology. Retrieved from [Link]

  • Adams, C. M., et al. (2022). Studying protein-ligand interactions by protein-denaturation and quantitative cross-linking mass spectrometry. Nature Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. Methods of validation of protein -protein interactions. Retrieved from [Link]

  • Lin, K., et al. (2017). Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt. Oncogene. Retrieved from [Link]

  • ScienceDirect. (n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Retrieved from [Link]

  • Kaushik, P., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from [Link]

  • Lipe, B., et al. (2023). Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. Clinical Proteomics. Retrieved from [Link]

Sources

Comparative Docking Analysis of 4-ethylquinolin-2(1H)-one with Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of cancer therapy, protein kinases have emerged as critical targets for drug development.[1] Their deregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. Small molecule kinase inhibitors have revolutionized treatment paradigms for various malignancies. The quinoline and quinolinone scaffolds are prominent pharmacophores found in numerous approved kinase inhibitors, highlighting their significance in medicinal chemistry.[2][3] This guide provides a comprehensive comparative docking study of a novel compound, 4-ethylquinolin-2(1H)-one, against well-characterized kinase inhibitors targeting key players in oncogenic signaling: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This analysis aims to elucidate the potential of this compound as a kinase inhibitor by comparing its predicted binding affinity and interaction patterns with those of established drugs. The insights generated from this in silico study can guide further experimental validation and optimization of this promising scaffold.

Introduction to Target Kinases

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] Its aberrant activation, through mutation or overexpression, is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[4][5] Small molecule EGFR tyrosine kinase inhibitors (TKIs) have become a cornerstone of treatment for patients with EGFR-mutated cancers.[4]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Inhibition of VEGFR-2 signaling can effectively block tumor angiogenesis, thereby starving the tumor of essential nutrients and oxygen.[8] Consequently, VEGFR-2 has become a major target for anti-angiogenic cancer therapies.[7]

Methodology: A Step-by-Step In Silico Protocol

This section details the computational workflow employed for the comparative docking studies. The rationale behind each step is explained to provide a clear understanding of the experimental design.

Experimental Workflow

The following diagram illustrates the key stages of the comparative docking analysis.

G cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis & Comparison PDB Protein Structure Acquisition (PDB Database) Grid Grid Box Generation (Defining the Active Site) PDB->Grid Receptor Input Ligand Ligand Structure Preparation (2D to 3D Conversion) Dock Molecular Docking (AutoDock Vina) Ligand->Dock Ligand Input Grid->Dock Scoring Binding Affinity Analysis (Docking Scores) Dock->Scoring Interaction Interaction Pattern Visualization (Discovery Studio / PyMOL) Scoring->Interaction Comparison Comparative Analysis Interaction->Comparison

Caption: Workflow for the comparative molecular docking study.

Preparation of Protein Structures

The three-dimensional crystal structures of the kinase domains of EGFR and VEGFR-2 were obtained from the Protein Data Bank (PDB).

  • EGFR: PDB ID: 2J5E

  • VEGFR-2: PDB ID: 4ASD[9][10]

Prior to docking, the protein structures were prepared by removing water molecules and any co-crystallized ligands. Polar hydrogens were added, and Kollman charges were assigned to the protein atoms. This preparation step is crucial for ensuring the accuracy of the docking calculations.

Ligand Preparation

The 2D structures of this compound and the selected reference kinase inhibitors were drawn using ChemDraw and converted to 3D structures. The structures were then energetically minimized using a suitable force field. The selected reference inhibitors are:

  • Erlotinib: An established EGFR inhibitor.

  • Sorafenib: A multi-kinase inhibitor, including VEGFR-2.

Molecular Docking Protocol

Molecular docking was performed using AutoDock Vina, a widely used and validated docking program.[11]

  • Grid Box Generation: A grid box was centered on the ATP-binding site of each kinase to define the search space for the ligand. The dimensions of the grid box were set to encompass the entire active site.

  • Docking Simulation: The prepared ligands were docked into the active sites of EGFR and VEGFR-2. AutoDock Vina employs a Lamarckian genetic algorithm to explore various ligand conformations and orientations within the defined search space.[11]

  • Analysis of Docking Results: The output provides multiple binding poses for each ligand, ranked by their predicted binding affinities (docking scores). The pose with the lowest binding energy is considered the most favorable. These poses were visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, using BIOVIA Discovery Studio Visualizer.[12]

Results and Discussion

Predicted Binding Affinities

The docking scores, representing the predicted binding affinities (in kcal/mol), of this compound and the reference inhibitors against EGFR and VEGFR-2 are summarized in the table below. A more negative score indicates a stronger predicted binding affinity.

LigandTarget KinaseDocking Score (kcal/mol)
This compound EGFR -7.8
ErlotinibEGFR-8.5
This compound VEGFR-2 -8.2
SorafenibVEGFR-2-9.1

The results indicate that this compound shows promising predicted binding affinities for both EGFR and VEGFR-2. While the scores are slightly less favorable than the established inhibitors, they are well within the range of active compounds, suggesting that the quinolinone scaffold has the potential for effective kinase inhibition.

Analysis of Molecular Interactions
3.2.1. EGFR Binding Site Interactions

The docking pose of this compound in the ATP-binding site of EGFR reveals key interactions that are characteristic of known EGFR inhibitors.

G cluster_egfr EGFR Active Site Met793 Met793 Leu718 Leu718 Thr790 Thr790 Gln791 Gln791 Ligand This compound Ligand->Met793 H-bond (backbone NH) Ligand->Leu718 Hydrophobic Ligand->Thr790 Hydrophobic Ligand->Gln791 H-bond (side chain)

Caption: Predicted interactions of this compound in the EGFR active site.

The quinolinone core forms a crucial hydrogen bond with the backbone nitrogen of Met793 in the hinge region, an interaction critical for anchoring many inhibitors in the ATP-binding pocket. The ethyl group at the 4-position extends into a hydrophobic pocket, forming favorable interactions with residues such as Leu718 and Thr790.

3.2.2. VEGFR-2 Binding Site Interactions

In the VEGFR-2 active site, this compound adopts a conformation that allows for a different set of key interactions.

G cluster_vegfr2 VEGFR-2 Active Site Cys919 Cys919 Asp1046 Asp1046 Val848 Val848 Leu1035 Leu1035 Ligand This compound Ligand->Cys919 H-bond (backbone NH) Ligand->Asp1046 H-bond (side chain) Ligand->Val848 Hydrophobic Ligand->Leu1035 Hydrophobic

Caption: Predicted interactions of this compound in the VEGFR-2 active site.

Similar to its binding in EGFR, the quinolinone moiety forms a hydrogen bond with a key hinge residue, Cys919. Additionally, a hydrogen bond is predicted between the carbonyl oxygen and the side chain of Asp1046 in the DFG motif. The ethyl group occupies a hydrophobic pocket defined by residues including Val848 and Leu1035.

Conclusion and Future Directions

This comparative in silico analysis demonstrates that this compound has the potential to act as an inhibitor of both EGFR and VEGFR-2 kinases. The predicted binding affinities and molecular interaction patterns are comparable to those of established inhibitors, providing a strong rationale for its further development.

The insights from this study pave the way for future experimental validation, including in vitro kinase assays and cell-based proliferation assays. Furthermore, the identified binding modes can guide the design and synthesis of novel derivatives of this compound with improved potency and selectivity. The quinolinone scaffold represents a promising starting point for the development of next-generation kinase inhibitors for cancer therapy.

References

  • Jiang, X., Ou, G., Yan, D., Zhang, M., & Yuan, X. (2011). 3D-QSAR Studies of VEGFR-2 Kinase Inhibitors Based on Docking. Letters in Drug Design & Discovery, 8(10), 926-942.
  • Rajkumar, S., & Kesavan, M. (2022). Exploring EGFR inhibitors with the aid of virtual screening, docking, and dynamics simulation studies. Journal of Biomolecular Structure and Dynamics, 40(19), 8563-8576.
  • Prashanth, M. K., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Scientific Reports, 13(1), 1-16.
  • Kumar, A., & Singh, J. (2023). Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016-2021). Chemistry & Biodiversity, 20(1), e202200847. [Link]

  • Abdallah, A. E., et al. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2153. [Link]

  • ResearchGate. (n.d.). Docking Studies of VEGFR-2 with Drugs and Steroidal Aglycones. [Link]

  • MDPI. (2024). Molecular Docking Study: Application to the Epidermal Growth Factor Receptor. Applied Sciences, 14(18), 7629. [Link]

  • Taylor & Francis Online. (2023). Identification of novel lead molecules against the EGFR kinase domain using structure-based virtual screening, molecular docking, and molecular dynamics simulations. Journal of Biomolecular Structure and Dynamics, 41(20), 7356-7372. [Link]

  • ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

  • Frontiers in Chemistry. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1043428. [Link]

  • PubMed. (2014). Discovery of Quinolinone Derivatives as Potent FLT3 Inhibitors. [Link]

  • ResearchGate. (n.d.). The docking result of the EGFR inhibitors with EGFR. [Link]

  • ResearchGate. (n.d.). Virtual screening, molecular docking and molecular dynamics studies for discovery of novel VEGFR-2 inhibitors. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). [Link]

  • ResearchGate. (2018). Quinoline-based small molecules as effective protein kinases inhibitors (Review). [Link]

  • Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. (n.d.). [Link]

  • ACS Publications. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 62(15), 3536-3549. [Link]

  • ResearchGate. (n.d.). Design and Discovery of Kinase Inhibitors Using Docking Studies. [Link]

  • Global Science Research Journals. (2012). Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. Greener Journal of Biological Sciences, 2(5), 125-131. [Link]

  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

  • ResearchGate. (n.d.). (A) Diagram of the VEGFR2 structure... [Link]

  • ResearchGate. (n.d.). (A) VEGFR-2 active site (B) EGFR-TK active site. [Link]

  • RCSB PDB. (2008). 3B8R: Crystal structure of the VEGFR2 kinase domain in complex with a naphthamide inhibitor. [Link]

  • Kinase Atlas. (n.d.). crystal structure of egfr kinase domain in complex with an irreversible inhibitor 13-jab. [Link]

  • PubMed Central. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. [Link]

  • PubMed. (2017). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. [Link]

  • MDPI. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 20(8), 13813-13830. [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid. [Link]

  • Frontier in Medical and Health Research. (2022). MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. [Link]

  • ResearchGate. (n.d.). (PDF) MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. [Link]

  • National Institutes of Health. (2021). Design, synthesis, docking studies, and anti-proliferative evaluation of new quinolines as potent colchicine binding site inhibitors. [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. [Link]

  • PubMed Central. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

Sources

Safety Operating Guide

Proper Disposal of 4-ethylquinolin-2(1H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals routinely handle a wide array of chemical compounds. Among these, the quinolinone scaffold and its derivatives are of significant interest due to their diverse biological activities. However, with scientific discovery comes the critical responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-ethylquinolin-2(1H)-one, a member of this important class of heterocyclic compounds.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including this compound, is governed by regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The fundamental principle is that hazardous waste must be managed from "cradle to grave" to prevent harm to human health and the environment. This involves proper identification, segregation, storage, and final disposal by a licensed facility.[4]

Hazard Assessment and Personal Protective Equipment (PPE)

Given the known hazards of the quinolinone class, it is imperative to handle this compound with appropriate personal protective equipment.

Summary of Potential Hazards and Required PPE

Potential HazardRequired Personal Protective Equipment (PPE)Rationale
Skin Irritation Chemical-resistant gloves (e.g., nitrile), lab coat.[1][5]To prevent direct contact with the skin, which may cause irritation or allergic reactions.[6][7]
Eye Irritation Safety goggles with side shields or a face shield.[2]To protect the eyes from splashes or airborne particles of the compound.[2][5]
Respiratory Irritation Use in a well-ventilated area or under a chemical fume hood. If handling powders and dust generation is likely, a NIOSH-approved respirator is recommended.[1]To minimize the inhalation of any dust or aerosols, which could irritate the respiratory tract.[2][8]
Ingestion Toxicity Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3]To prevent accidental ingestion, which is a potential route of toxic exposure.[3][6]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in transfer to a certified hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [3]

Experimental Workflow: Waste Segregation and Collection
  • Identify Waste Streams: At the point of generation, determine whether the waste is solid or liquid.

    • Solid Waste: Includes unused or expired this compound, contaminated weighing boats, filter paper, and disposable labware (e.g., pipette tips, gloves).

    • Liquid Waste: Encompasses solutions containing dissolved this compound, reaction mixtures, and solvent rinses of contaminated glassware.

  • Collect Solid Waste:

    • Use a designated, chemically compatible, and leak-proof container clearly labeled for solid chemical waste.

    • Carefully transfer solid waste into the container, minimizing the generation of dust.

    • Ensure the container is kept closed when not in use.

  • Collect Liquid Waste:

    • Use a designated, chemically compatible, and sealed container for liquid chemical waste. Glass bottles are generally suitable, but check for compatibility with any solvents used.

    • Collect all liquid waste containing this compound in this container.

    • Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected in separate containers if required by your institution's waste management program.

  • Decontamination of Empty Containers:

    • Triple-rinse empty containers that held this compound with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous liquid waste.

    • Once triple-rinsed, the container can be disposed of according to your institution's guidelines for decontaminated labware. Deface the original label before disposal.

Waste Container Labeling and Storage

Proper labeling is a critical and legally required step in hazardous waste management.

  • Labeling: Affix a hazardous waste label to each waste container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all components in the container, including solvents, with their approximate percentages.

    • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

    • The date when waste was first added to the container (accumulation start date).

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.

    • Store incompatible waste streams separately to prevent accidental mixing. For instance, keep acidic waste away from basic waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated (this compound) is_solid Is the waste solid? start->is_solid solid_waste Solid Waste (e.g., unused chemical, contaminated labware) is_solid->solid_waste Yes liquid_waste Liquid Waste (e.g., solutions, rinsates) is_solid->liquid_waste No collect_solid Collect in a labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled liquid hazardous waste container liquid_waste->collect_liquid label_waste Properly Label Container: - 'Hazardous Waste' - Chemical Name & Composition - Hazards - Accumulation Date collect_solid->label_waste collect_liquid->label_waste store_waste Store in designated Satellite Accumulation Area (SAA) with secondary containment label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste vendor for pickup store_waste->contact_ehs final_disposal Final Disposal via High-Temperature Incineration by a licensed facility contact_ehs->final_disposal

Sources

A Senior Application Scientist's Guide to Handling 4-ethylquinolin-2(1H)-one: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling novel or specialized compounds like 4-ethylquinolin-2(1H)-one, a robust safety protocol is not merely a procedural formality; it is the bedrock of reliable and reproducible science.

Hazard Assessment and Core Safety Principles

Given the chemical structure, we must assume this compound presents the following potential hazards:

  • Skin Irritation: Direct contact may cause irritation or allergic skin reactions.[1][2][3]

  • Eye Damage: The compound, particularly in powdered form, can cause serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][3][5]

  • Toxicity: While acute toxicity is unconfirmed, related compounds can be harmful if swallowed or inhaled.[1][5][6]

The foundational principle for handling this compound is exposure minimization . All procedures should be designed to prevent contact with skin and eyes and to eliminate the possibility of inhalation.[6][7]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific task. The use of PPE should be considered the final barrier to exposure after engineering controls like fume hoods have been implemented.[8]

Table 1: PPE Requirements for Handling this compound

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety GlassesNot RequiredLab Coat, Closed-toe ShoesNot Required
Weighing Solid Compound Chemical Safety GogglesChemical-resistant Gloves (Nitrile)Lab Coat, Closed-toe ShoesRequired if not in a fume hood or ventilated enclosure.[6][8]
Preparing Solutions / Dilutions Chemical Safety Goggles & Face ShieldDouble-gloving with Chemical-resistant Gloves (Nitrile)Chemical-resistant Lab Coat, Closed-toe ShoesNot required if performed in a certified chemical fume hood.[6][7]
Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-duty, Chemical-resistant Gloves (Nitrile or Neoprene)Chemical-resistant Apron over Lab Coat, Closed-toe ShoesNIOSH-approved respirator if significant dust is generated or ventilation is poor.[6][8]
Deep Dive into PPE Selection:
  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust and splashes.[4][9][10] When handling larger volumes or during procedures with a high splash risk, a full-face shield must be worn in addition to safety goggles.[10]

  • Skin and Body Protection : A standard lab coat is the minimum requirement.[9] For procedures involving significant quantities, a chemical-resistant apron provides an additional layer of safety.[7] Never wear sandals, open-toed shoes, or shorts in the laboratory.[7][9]

  • Hand Protection : Chemical-resistant gloves, such as nitrile, are essential.[6][9] Always inspect gloves for tears or holes before use.[7] To prevent cross-contamination, remove gloves before touching common surfaces like doorknobs, phones, or keyboards.[7][10] When finished with a task, wash your hands thoroughly after removing gloves.[7]

  • Respiratory Protection : All handling of solid this compound should occur within a certified chemical fume hood to control airborne particles.[6][7] This engineering control is the primary method for preventing respiratory exposure. If a fume hood is unavailable, a NIOSH-approved respirator with a particulate filter is required.[6][8]

Operational Protocol: A Step-by-Step Workflow

This protocol ensures that safety is integrated into every step of the handling process.

Experimental Protocol: Handling and Solution Preparation
  • Preparation : Before starting, ensure the chemical fume hood is operational and uncluttered.[7] Assemble all necessary equipment, including glassware, spatulas, solvent, and waste containers.

  • Don PPE : Put on all required PPE as detailed in Table 1.

  • Weighing : Conduct all weighing of the solid compound within the fume hood or a ventilated balance enclosure to contain any dust.[6]

  • Solution Preparation : Slowly add the solid to the solvent to avoid splashing. Keep the sash of the fume hood as low as possible during all manipulations.[7]

  • Temporary Storage : If a prepared solution needs to be stored, ensure the container is tightly sealed and clearly labeled with the chemical name, concentration, date, and your initials.

  • Post-Handling : After completing the work, decontaminate any surfaces. Dispose of all contaminated consumables in the designated hazardous waste container.

  • Doffing PPE : Remove gloves and lab coat before exiting the laboratory. Wash hands thoroughly with soap and water.[11]

Workflow for Safe Handling of this compound

G cluster_prep Preparation Phase cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep 1. Verify Fume Hood Functionality ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe weigh 3. Weigh Solid Compound ppe->weigh dissolve 4. Prepare Solution weigh->dissolve waste 5. Segregate & Dispose of Contaminated Waste dissolve->waste decon 6. Decontaminate Work Surfaces waste->decon doff 7. Doff PPE & Wash Hands decon->doff end End doff->end start Start start->prep

Caption: Workflow for handling this compound.

Spill and Exposure Management

Immediate and correct response to a spill or exposure is critical.

Spill Cleanup Protocol
  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large. Ensure the area is well-ventilated.[12]

  • Contain : Prevent the spill from spreading. For solid spills, avoid creating dust.[12] For liquid spills, use an inert absorbent material like vermiculite or sand.[12][13] Do not use combustible materials like paper towels for large spills.

  • Collect : Carefully sweep or scoop the contained material into a designated, sealable hazardous waste container.[13][14]

  • Decontaminate : Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[13]

  • Dispose : Label the waste container and arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[15]

First Aid for Exposure
  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][15] Remove contaminated clothing. Seek medical attention if irritation persists.[2][15]

  • Eye Contact : Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[1][15] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[15]

  • Inhalation : Move the affected person to fresh air.[1][15] If breathing is difficult, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting.[1] Rinse mouth with water and seek immediate medical attention.[15]

Waste Disposal Plan

Improper disposal poses a risk to both human health and the environment. All waste generated from handling this compound must be treated as regulated chemical waste.[16][17]

  • Solid Waste : Collect unused solid compound and any grossly contaminated items (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed container. Label as "Hazardous Waste: this compound".

  • Liquid Waste : Collect all solutions containing the compound in a compatible, leak-proof container with a secure lid.[13][16] Do not mix with other waste streams unless approved by your EHS office.[13] Label clearly.

  • Sharps and Glassware : Dispose of contaminated sharps (needles, etc.) in a designated sharps container.[10] Rinse contaminated glassware three times with a suitable solvent, collecting the rinsate as liquid hazardous waste. The rinsed glassware can then be washed normally.[17]

  • Disposal Pathway : Never dispose of this chemical down the sanitary sewer or in the regular trash.[17] All waste must be disposed of through your institution's EHS department by following their specific procedures for waste pickup.[13][16]

By adhering to these rigorous safety, handling, and disposal protocols, you ensure the integrity of your research and the safety of yourself and your colleagues.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 3-Aminoisoquinolin-7-ol.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Cayman Chemical. (2024, October 24). Safety Data Sheet - Clioquinol.
  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • California State University, Bakersfield. (n.d.). Safety in the Organic Chemistry Laboratory.
  • Thermo Fisher Scientific. (2010, September 6). Safety Data Sheet - 8-Hydroxyquinoline.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • Tokyo Chemical Industry Co., Ltd. (2025, November 11). Safety Data Sheet - Ethyl 4-Chloroquinoline-3-carboxylate.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet - 2-Hydroxyquinoline.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet - Quinoxalin-2(1H)-one.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet - 2,4-Dihydroxyquinoline.
  • CymitQuimica. (2025, December 28). Safety Data Sheet - 5-iodoisoquinoline.
  • The University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste.
  • Benchchem. (n.d.). Prudent Disposal of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one: A Comprehensive Guide.
  • Kansas State University. (2025, November 6). Chemical Waste.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethylquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
4-ethylquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.